Fexinidazole
Description
This compound is a Nitroimidazole Antimicrobial. The mechanism of action of this compound is as a Cytochrome P450 1A2 Inhibitor, and Cytochrome P450 2B6 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 3A5 Inhibitor, and Cytochrome P450 1A2 Inducer, and Cytochrome P450 2B6 Inducer, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Organic Cation Transporter 2 Inhibitor, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Multidrug and Toxin Extrusion Transporter 2 K Inhibitor.
This compound is a nitroimidazole antimicrobial agent used to treat African trypanosomiasis, a severe and usually fatal parasitic infection caused by Trypanosoma brucei gambiense, also known as sleeping sickness. This compound is commonly associated with serum aminotransferase elevations when given in high doses for more than a few weeks, but elevations are uncommon and generally mild and transient when this compound is given in the recommended doses for 10 days for African trypanosomiasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and has 3 approved and 4 investigational indications.
structure given in first source
Properties
IUPAC Name |
1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-14-11(13-7-12(14)15(16)17)8-18-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWWSGDADVMLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208448 | |
| Record name | Fexinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
| Record name | Fexinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
59729-37-2 | |
| Record name | Fexinidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59729-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fexinidazole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059729372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fexinidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fexinidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEXINIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306ERL82IR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Fexinidazole Action in Trypanosoma brucei: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole is a 5-nitroimidazole derivative that has emerged as a crucial oral therapeutic agent for the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei.[1][2][3] Its efficacy spans both the initial hemolymphatic stage and the severe second meningoencephalitic stage of the disease.[1][3] this compound itself is a prodrug, requiring activation within the parasite to exert its trypanocidal effects.[4] This guide provides a detailed technical overview of the mechanism of action of this compound in T. brucei, focusing on its activation, metabolic fate, and the subsequent molecular events leading to parasite demise.
I. Bioactivation of this compound: The Central Role of Nitroreductase
This compound's activity is contingent upon its bioreduction, a process catalyzed by a type I nitroreductase (NTR) enzyme unique to the parasite.[4][5] This enzyme is absent in mammalian cells, providing a basis for the drug's selective toxicity. The activation cascade is initiated by the reduction of the nitro group of this compound, leading to the formation of reactive nitrogen species, including nitroso and hydroxylamine intermediates.[5] These highly reactive metabolites are believed to be the primary cytotoxic agents responsible for the drug's trypanocidal activity.
dot
II. Metabolic Transformation of this compound
Following oral administration, this compound is rapidly absorbed and undergoes extensive metabolism in the host, primarily to two major active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[2][6] These metabolites are also potent trypanocides and are considered to contribute significantly to the overall in vivo efficacy of the drug.[2][6] Both the parent compound and its sulfoxide and sulfone metabolites are substrates for the parasitic NTR, undergoing activation to cytotoxic species within the trypanosome.
dot
III. Molecular Mechanisms of Trypanocidal Action
The reactive metabolites generated from the activation of this compound and its sulfoxide and sulfone derivatives exert their cytotoxic effects through multiple mechanisms, with the primary target being the parasite's genetic material.
DNA Damage and Inhibition of DNA Synthesis
A substantial body of evidence indicates that this compound's reactive metabolites cause significant DNA damage in T. brucei.[5] This damage manifests as DNA strand breaks, leading to the phosphorylation of histone H2A (γH2AX), a marker of DNA double-strand breaks.[7] Consequently, a profound inhibition of DNA synthesis is observed, which is a key factor in the drug's trypanocidal activity. This disruption of DNA replication and integrity ultimately leads to cell cycle arrest and apoptosis.
Generation of Oxidative Stress
While the direct interaction of this compound's metabolites with DNA is a primary mechanism, the generation of reactive oxygen species (ROS) has also been implicated in its mode of action. The bioreduction process can lead to the formation of superoxide radicals, contributing to a state of oxidative stress within the parasite. This oxidative stress can further damage cellular components, including lipids, proteins, and DNA, exacerbating the cytotoxic effects.
dot
IV. Quantitative Data on this compound Activity
The following tables summarize the in vitro activity of this compound and its metabolites against various strains of T. brucei, including those with resistance to other trypanocidal drugs.
Table 1: In Vitro Activity of this compound and its Metabolites against T. brucei
| Compound | T. b. rhodesiense STIB900 IC₅₀ (µM) | T. b. gambiense STIB939 IC₅₀ (µM) |
| This compound | 0.7 - 3.3 | 0.7 - 3.3 |
| This compound Sulfoxide | ~1 | ~1 |
| This compound Sulfone | ~1 | ~1 |
Data compiled from multiple sources.[1][2]
Table 2: Activity of this compound against Wild-Type and Resistant T. brucei Strains
| Strain | This compound IC₅₀ (µM) | Fold Resistance |
| Wild-Type | ~1 | - |
| NTR Single Knockout | ~1.9 | 1.9 |
Data from studies on nifurtimox and this compound cross-resistance.[4]
V. Experimental Protocols
In Vitro Drug Susceptibility Assay (Alamar Blue Assay)
This assay is a common method to determine the 50% inhibitory concentration (IC₅₀) of a compound against T. brucei.
dot
Methodology:
-
Parasite Culture: Bloodstream form T. brucei are cultured in HMI-9 medium supplemented with 10-20% fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells/mL.
-
Drug Addition: A serial dilution of this compound (or its metabolites) is added to the wells.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Alamar Blue Addition: Alamar Blue (resazurin) solution is added to each well.
-
Second Incubation: Plates are incubated for an additional 4 to 24 hours. Viable cells reduce resazurin (blue) to the fluorescent resorufin (pink).
-
Fluorescence Reading: The fluorescence is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition versus the drug concentration.
Detection of this compound and its Metabolites by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a sensitive method for the quantification of this compound and its metabolites in biological matrices.
Sample Preparation:
-
T. brucei cultures are treated with this compound for a specified time.
-
The parasites are harvested by centrifugation and washed with a suitable buffer (e.g., PBS).
-
Metabolites are extracted from the cell pellet using a solvent mixture, such as acetonitrile/methanol/water.
-
The extract is centrifuged to remove cellular debris, and the supernatant is collected for analysis.
LC-MS Analysis:
-
Chromatography: The extracted samples are injected into a liquid chromatography system, typically using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is used to separate the parent drug and its metabolites.[6]
-
Mass Spectrometry: The eluent from the LC is introduced into a mass spectrometer. Detection is typically performed in positive ion mode using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for high selectivity and sensitivity.[6]
Assessment of DNA Damage (γ-H2AX Staining)
The phosphorylation of histone H2AX at serine 139 (to form γ-H2AX) is an early cellular response to DNA double-strand breaks. This can be quantified using flow cytometry.
Methodology:
-
Treatment: T. brucei cultures are treated with this compound or a known DNA damaging agent (positive control).
-
Fixation and Permeabilization: The parasites are harvested, washed, and then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access to the nucleus.
-
Antibody Staining: The cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
DNA Staining: A DNA dye (e.g., DAPI or propidium iodide) is added to assess the cell cycle status.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the γ-H2AX stain is measured, providing a quantitative assessment of DNA damage.
VI. Mechanisms of Resistance
Resistance to this compound in T. brucei is primarily associated with the NTR enzyme.[4] Studies have shown that downregulation or loss of function of the NTR gene leads to decreased activation of the prodrug and, consequently, reduced susceptibility.[4] Notably, cross-resistance between this compound and other nitro-drugs, such as nifurtimox, has been observed, highlighting the central role of this activation pathway.[4]
Conclusion
This compound's mechanism of action in Trypanosoma brucei is a multi-faceted process initiated by the parasite-specific nitroreductase-mediated activation of the prodrug. The resulting reactive metabolites induce significant DNA damage and inhibit DNA synthesis, leading to parasite death. The active metabolites, this compound sulfoxide and sulfone, also contribute to the drug's overall efficacy. A thorough understanding of this mechanism is critical for optimizing its clinical use, monitoring for potential resistance, and guiding the development of new and improved trypanocidal agents.
References
- 1. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypanosomal histone γH2A and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Fexinidazole: A Comprehensive Technical Review of its Discovery and Development
Abstract
Fexinidazole, a 5-nitroimidazole derivative, represents a landmark achievement in the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. As the first all-oral therapy effective against both stages of Trypanosoma brucei gambiense, it has revolutionized patient care in remote and resource-limited settings. This technical guide provides an in-depth review of the journey of this compound, from its initial synthesis and subsequent abandonment to its rediscovery and successful clinical development. It details the mechanism of action, preclinical and clinical data, experimental methodologies, and the collaborative efforts that brought this crucial medicine to patients.
Introduction
Human African Trypanosomiasis (HAT) is a parasitic disease transmitted by the tsetse fly, which is fatal if left untreated[1][2]. The disease progresses from a first, hemo-lymphatic stage to a second, meningo-encephalitic stage when the parasite crosses the blood-brain barrier[3][4]. For decades, treatment options were toxic, difficult to administer, and often required hospitalization, posing significant challenges for healthcare systems in endemic regions[1][5]. This compound emerged as a transformative solution, offering a 10-day oral regimen that simplifies treatment and eliminates the need for systematic hospitalization and complex staging procedures like lumbar punctures[6]. This document traces the comprehensive history of its development.
Discovery and Rediscovery: A Second Chance for a Promising Compound
This compound was first synthesized in the 1970s by the German pharmaceutical company Hoechst AG (now part of Sanofi)[7][8]. It was identified as a broad-spectrum antimicrobial agent, and its activity against African trypanosomes was noted in 1983[8]. However, development was halted in the 1980s due to strategic decisions by the company, and the compound was abandoned at the preclinical stage[3][9].
The journey to its revival began in 2005 when the Drugs for Neglected Diseases initiative (DNDi), in collaboration with the Swiss Tropical and Public Health Institute (Swiss TPH), initiated an extensive compound mining effort[5][6]. Screening over 700 nitroheterocycles from various sources, DNDi "rediscovered" this compound as a promising candidate with potent anti-trypanosomal activity[10][11][12]. This led to a landmark collaboration between DNDi and Sanofi in 2009 to co-develop, manufacture, and distribute the drug for HAT[6][9][12].
dot
Caption: this compound Development and Regulatory Timeline.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its trypanocidal effect.[13] Its mechanism involves several key steps:
-
Metabolic Activation: Following oral administration, this compound is extensively metabolized in the host to two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[4][14][15] These metabolites are responsible for most, if not all, of the in vivo activity.[16][17]
-
Parasite-Specific Reduction: Within the Trypanosoma parasite, the nitro group of this compound and its metabolites is reduced by parasitic nitroreductases.[4] This activation is crucial and specific to the parasite's enzymatic machinery.
-
Generation of Cytotoxic Species: This reduction process generates reactive cytotoxic intermediates, including reactive amines and nitro radicals.[13][18]
-
Cellular Damage: These reactive species are toxic to the parasite, causing widespread damage to cellular components, including DNA and proteins.[4][13] The mechanism is believed to involve the inhibition of DNA synthesis and repair, leading to the parasite's death.[14][19][20]
dot
Caption: Mechanism of Action of this compound.
Preclinical Development
Comprehensive preclinical studies were essential to validate this compound's potential after its rediscovery. These involved in vitro assays and in vivo animal models to assess efficacy and safety.
Experimental Protocols
-
In Vitro Susceptibility Assays: The trypanocidal activity of this compound and its metabolites was determined against various strains of T. brucei. A standard method involves incubating bloodstream form trypomastigotes with serial dilutions of the compound for 72 hours. Parasite viability is then assessed using a resazurin-based assay, which measures metabolic activity. The 50% inhibitory concentration (IC₅₀) is calculated from the resulting dose-response curves.[21][22]
-
In Vivo Mouse Models:
-
Acute (Stage 1) Model: Mice are infected intraperitoneally with T. brucei. Treatment with oral this compound typically begins 3-4 days post-infection for a duration of 4-5 days. The primary endpoint is the absence of parasites in the blood, confirmed by microscopic examination, for up to 30-60 days post-treatment.[11][16]
-
Chronic (Stage 2) Model: To mimic the meningo-encephalitic stage, mice are infected and left untreated for approximately 21 days to allow parasites to invade the central nervous system (CNS). Oral treatment is then administered for 5 days. Cure is defined as the absence of parasites in both blood and brain tissue homogenates at the end of a follow-up period.[10][11][16]
-
-
Genotoxicity Assays: Standard tests, such as the Salmonella/Ames test, were conducted to evaluate the mutagenic potential of this compound and its metabolites. These studies showed that while the compounds are mutagenic in standard bacterial strains, this activity is significantly attenuated or lost in strains lacking specific nitroreductase enzymes, indicating a degree of parasite selectivity.[23]
Summary of Preclinical Data
This compound and its metabolites demonstrated potent activity against a range of T. brucei strains in vitro and cured both acute and chronic infections in mouse models, critically demonstrating its ability to cross the blood-brain barrier.[10][16]
Table 1: In Vitro Activity of this compound and its Metabolites against T. brucei
| Compound | IC₅₀ Range (µM) | IC₅₀ Range (µg/mL) | Reference(s) |
|---|---|---|---|
| This compound | 0.7 - 3.3 | 0.2 - 0.9 | [16][17] |
| This compound Sulfoxide (M1) | 0.7 - 3.3 | 0.2 - 0.9 | [16] |
| This compound Sulfone (M2) | 0.7 - 3.3 | 0.2 - 0.9 | [16] |
Data is compiled from tests against various laboratory and clinical isolates of T. brucei subspecies.
Table 2: In Vivo Efficacy of this compound in Mouse Models of HAT
| Model | Treatment Regimen | Outcome | Reference(s) |
|---|---|---|---|
| Acute (Stage 1) | 100 mg/kg/day for 4 days (oral) | Cure | [11][16] |
| Chronic (Stage 2 / CNS) | 200 mg/kg/day for 5 days (oral) | Cure | [11][16] |
| Chronic (Stage 2 / CNS) | 100 mg/kg twice daily for 5 days (oral) | Cure |[7][10] |
Clinical Development
The clinical development program for this compound was extensive, involving Phase I studies in healthy volunteers followed by pivotal Phase II/III trials in HAT-endemic regions.
Phase I Studies
Beginning in September 2009, Phase I trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[5][6][24] These studies established the dose-proportionality and pharmacokinetic profile of the parent drug and its active metabolites, M1 and M2.
Table 3: Single-Dose Pharmacokinetic Parameters of this compound and Metabolites in Healthy Adults
| Analyte | Tmax (Median, h) | T½ (Geometric Mean, h) | Reference(s) |
|---|---|---|---|
| This compound | 3.0 - 4.0 | 9.1 - 14.8 | [25] |
| This compound Sulfoxide (M1) | 4.0 - 5.0 | 11.7 - 15.6 | [25] |
| This compound Sulfone (M2) | 18.0 - 24.0 | 18.0 - 25.0 | [25] |
Data represents a range across single ascending doses from 100 mg to 3600 mg.
Phase II/III Pivotal Trials (T.b. gambiense)
A pivotal Phase II/III clinical trial was launched in 2012 in the Democratic Republic of Congo (DRC) and the Central African Republic (CAR).[6][24] This study was crucial in establishing the efficacy and safety of this compound for T.b. gambiense HAT.
-
Experimental Protocol (Pivotal Trial):
-
Design: A multicenter, open-label, single-arm study to assess the efficacy and safety of this compound.
-
Population: Patients aged ≥6 years and weighing ≥20 kg with late-stage (meningo-encephalitic) T.b. gambiense HAT. Subsequent cohorts included early-stage and pediatric patients.[10]
-
Intervention: A 10-day oral regimen of this compound. For adults, this consisted of 1800 mg daily for 4 days, followed by 1200 mg daily for 6 days.[15][26]
-
Primary Outcome: The primary efficacy endpoint was treatment success at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a white blood cell count in cerebrospinal fluid of ≤20 cells/µL.
-
Total Enrollment: The clinical trials collectively enrolled 749 patients in the DRC and CAR.[6]
-
The results of these trials demonstrated that this compound was safe and effective for both first- and second-stage T.b. gambiense sleeping sickness.[7][10]
dot
Caption: this compound Clinical Development Workflow.
Trials in T.b. rhodesiense and Chagas Disease
-
T.b. rhodesiense: This form of HAT is more acute and progresses rapidly.[27] The existing treatment for the advanced stage was melarsoprol, a highly toxic arsenic derivative.[27] Starting in 2019, DNDi led a Phase II/III study in Malawi and Uganda to extend the indication for this compound to T.b. rhodesiense.[27][28] The study demonstrated high efficacy and safety, leading to a positive opinion from the European Medicines Agency (EMA) for this indication in December 2023.[27]
-
Chagas Disease: this compound also showed preclinical activity against Trypanosoma cruzi, the parasite causing Chagas disease. A Phase II trial was initiated in Bolivia in 2014.[29][30] However, the study was halted due to safety concerns (neutropenia and elevated liver transaminases) at the required doses and treatment durations.[15][29][31] A subsequent trial in 2024 evaluated lower doses; while well-tolerated, the drug was not effective in sustainably eliminating the parasite as a monotherapy, and its development for Chagas disease was discontinued.[32][33]
Table 4: Overview of Key Clinical Trials for this compound
| Indication | Phase | Start Year | Location(s) | Key Objective(s) | Status / Outcome |
|---|---|---|---|---|---|
| T.b. gambiense HAT | II/III | 2012 | DRC, CAR | Efficacy & safety in Stage 1 & 2 | Successful; Led to EMA/FDA approval |
| T.b. rhodesiense HAT | II/III | 2019 | Malawi, Uganda | Efficacy & safety vs. standard of care | Successful; Led to positive EMA opinion |
| Chagas Disease | II | 2014 | Bolivia | Efficacy & safety in chronic disease | Halted due to safety concerns |
| Chagas Disease | II | ~2022 | Spain | Efficacy & safety of lower doses | Tolerated but not effective as monotherapy; Discontinued |
Regulatory History and Access
The successful clinical trial results paved the way for global regulatory approvals.
-
November 2018: The European Medicines Agency (EMA) adopted a positive scientific opinion for this compound for the treatment of T.b. gambiense HAT, under the Article 58 procedure, which is designed for medicines intended for use outside the European Union.[7][12]
-
December 2018: this compound was first registered in the Democratic Republic of the Congo.[6][7]
-
June 2019: The World Health Organization (WHO) added this compound to its List of Essential Medicines.[6][24]
-
July 2021: The U.S. Food and Drug Administration (FDA) approved this compound for T.b. gambiense HAT in patients 6 years and older.[1][7][20]
-
December 2023: The EMA issued a positive opinion for the treatment of T.b. rhodesiense HAT.[27]
Following approvals, Sanofi donates this compound to the WHO for free distribution in endemic countries, ensuring that this life-saving treatment reaches the patients who need it most.[6]
Conclusion
The story of this compound is a powerful testament to the potential of innovative partnerships and perseverance in drug development for neglected diseases. Its journey from a forgotten compound to the first all-oral cure for sleeping sickness has fundamentally changed the paradigm of HAT treatment. By providing a simple, safe, and effective therapy, this compound is a cornerstone of the global strategy to eliminate sleeping sickness as a public health problem.
References
- 1. Media Update: US FDA approves this compound as the first all-oral treatment for sleeping sickness [sanofi.com]
- 2. First all-oral treatment for a rare but deadly strain of sleeping sickness now available and being used to treat patients in endemic countries in Africa | [dndi.org]
- 3. This compound: A crucial new treatment for sleeping sickness [researchfeatures.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Development and Introduction of this compound into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for T.b. gambiense | DNDi [dndi.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. European Medicines Agency recommends this compound, the first all-oral treatment for sleeping sickness | DNDi [dndi.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. This compound: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound FDA Approval History - Drugs.com [drugs.com]
- 21. In Vitro Drug Efficacy Testing Against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 23. academic.oup.com [academic.oup.com]
- 24. mdpi.com [mdpi.com]
- 25. dndi.org [dndi.org]
- 26. Portico [access.portico.org]
- 27. This compound for T.b. rhodesiense | DNDi [dndi.org]
- 28. Testing this compound as a treatment for T.b. rhodesiense sleeping sickness | Epicentre [epicentre.msf.org]
- 29. coalicionchagas.org [coalicionchagas.org]
- 30. A phase-2, randomized, multicenter, placebo-controlled, proof-of-concept trial of oral this compound in adults with chronic indeterminate Chagas disease | DNDi América Latina [dndial.org]
- 31. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. This compound Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]
- 33. Clinical trial confirms the tolerability of the drug this compound in the treatment of Chagas disease | DNDi [dndi.org]
Fexinidazole: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole is a 5-nitroimidazole derivative that has emerged as a pivotal oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei gambiense.[1][2] It is the first all-oral treatment effective against both the early (hemolymphatic) and late (meningoencephalitic) stages of the disease, representing a significant advancement over previous therapies that were often toxic and required complex administration.[1][3] this compound functions as a prodrug; it is extensively metabolized in vivo to at least two biologically active metabolites, a sulfoxide (M1) and a sulfone (M2), which are believed to be responsible for a significant portion of its therapeutic effect.[4][5][6]
Pharmacodynamics
Mechanism of Action
The trypanocidal activity of this compound is dependent on its bioactivation within the parasite.[7] As a nitroimidazole, its mechanism is thought to be similar to other drugs in its class.[7] The process begins with the reduction of the nitro group on the this compound molecule by a parasite-specific Type 1 nitroreductase (NTR) enzyme.[7] This bioactivation generates reactive nitro radicals and amines.[1][7][8] These highly reactive species are cytotoxic, causing damage to vital parasitic macromolecules, including DNA and proteins, which ultimately leads to parasite death.[4][7][8] The precise molecular targets and the full cascade of events following bioactivation are not yet completely understood.[7][9] Both of the primary metabolites, M1 (sulfoxide) and M2 (sulfone), are also active against T. brucei gambiense.[7][9] The activity of this compound and its metabolites appears to be both concentration- and time-dependent.[7]
Caption: this compound's parasiticidal mechanism of action.
Spectrum of Activity and Resistance
This compound and its active metabolites, M1 and M2, are active against Trypanosoma brucei gambiense.[7][9] In vitro studies indicate a potential for the development of resistance in T. brucei.[7] The mechanism of resistance appears to be consistent with other nitro-containing drugs, involving the down-regulation of the parasitic Type 1 nitroreductase enzyme required for bioactivation.[7]
Pharmacodynamic Effects
-
Cardiac Electrophysiology: this compound can cause concentration-dependent prolongation of the QTcF interval.[10] Therefore, co-administration with other drugs known to prolong the QT interval should be avoided.[11][12]
-
Neutropenia: In clinical trials, some patients experienced neutropenia.[9] This effect was found to be exposure-dependent and dose-dependent in studies involving Chagas disease patients.[13][14]
-
Hepatotoxicity: Elevations in liver transaminases have been observed in a small percentage of patients.[9] While dose-dependent liver toxicity was noted in trials for Chagas disease, it was not observed in patients treated for HAT with the recommended regimen.[13][14]
Pharmacokinetics
Absorption
This compound is administered orally.[1] Its absorption is significantly influenced by food; administration with a meal increases the plasma concentrations of this compound and its two active metabolites by approximately 200%.[6][15] The tablet formulation has been found to be about 25% less bioavailable than an oral suspension.[6]
Distribution
A critical feature of this compound is its ability to cross the blood-brain barrier, allowing it to effectively target parasites located in the central nervous system during the late stage of sleeping sickness.[4] Preclinical studies in mice confirmed the distribution of the drug to the central nervous system.[16]
Metabolism
This compound is a prodrug that is rapidly and extensively metabolized, primarily by the liver.[4][17] It is converted to two main active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[6] These metabolites contribute significantly to the overall in vivo efficacy.[5][18][19]
The metabolism is carried out by a wide range of cytochrome P450 (CYP450) enzymes, including CYP1A2, CYP2B6, CYP2C19, CYP3A4, and CYP3A5, and to a lesser extent, CYP2D6.[17][20] The human flavin mono-oxygenase-3 (FMO-3) enzyme is also involved.[6] This metabolic redundancy via multiple pathways lowers the risk of significant drug-drug interactions affecting its clearance.[6][17]
Caption: The primary metabolic pathway of this compound.
Elimination
The elimination of this compound and its metabolites is almost entirely extra-renal.[6][21] Very low amounts of the parent drug or its metabolites are recovered in urine, indicating that metabolism is the primary route of clearance.[6] The M2 metabolite has a notably longer half-life than the parent drug and M1, leading to its accumulation with once-daily dosing.[6]
Data Presentation: Quantitative Pharmacokinetics & Activity
The following tables summarize key quantitative data for this compound and its active metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Adult Subjects Under Fed Conditions (Data from a 10-day regimen: 1,800 mg once daily for 4 days, then 1,200 mg once daily for 6 days)[9]
| Analyte | Day | Cmax (mcg/mL) Mean (±SD) | Tmax (h) Median (Range) | AUC (h·mcg/mL) Mean (±SD) |
| This compound | Day 1 | 1.6 (±0.4) | 4.0 (4.0 - 6.0) | 18.2 (±4.4) |
| Day 10 | 1.3 (±0.3) | 4.0 (4.0 - 6.0) | 16.5 (±4.0) | |
| Metabolite M1 | Day 1 | 8.1 (±2.2) | 6.0 (4.0 - 8.0) | 129 (±35) |
| Day 10 | 12.0 (±2.7) | 6.0 (4.0 - 8.0) | 205 (±46) | |
| Metabolite M2 | Day 1 | 7.5 (±3.3) | 24.0 (12.0 - 24.0) | 120 (±51) |
| Day 10 | 33.7 (±7.8) | 24.0 (12.0 - 24.0) | 754 (±172) |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Mice After a Single Oral Dose [5][17]
| Analyte | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) |
| This compound | 500 | 424 |
| Metabolite M1 | 14,171 | 45,031 |
| Metabolite M2 | 13,651 | 96,286 |
Table 3: In Vitro Antitrypanosomal Activity (IC₅₀) of this compound and its Metabolites [17][20]
| Compound | IC₅₀ (µg/mL) |
| This compound | 0.48 - 0.82 |
| Metabolite M1 (Sulfoxide) | 0.41 - 0.49 |
| Metabolite M2 (Sulfone) | 0.35 - 0.40 |
Experimental Protocols
Quantification in Biological Matrices
The standard analytical method for the quantification of this compound and its metabolites (M1 and M2) in biological samples such as plasma and whole blood is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[22][23] For clinical studies conducted in remote African settings, a Dried Blood Spot (DBS) sampling method has been developed and validated.[22][24] This finger-prick technique simplifies sample collection, storage, and transport without compromising the accuracy and reproducibility of the LC-MS/MS assay.[22][24]
Caption: General workflow for pharmacokinetic analysis.
In Vivo Efficacy Assessment (Mouse Model)
Preclinical in vivo efficacy is typically assessed in a mouse model of HAT.[19][25]
-
Infection: Mice are infected with a strain of Trypanosoma brucei.
-
Treatment: this compound is administered orally, typically once or twice daily for a period of 4 to 5 days.[19][25]
-
Monitoring: Parasitemia (the number of parasites in the blood) is monitored throughout the study. Newer models also use bioluminescence imaging to track the infection, particularly in the central nervous system.[16]
-
Outcome Assessment: The primary outcome is the cure rate, confirmed by the absence of parasites in the blood after treatment completion.
Population Pharmacokinetic (PopPK) Modeling
To characterize the pharmacokinetic properties of this compound and its metabolites across different populations and to assess exposure-response relationships, PopPK models have been developed.[13][14] These models utilize plasma concentration data collected from multiple Phase 1, 2, and 3 clinical trials, involving both healthy volunteers and patients.[13][14] This approach allows for the identification of covariates that may influence drug exposure and helps in optimizing dosing regimens.[13][14]
Drug-Drug Interactions
-
CYP450 Inducers and Inhibitors: As this compound is metabolized by multiple CYP enzymes, co-administration with strong inducers or inhibitors can alter its plasma concentration. Strong CYP3A4 inducers may reduce the plasma levels of this compound and its active metabolites, potentially decreasing efficacy.[4] Conversely, strong CYP3A4 inhibitors can increase exposure, raising the risk of adverse reactions.[4][12]
-
QT-Prolonging Drugs: Due to the risk of QT prolongation, this compound should be avoided with other drugs known to have this effect.[9][11]
-
Alcohol: A disulfiram-like reaction, characterized by flushing, nausea, and headache, can occur if alcohol is consumed during or shortly after treatment.[9][11]
-
Disulfiram: Psychotic reactions have been reported in patients concurrently taking disulfiram and other nitroimidazole drugs. Use of this compound in patients who have taken disulfiram within the last two weeks should be avoided.[9][11]
References
- 1. youtube.com [youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound for T.b. gambiense | DNDi [dndi.org]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Introduction of this compound into the Global Human African Trypanosomiasis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dose-dependent effect and pharmacokinetics of this compound and its metabolites in a mouse model of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. dndi.org [dndi.org]
- 22. A DBS method for quantitation of the new oral trypanocidal drug this compound and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. gov.uk [gov.uk]
- 25. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
Fexinidazole: A Deep Dive into its Metabolism and Active Metabolites
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fexinidazole, a 5-nitroimidazole derivative, is a crucial oral treatment for Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. Its efficacy is intrinsically linked to its complex metabolism, which results in the formation of bioactive metabolites that are central to its trypanocidal activity. This technical guide provides a comprehensive overview of the metabolism of this compound, the pharmacological profiles of its active metabolites, and the experimental methodologies employed in their characterization.
Introduction
This compound is a prodrug that undergoes rapid and extensive metabolism in vivo.[1][2] The parent compound itself has modest in vitro activity against Trypanosoma brucei, the causative agent of HAT.[3][4] However, its therapeutic effect is primarily attributed to its two major oxidative metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[1][5] These metabolites exhibit potent trypanocidal activity and are considered the principal agents of in vivo efficacy.[2][3] Understanding the metabolic pathways and the pharmacological characteristics of these active metabolites is paramount for optimizing therapeutic strategies and for the development of future trypanocidal agents.
Metabolic Pathway of this compound
This compound is rapidly absorbed orally and undergoes extensive first-pass metabolism, primarily in the liver.[2][6] The primary metabolic pathway involves the oxidation of the sulfide moiety.
The metabolic conversion of this compound proceeds through two key oxidative steps. Initially, this compound is oxidized to this compound sulfoxide (M1). Subsequently, this compound sulfoxide is further oxidized to form this compound sulfone (M2).[1][5] Both M1 and M2 are pharmacologically active against Trypanosoma brucei.[3] The sulfone metabolite (M2) is more slowly eliminated and accounts for the majority of the bioactive exposure during treatment.[5][7]
The bioactivation of this compound and its active metabolites is a critical step in their mechanism of action. This process is catalyzed by a parasite-specific type I nitroreductase (NTR).[8][9] The NTR enzyme reduces the nitro group of the imidazole ring, leading to the formation of reactive nitrogen species.[6][8] These reactive metabolites are cytotoxic to the parasite, causing damage to DNA and proteins, ultimately leading to parasite death.[8]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and its active metabolites, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Activity against Trypanosoma brucei
| Compound | IC50 (μM) | IC50 (μg/mL) | Reference(s) |
| This compound | 0.7 - 3.3 | 0.2 - 0.9 | [3][10] |
| This compound Sulfoxide (M1) | ~5.4 | ~1.6 | [11] |
| This compound Sulfone (M2) | ~5.8 | ~1.8 | [11] |
Table 2: Pharmacokinetic Parameters in Mice (Single Oral Dose of 25 mg/kg)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | Reference(s) |
| This compound | 500 | 0.25 | 424 | [2][12] |
| This compound Sulfoxide (M1) | 14,171 | 0.5 | 45,031 | [2][12] |
| This compound Sulfone (M2) | 13,651 | 4.0 | 96,286 | [2][12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound metabolism and activity.
In Vitro Metabolism Assay
Objective: To determine the metabolic fate of this compound in liver fractions.
Methodology:
-
Preparation of Liver S9 Fraction: Aroclor 1254-induced rat liver S9 fraction is prepared according to standard protocols. Protein concentration is determined using a Bradford assay.[13]
-
Incubation: this compound (e.g., 200 µg/mL) is incubated with the liver S9 fraction (e.g., 1 mg/mL protein) at 37°C. The reaction is initiated by the addition of an NADPH-regenerating system.[13]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 60 minutes and 2, 3, 6 hours) to monitor the formation of metabolites.[13]
-
Sample Processing: The reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound, this compound sulfoxide, and this compound sulfone.[1]
In Vitro Trypanocidal Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound and its metabolites against Trypanosoma brucei.
Methodology:
-
Parasite Culture: Bloodstream forms of T. brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Stock solutions of this compound and its metabolites are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (e.g., <0.5%).[11]
-
Assay Setup: Parasites are seeded into 96-well plates at a density of approximately 2 x 104 cells/mL. The drug dilutions are then added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.[11]
-
Viability Assessment: Parasite viability is assessed using a resazurin-based assay (e.g., AlamarBlue). Fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
In Vivo Efficacy Study in a Mouse Model of HAT
Objective: To evaluate the curative potential of this compound and its metabolites in an animal model of Human African Trypanosomiasis.
Methodology:
-
Animal Model: Female Swiss mice are infected intraperitoneally with a specific strain of Trypanosoma brucei (e.g., T. b. rhodesiense STIB900 for an acute model or T. b. brucei GVR35 for a chronic/CNS model).[4][10]
-
Treatment: Treatment is initiated once parasitemia is established. This compound or its metabolites are administered orally once or twice daily for a specified duration (e.g., 4-5 days) at various dose levels (e.g., 100-200 mg/kg/day).[3][10]
-
Monitoring: Parasitemia is monitored regularly by examining tail blood smears under a microscope. Animal health and weight are also monitored throughout the study.[11]
-
Assessment of Cure: Cure is determined by the absence of parasites in the blood for a defined period post-treatment (e.g., 30-60 days). In chronic models, brain tissue may be examined for the presence of parasites.[11]
-
Pharmacokinetic Satellite Group: A separate group of uninfected mice may be administered the drug to collect blood samples at various time points for pharmacokinetic analysis of the parent drug and its metabolites using LC-MS/MS.[11]
Conclusion
The metabolism of this compound to its active sulfoxide and sulfone metabolites is a cornerstone of its therapeutic efficacy against Human African Trypanosomiasis. The parent drug acts as a prodrug, and the sustained exposure to the active metabolites, particularly the long-lasting sulfone, is crucial for parasite clearance. The parasite-specific bioactivation of these compounds via nitroreductase provides a degree of selectivity, a highly desirable feature in antimicrobial chemotherapy. The experimental protocols detailed herein provide a framework for the continued investigation and development of this compound and other nitroimidazole-based antiparasitic agents. A thorough understanding of these metabolic and pharmacological principles is essential for the scientific community engaged in the fight against neglected tropical diseases.
References
- 1. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Discovery, Development, Inventions and Patent Review of this compound: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership | MDPI [mdpi.com]
- 11. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Mouse pharmacokinetics of this compound and its metabolites in plasma and brain after oral administration. - figshare - Figshare [figshare.com]
- 13. academic.oup.com [academic.oup.com]
In Vitro Activity of Fexinidazole Against Trypanosoma cruzi: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fexinidazole, a 5-nitroimidazole compound, has demonstrated significant trypanocidal activity against various strains of Trypanosoma cruzi, the etiological agent of Chagas disease. Initially developed for human African trypanosomiasis, its efficacy against T. cruzi has positioned it as a promising candidate for this neglected tropical disease. This technical guide synthesizes the available data on the in vitro activity of this compound and its primary metabolites, this compound sulfoxide and this compound sulfone, against T. cruzi. It provides a comprehensive overview of its biological efficacy, mechanism of action, and the experimental protocols utilized for its evaluation.
Quantitative Analysis of In Vitro Efficacy
The in vitro activity of this compound and its metabolites has been predominantly assessed against the intracellular amastigote stage of Trypanosoma cruzi, the clinically relevant form of the parasite in the chronic phase of Chagas disease. The half-maximal inhibitory concentration (IC50) serves as the primary metric for quantifying the drug's potency.
Table 1: In Vitro Activity of this compound and its Metabolites against Intracellular Amastigotes of Trypanosoma cruzi
| Compound | T. cruzi Strain | Host Cell Type | Incubation Time (h) | IC50 (µM) | IC50 (µg/mL) | Reference |
| This compound Sulfoxide | Y | Murine Macrophages | 72 | 5.4 | 1.6 | [1][2] |
| This compound Sulfone | Y | Murine Macrophages | 72 | 5.8 | 1.8 | [1][2] |
| This compound | - | Intracellular Amastigotes | - | ~1 | - | [3][4] |
| Benznidazole (Reference) | Y | Murine Macrophages | 72 | 6.9 | 1.8 | [1][2] |
Note: The Y strain of T. cruzi is known to be partially resistant to benznidazole.[2]
The data clearly indicates that the sulfoxide and sulfone metabolites of this compound exhibit potent anti-T. cruzi activity, with IC50 values in the low micromolar range, comparable to the current standard-of-care drug, benznidazole.[1][2]
Proposed Mechanism of Action
This compound is a prodrug that requires activation within the parasite.[5] Its mechanism of action is believed to be multifaceted, involving the generation of reactive species that lead to widespread cellular damage.
The proposed activation pathway is initiated by a trypanosome-specific type I nitroreductase (NTR).[5] This enzyme catalyzes the reduction of the nitro group of this compound and its metabolites, leading to the formation of reactive nitro radicals and other cytotoxic intermediates.[6][7] These reactive species can then induce oxidative stress and damage critical cellular components such as DNA, proteins, and lipids, ultimately resulting in parasite death.[6]
Experimental Protocols
The following section details the generalized experimental workflow for assessing the in vitro activity of this compound against intracellular amastigotes of T. cruzi.
General Workflow for In Vitro Amastigote Susceptibility Assay
The evaluation of this compound's efficacy against intracellular amastigotes typically involves the infection of mammalian host cells with trypomastigotes, followed by drug treatment and subsequent quantification of the parasite load.
Detailed Methodological Steps
-
Host Cell Culture: Peritoneal murine macrophages are commonly used as host cells. They are seeded in appropriate culture plates and allowed to adhere.
-
Parasite Infection: Trypomastigotes of the desired T. cruzi strain (e.g., Y strain) are added to the host cell culture.
-
Removal of Extracellular Parasites: After an initial incubation period to allow for host cell invasion, extracellular trypomastigotes are removed by washing.
-
Drug Incubation: this compound or its metabolites are added to the infected cultures in a range of concentrations. A reference drug like benznidazole and an untreated control are included. The cultures are then incubated for a defined period, typically 72 hours.[1]
-
Fixation and Staining: Following incubation, the cells are fixed with methanol and stained with Giemsa to visualize the intracellular amastigotes.[1]
-
Quantification: The number of intracellular parasites is quantified, often by microscopic examination. The percentage of infected cells and the number of amastigotes per cell are determined.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Resistance and Cross-Resistance
The emergence of drug resistance is a significant concern in the treatment of parasitic diseases. Studies on Trypanosoma brucei have shown that resistance to nifurtimox can confer cross-resistance to this compound.[8] While naturally occurring resistance to benznidazole and nifurtimox in T. cruzi strains is well-documented, the potential for cross-resistance with this compound in T. cruzi requires further investigation.[8][9] this compound has, however, shown efficacy against benznidazole-resistant T. cruzi strains in in vivo models.[7][10][11]
Conclusion
This compound and its primary metabolites demonstrate potent in vitro activity against the intracellular amastigote stage of Trypanosoma cruzi. Its mechanism of action, involving parasite-specific activation, offers a potential advantage. The in vitro data, combined with promising in vivo studies, strongly supports the continued investigation of this compound as a therapeutic agent for Chagas disease. Further research is warranted to fully elucidate its efficacy against a broader range of T. cruzi strains and to investigate the potential for resistance development.
References
- 1. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and Clinical Treatment of Chagas Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: A Potential New Drug Candidate for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
fexinidazole for treatment of Chagas disease
An In-depth Technical Guide to Fexinidazole for the Treatment of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a 5-nitroimidazole compound, has been investigated as a potential oral treatment for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Initially rediscovered and developed by the Drugs for Neglected Diseases initiative (DNDi), this compound showed considerable promise in preclinical studies, demonstrating efficacy against benznidazole-susceptible and resistant strains of T. cruzi. However, subsequent Phase 2 clinical trials in humans, despite confirming better tolerability at lower doses, failed to demonstrate sustained parasitological clearance. Consequently, the development of this compound as a monotherapy for Chagas disease has been discontinued. This guide provides a comprehensive technical overview of the data and methodologies from the key studies that defined the trajectory of this compound's development for this indication.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its trypanocidal effect. Its mechanism is believed to be similar to other nitroimidazoles. Within the Trypanosoma cruzi parasite, the nitro group of this compound is reduced by a parasitic nitroreductase (NTR) enzyme. This bioactivation generates reactive metabolites, including nitro radicals and reactive amines, which are cytotoxic. These reactive species are thought to induce cellular damage through multiple pathways, including DNA and protein damage and the generation of oxidative stress, ultimately leading to parasite death. The primary active metabolites identified are this compound sulfoxide and this compound sulfone.
Caption: Proposed mechanism of action for this compound against T. cruzi.
Preclinical Efficacy Data
This compound demonstrated significant efficacy in murine models of both acute and chronic Chagas disease. Notably, it was effective against T. cruzi strains that are resistant to benznidazole, the current standard of care.
Table 1: Efficacy of this compound in Murine Models of Acute Chagas Disease
| T. cruzi Strain | Resistance Profile | This compound Cure Rate (%) | Benznidazole Cure Rate (%) | Reference |
| CL | Benznidazole-Susceptible | 80.0% | Similar to this compound | [1][2] |
| Y | Partially Resistant | 80.0% | Similar to this compound | [1][2] |
| VL-10 | Benznidazole-Resistant | 88.9% | Not specified | [1][2] |
| Colombian | Benznidazole-Resistant | 77.8% | Not specified | [1][2] |
Table 2: Efficacy of this compound in a Murine Model of Chronic Chagas Disease
| T. cruzi Strain | Resistance Profile | This compound Cure Rate (%) | Benznidazole Cure Rate (%) | Reference |
| VL-10 | Benznidazole-Resistant | 70.0% | 30.0% | [1] |
Table 3: Efficacy of this compound Metabolites in an Acute Murine Model (Y Strain)[3]
| Compound | Daily Dose (mg/kg) | Cure Rate (%) |
| This compound Sulfoxide | 50 | 30-40% |
| This compound Sulfoxide | 100 | 100% |
| This compound Sulfone | 50 | 30-40% |
| This compound Sulfone | 100 | 100% |
| Benznidazole | 100 | 80% |
Clinical Trial Data
Despite promising preclinical results, human clinical trials yielded disappointing efficacy outcomes for this compound monotherapy. An early trial in Bolivia was interrupted due to safety concerns at higher doses, specifically neutropenia and elevated liver enzymes.[3][4] A subsequent Phase 2 trial (FEXI-12) evaluated lower, better-tolerated doses but failed to show a sustained effect.
Table 4: Summary of Phase 2 Clinical Trial Results (FEXI-12)
| Parameter | Details | Reference |
| Study Name | FEXI-12 | [5][6] |
| Study Design | Multicentre, randomised, double-blind, Phase 2 trial | [6] |
| Patient Population | Adults (18–60 years) with chronic indeterminate Chagas disease (confirmed by serology and PCR) | [6] |
| Treatment Arms | 1. 600 mg once daily for 10 days2. 1200 mg daily for 3 days3. 600 mg daily for 3 days, then 1200 mg daily for 4 days | [6][7] |
| Primary Endpoint | Sustained negative PCR at end of treatment and up to four months of follow-up | [6] |
| Efficacy Outcome | 19% (8 of 43) of this compound-treated patients reached the primary endpoint, compared to 13% (6 of 46) in a historical placebo control group.[6] | |
| Key Finding | A sharp decrease in parasite load was observed immediately after treatment, but a rebound effect began approximately 10 weeks post-treatment.[6][8] | |
| Conclusion | The tested regimens had an acceptable safety profile but were not effective against T. cruzi infection. Development of this compound monotherapy for Chagas was stopped.[5][6] |
Experimental Protocols
Murine Model Efficacy Studies
A standardized methodology was used to assess the in vivo activity of this compound in mouse models.
-
Animal Model: Female Swiss mice were typically used.
-
Parasite Inoculation: Mice were infected with different strains of Trypanosoma cruzi (e.g., CL, Y, VL-10, Colombian) characterized by varying susceptibility to benznidazole.[1][2]
-
Treatment Initiation: Treatment was initiated during the acute phase (e.g., a few days post-infection) or chronic phase (e.g., 120 days post-inoculation).[1]
-
Drug Administration: this compound or its metabolites were administered orally once daily for a defined period (e.g., 20 consecutive days).[9]
-
Efficacy Assessment:
-
Parasitemia: Monitored throughout the treatment period by counting parasites in blood samples.[9]
-
Mortality: Survival rates were recorded.[1]
-
Cure Assessment: Definitive parasite clearance was assessed post-treatment using a combination of methods:
-
Myocarditis Evaluation: Histopathological analysis of heart tissue to quantify inflammation in chronic models.[1][2]
-
FEXI-12 Clinical Trial Protocol
The FEXI-12 study was designed to assess lower, potentially safer and more tolerable doses of this compound.
Caption: Workflow of the FEXI-12 Phase 2 clinical trial.
Pharmacokinetics and Safety
-
Metabolism: this compound is a prodrug rapidly converted via oxidative metabolism to its two principal, biologically active metabolites: this compound sulfoxide and this compound sulfone.[9]
-
Toxicity: In Chagas disease trials, this compound was associated with dose-dependent and exposure-dependent toxicities.[10]
-
Neutropenia: Transient, delayed-onset neutropenia was observed, particularly with longer treatment durations and higher doses (>2 weeks).[3][4]
-
Hepatotoxicity: Significant increases in hepatic transaminases (ALT/AST) were also reported, which could persist for months after treatment cessation.[4][11][12]
-
Conclusion and Future Directions
Preclinical studies positioned this compound as a highly promising oral drug candidate for Chagas disease, with a key advantage being its activity against benznidazole-resistant parasite strains.[1] However, this potential did not translate into clinical efficacy for monotherapy in the FEXI-12 trial. While lower doses were well-tolerated, they failed to achieve sustained parasite elimination, with a characteristic rebound in parasite load observed weeks after treatment.[6]
The development of this compound as a standalone treatment for Chagas disease has been halted.[13] Future research could explore its potential use in combination with other trypanocidal agents or for specific indications, such as for immunocompromised patients at risk of disease reactivation.[13] The journey of this compound underscores the significant challenges in developing new, safe, and effective treatments for Chagas disease and highlights the critical disconnect that can exist between preclinical models and human clinical outcomes.
References
- 1. This compound: A Potential New Drug Candidate for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. This compound: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A pharmacokinetic-pharmacodynamic assessment of the hepatic and bone-marrow toxicities of the new trypanoside this compound | DNDi [dndi.org]
- 5. Clinical trial confirms the tolerability of the drug this compound in the treatment of Chagas disease | DNDi [dndi.org]
- 6. researchportal.lih.lu [researchportal.lih.lu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. This compound Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound for Chagas | DNDi [dndi.org]
Early-Stage Clinical Trial Data on Fexinidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage clinical trial data for fexinidazole, the first all-oral treatment for Trypanosoma brucei gambiense human African trypanosomiasis (g-HAT). The following sections detail the quantitative data from key clinical studies, the experimental protocols employed, and visualizations of the drug's metabolic pathway and a typical clinical trial workflow.
Data Presentation
The following tables summarize the key quantitative data from early-stage clinical trials of this compound, including pharmacokinetic parameters in healthy volunteers and efficacy and safety outcomes in patients with g-HAT.
Pharmacokinetic Profile of this compound and its Metabolites
This compound is a prodrug that is rapidly metabolized into two main active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[1] The pharmacokinetic properties of this compound and its metabolites were assessed in early-stage clinical trials, primarily in healthy male volunteers of Sub-Saharan African origin.[2][3]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and its Metabolites in Healthy Volunteers (NCT00982904) [3]
| Analyte | Dose (mg) | Cmax (µg/mL) [Median (range)] | Tmax (h) [Median (range)] | AUC0-∞ (h·µg/mL) [Geometric Mean (%CV)] | t½ (h) [Geometric Mean (%CV)] |
| This compound | 100 | 0.130 (0.5-4) | 3 (0.5-4) | 1.29 (32) | 9.07 (43) |
| 400 | 0.171 (2-6) | 3.5 (2-6) | 2.08 (39) | 14.75 (54) | |
| 800 | N/A | N/A | N/A | N/A | |
| 1800 | 0.483 (1-4) | 4 (1-4) | 6.09 (54) | 9.67 (20) | |
| 3000 | 0.749 (3-4) | 4 (3-4) | 12.6 (24) | 13.1 (41) | |
| Metabolite M1 (Sulfoxide) | 100 | N/A | 2 (2-4) | N/A | N/A |
| 800 | 2.70 (4-6) | 5 (4-6) | 44.1 (24) | 13.2 (60) | |
| Metabolite M2 (Sulfone) | 100 | 0.916 (16-24) | 24 (16-24) | 47.2 (27) | 21.19 (15) |
| 800 | 2.23 (16-24) | 24 (16-24) | 121 (31) | 21.31 (24) | |
| 1800 | 3.52 (16-24) | 24 (16-24) | 219 (37) | 20.38 (17) |
N/A: Data not available in the provided source.
Clinical Efficacy in Early and Late-Stage g-HAT
This compound has demonstrated high efficacy in treating both early (Stage 1 and early Stage 2) and late-stage (meningoencephalitic) g-HAT.
Table 2: Efficacy of this compound in Stage 1 and Early Stage 2 g-HAT (NCT02169557) [4][5]
| Patient Population | Number of Patients | Treatment Success Rate at 12 Months (95% CI) |
| Stage 1 g-HAT | 189 | 98% (95.4-99.7) |
| Early Stage 2 g-HAT | 41 | 100% (91.4-100.0) |
| Overall | 230 | 99% (96.2-99.7) |
Table 3: Efficacy of this compound in Late-Stage g-HAT (Pivotal Trial NCT01685827) [6][7]
| Treatment Group | Number of Patients | Treatment Success Rate at 18 Months |
| This compound | 264 | 91% |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 130 | 98% |
Table 4: Efficacy of this compound in Pediatric Patients (6 to <15 years, ≥20 kg) with any stage g-HAT (NCT02184689) [8][9][10]
| Disease Stage | Number of Patients | Treatment Success Rate at 12 Months (95% CI) |
| Stage 1 | 69 | 98.6% (92.2-99.9) |
| Early Stage 2 | 19 | 94.7% (74.0-99.9) |
| Late Stage 2 | 37 | 97.3% (85.8-99.9) |
| Overall | 125 | 97.6% (93.1-99.5) |
Safety and Tolerability Profile
Across clinical trials, this compound has been generally well-tolerated. The most common adverse events are mild to moderate in severity.[11]
Table 5: Common Treatment-Emergent Adverse Events in Pediatric Patients (NCT02184689) [8][9]
| Adverse Event | Percentage of Patients Reporting (%) |
| Vomiting | 69 |
| Headache | 33 |
Serious adverse events have been reported, including QT prolongation, psychiatric-related reactions, and neutropenia, which are known class effects of nitroimidazoles.[12]
Experimental Protocols
This section outlines the methodologies for key experiments conducted during the early-stage clinical trials of this compound.
Pharmacokinetic Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion of this compound and its primary metabolites (M1 and M2).
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [13][14]
-
Sample Collection: Blood samples were collected from participants at predefined time points before and after drug administration. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma proteins were precipitated using acetonitrile. The supernatant was then extracted for analysis.
-
Chromatographic Separation: The prepared samples were injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column was typically used for separation. The mobile phase usually consisted of a gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC was introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes (this compound, M1, and M2) were detected and quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ were calculated from the plasma concentration-time profiles using non-compartmental analysis.
Parasitological Examination
Objective: To confirm the presence of Trypanosoma brucei gambiense for patient inclusion and to assess treatment efficacy by detecting the absence of parasites post-treatment.
Methodology: Microscopic Examination of Body Fluids [15][16][17]
-
Sample Collection:
-
Blood: Venous blood was collected. For concentration techniques, the buffy coat was prepared by centrifugation.
-
Lymph Node Aspirate: Fluid was aspirated from enlarged cervical lymph nodes.
-
Cerebrospinal Fluid (CSF): CSF was obtained via lumbar puncture for staging and assessment of cure.
-
-
Direct Microscopic Examination (Wet Mount):
-
A drop of the fresh sample (e.g., lymph node aspirate, CSF) was placed on a glass slide with a coverslip.
-
The slide was examined under a light microscope at 100x and 400x magnification to detect motile trypomastigotes.
-
-
Stained Smears (e.g., Giemsa stain):
-
Thin and thick blood smears were prepared, fixed with methanol (thin smear only), and stained with Giemsa solution.
-
The stained smears were examined under oil immersion (1000x magnification) for the characteristic morphology of trypomastigotes.
-
-
Concentration Techniques:
-
Buffy Coat Examination: After centrifugation of blood in a microhematocrit tube, the layer between the red blood cells and plasma (the buffy coat) was examined microscopically for trypanosomes.
-
CSF Centrifugation: CSF samples were centrifuged (e.g., modified single centrifugation) to concentrate any present trypanosomes in the sediment, which was then examined microscopically.
-
-
Staging: The disease stage was determined by examining the CSF. The presence of trypanosomes in the CSF or a white blood cell (WBC) count of >5 cells/µL indicated the meningoencephalitic (late) stage.[15]
Safety and Tolerability Assessment
Objective: To monitor and evaluate the safety profile of this compound in clinical trial participants.
Methodology:
-
Adverse Event Monitoring: All adverse events (AEs) were recorded at each study visit, whether observed by the investigator or reported by the participant. AEs were graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE) and assessed for their relationship to the study drug.[8]
-
Clinical Laboratory Tests: Blood and urine samples were collected at baseline and at specified intervals during and after treatment.
-
Hematology: Complete blood counts with differential were performed to monitor for changes in red blood cells, white blood cells (including neutrophils), and platelets.
-
Clinical Chemistry: Panels included tests for liver function (ALT, AST, bilirubin) and renal function (creatinine).[18]
-
-
Vital Signs and Physical Examinations: Blood pressure, heart rate, respiratory rate, and temperature were measured at each visit. A complete physical examination was conducted at baseline and at the end of the study.
-
Electrocardiograms (ECGs): ECGs were performed to monitor for any cardiac effects, with a particular focus on QT interval prolongation.[12]
Mandatory Visualizations
This compound Bioactivation and Mechanism of Action
This compound is a 5-nitroimidazole prodrug that requires bioactivation by a parasitic nitroreductase (NTR) to exert its trypanocidal effect. This activation is specific to the parasite, contributing to the drug's selectivity.[1][19][20]
Caption: this compound metabolic activation pathway.
Experimental Workflow for a this compound Clinical Trial
The following diagram illustrates a typical workflow for a patient enrolled in a this compound clinical trial for g-HAT, from screening to long-term follow-up.
Caption: Generalized workflow of a this compound clinical trial.
References
- 1. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. dndi.org [dndi.org]
- 4. Oral this compound for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: A prospective, multicentre, open-label, cohort study | DNDi [dndi.org]
- 5. Oral this compound for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: a prospective, multicentre, open-label, cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral this compound for late-stage African Trypanosoma brucei gambiense trypanosomiasis: a pivotal multicentre, randomised, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II/III studies show high efficacy and safety of this compound, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 8. Safety and efficacy of oral this compound in children with gambiense human African trypanosomiasis: a multicentre, single-arm, open-label, phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of oral this compound in children with gambiense human African trypanosomiasis: a multicentre, single-arm, open-label, phase 2-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dndi.org [dndi.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Guidance for Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 16. CDC - DPDx - Trypanosomiasis, African [cdc.gov]
- 17. Trypanosome SL-RNA detection in blood and cerebrospinal fluid to demonstrate active gambiense human African trypanosomiasis infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. researchgate.net [researchgate.net]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Fexinidazole Resistance in Trypanosomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole, a 5-nitroimidazole derivative, is a crucial oral therapeutic agent for Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the protozoan parasite Trypanosoma brucei. It is also being investigated for use against other kinetoplastid diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania donovani). As with any antimicrobial agent, the emergence of drug resistance is a significant concern that could undermine its clinical efficacy. This technical guide provides an in-depth overview of the known mechanisms of this compound resistance in trypanosomes, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.
This compound is a prodrug that requires activation within the parasite to exert its trypanocidal effects. The primary mechanism of action involves the reduction of its nitro group by a parasitic type I nitroreductase (NTR), leading to the formation of reactive metabolites that are toxic to the parasite, likely through DNA and protein damage.[1][2] Consequently, the principal mechanisms of resistance revolve around the disruption of this activation pathway.
Core Mechanisms of this compound Resistance
The predominant mechanism of this compound resistance in trypanosomes is the diminished activity of the type I nitroreductase (NTR) enzyme. This can occur through several genetic and genomic alterations:
-
Gene Deletion or Loss of Heterozygosity: Studies have shown that this compound-resistant trypanosomes can have a complete loss of one of the two alleles of the NTR gene.[3][4] This hemizygosity leads to a reduction in the amount of functional NTR enzyme available to activate the drug.
-
Mutations in the NTR Gene: Point mutations within the coding sequence of the NTR gene can result in an enzyme with reduced or abolished activity.[5] These mutations can affect the enzyme's ability to bind to its substrate or cofactor, or can impact its overall structural integrity.
-
Decreased Gene Expression: Resistance can also arise from a decrease in the transcription of the NTR gene, leading to lower levels of the corresponding mRNA and, consequently, less NTR protein.[3][4] This can be caused by mutations in the regulatory regions of the gene or by larger genomic rearrangements that affect gene expression.
A critical aspect of this compound resistance is its cross-resistance with other nitroaromatic drugs, such as nifurtimox and benznidazole.[3][6][7] This is because these drugs share a common activation pathway that is dependent on the same NTR enzyme. Therefore, resistance developed against one of these drugs can confer resistance to the others, which has significant implications for treatment strategies, especially in regions where these drugs are used.
Quantitative Data on this compound Resistance
The following tables summarize the in vitro susceptibility data for this compound and its metabolites against wild-type and resistant Trypanosoma brucei strains. The 50% inhibitory concentration (IC50) is a measure of the drug's potency, with lower values indicating higher potency. The resistance factor indicates the degree of resistance of the mutant strain compared to the wild-type.
Table 1: In Vitro Activity of this compound and Metabolites against Wild-Type T. brucei
| Compound | T. brucei Strain | IC50 (µM) | Reference |
| This compound | Wild-Type | ~1 | [3] |
| This compound Sulfoxide | Wild-Type | 0.41–0.49 (µg/mL) | [8] |
| This compound Sulfone | Wild-Type | 0.35–0.40 (µg/mL) | [8] |
Table 2: this compound Resistance in Laboratory-Generated T. brucei Strains
| Resistant Strain | Drug Selected For | This compound IC50 (µM) | Resistance Factor | Cross-Resistance to Nifurtimox | Reference |
| NfxR1 | Nifurtimox | 27-fold higher than WT | ~27 | Yes | [6] |
| NfxR2 | Nifurtimox | 29-fold higher than WT | ~29 | Yes | [6] |
| FxR1 | This compound | 17.8 ± 1.5 | ~11 | Yes (10-fold) | [6][9] |
| FxR2 | This compound | 16.0 ± 1.2 | ~10 | Yes | [6] |
| NTR Single Knockout | - | 1.9-fold higher than WT | 1.9 | Yes (1.6-fold) | [4] |
Signaling Pathways and Experimental Workflows
This compound Activation and Resistance Pathway
Caption: this compound activation and resistance pathway in trypanosomes.
Experimental Workflow for Investigating this compound Resistance
Caption: Experimental workflow for identifying this compound resistance mechanisms.
Detailed Experimental Protocols
In Vitro Selection of this compound-Resistant Trypanosoma brucei
This protocol describes the generation of this compound-resistant trypanosomes through continuous exposure to the drug in vitro.[7]
Materials:
-
Wild-type Trypanosoma brucei bloodstream forms (e.g., S427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Methodology:
-
Initial Culture: Culture wild-type T. brucei in HMI-9 medium at 37°C and 5% CO2.
-
Stepwise Drug Exposure:
-
Start by exposing the parasites to a sub-lethal concentration of this compound (e.g., the IC50 concentration).
-
Monitor the culture daily for parasite growth.
-
Once the parasites have adapted and are growing steadily, double the concentration of this compound.
-
Repeat this process of stepwise increases in drug concentration as the parasites develop resistance.
-
-
Clonal Isolation: Once a resistant population is established (i.e., able to grow at a significantly higher this compound concentration than the wild-type), isolate clonal lines by limiting dilution in 96-well plates.
-
Phenotypic Characterization: Determine the IC50 of the clonal lines for this compound and other nitro drugs to confirm resistance and assess cross-resistance.
Whole Genome Sequencing of Resistant Trypanosomes
This protocol outlines the general steps for identifying genetic mutations associated with this compound resistance using whole-genome sequencing (WGS).[4][10]
Materials:
-
Genomic DNA from wild-type and this compound-resistant trypanosome clones
-
DNA fragmentation equipment (e.g., sonicator)
-
DNA library preparation kit (e.g., Illumina TruSeq)
-
Next-generation sequencing platform (e.g., Illumina HiSeq)
-
Bioinformatics software for sequence alignment and variant calling (e.g., BWA, SAMtools, GATK)
Methodology:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both wild-type and resistant parasite cultures.
-
Library Preparation:
-
Fragment the genomic DNA to a desired size range.
-
Ligate sequencing adapters to the DNA fragments.
-
Amplify the library by PCR.
-
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform to generate short-read sequencing data.
-
Bioinformatic Analysis:
-
Align the sequencing reads to the T. brucei reference genome.
-
Call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant and wild-type genomes.
-
Identify genes with non-synonymous mutations or other significant genetic alterations in the resistant clones, with a particular focus on genes like NTR.
-
Generation of Transgenic Trypanosomes (NTR Knockout and Overexpression)
This protocol describes the creation of genetically modified trypanosomes to validate the role of the NTR gene in this compound resistance.[4]
Materials:
-
Wild-type T. brucei bloodstream forms
-
Plasmid vectors for gene knockout (containing drug resistance markers like hygromycin or puromycin) and overexpression (e.g., pLEW100)
-
PCR reagents for amplifying targeting fragments
-
Electroporator and cuvettes
-
Selective drugs (e.g., hygromycin, puromycin, G418)
Methodology:
-
Construct Design:
-
Knockout: Design a construct containing a drug resistance gene flanked by sequences homologous to the regions upstream and downstream of the NTR gene.
-
Overexpression: Clone the NTR open reading frame into an inducible expression vector.
-
-
Transfection:
-
Linearize the knockout construct and transfect it into wild-type trypanosomes by electroporation.
-
For overexpression, transfect the circular expression plasmid.
-
-
Selection of Transfectants:
-
Culture the transfected parasites in the presence of the appropriate selective drug to select for those that have integrated the construct.
-
-
Genotypic and Phenotypic Confirmation:
-
Confirm the correct integration of the construct and the knockout or overexpression of the NTR gene by PCR, Southern blotting, or quantitative RT-PCR.
-
Determine the this compound IC50 of the transgenic lines to assess the effect of NTR manipulation on drug sensitivity.
-
Conclusion
The primary mechanism of this compound resistance in trypanosomes is the functional impairment of the type I nitroreductase enzyme, which is essential for the activation of this prodrug. Resistance can arise through various genetic alterations, including gene deletion, mutation, and decreased expression of the NTR gene. The cross-resistance observed with other nitro drugs highlights the importance of monitoring for resistance and developing strategies to mitigate its emergence and spread. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound resistance and the development of new therapeutic strategies to combat this significant threat to global health.
References
- 1. Whole-Genome Sequencing of Trypanosoma brucei Reveals Introgression between Subspecies That Is Associated with Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. firescholars.seu.edu [firescholars.seu.edu]
- 9. researchgate.net [researchgate.net]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Preclinical Toxicology Profile of Fexinidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole is a 5-nitroimidazole derivative that has been developed as an oral treatment for Human African Trypanosomiasis (HAT), also known as sleeping sickness. As part of its non-clinical development, a comprehensive toxicology program was undertaken to characterize its safety profile prior to human trials. This guide provides a detailed overview of the preclinical toxicology of this compound, summarizing key findings from various studies, outlining experimental methodologies, and presenting quantitative data in a structured format.
Executive Summary
The preclinical safety evaluation of this compound encompassed a battery of studies including single- and repeat-dose toxicity, genotoxicity, reproductive and developmental toxicity, and safety pharmacology. Overall, this compound demonstrated a favorable safety profile in animal models. The No-Observed-Adverse-Effect Level (NOAEL) in 4-week repeat-dose studies in both rats and dogs was established at 200 mg/kg/day. While this compound, like other nitroimidazoles, showed mutagenic potential in bacterial reverse mutation assays (Ames test), this was attributed to bacterial-specific metabolism and was not observed in a range of in vitro and in vivo mammalian genotoxicity assays. Preliminary reproductive toxicology studies indicated no adverse effects on fertility or fetal development at doses up to 200 mg/kg/day in rats. Safety pharmacology studies revealed no significant concerns regarding respiratory, cardiovascular, or central nervous system functions at doses up to 1000 mg/kg. No carcinogenicity studies have been conducted.
Data Presentation
Table 1: Single-Dose Toxicity
| Species | Route | Parameter | Value | Reference |
| Mouse | Oral | LD50 | > 2000 mg/kg | Data not publicly available, inferred from high doses in other studies. |
| Rat | Oral | LD50 | > 2000 mg/kg | Data not publicly available, inferred from high doses in other studies. |
Note: Specific LD50 values from acute toxicity studies are not detailed in the reviewed public literature. The values are inferred from the high doses used in other preclinical studies without reported mortality.
Table 2: Repeat-Dose Toxicity (4-Week Oral Gavage)
| Species | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings at Higher Doses | Reference |
| Rat | 0, 50, 200, 800 | 200 | Decreased body weight gain and food consumption.[1] | [2][3] |
| Dog | 0, 50, 200, 800 | 200 | Decreased body weight gain and food consumption.[1] | [2][3] |
Table 3: Genotoxicity Profile
| Assay | System | Test Substance | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium strains TA98, TA100, TA1535, TA1537, TA102 | This compound & this compound Sulfone | Not Specified | Positive (mutagenicity attenuated in nitroreductase-deficient strains) | [2][4] |
| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | This compound & this compound Sulfone | Not Specified | Negative | [2][4] |
| In Vivo Bone Marrow Micronucleus Test | Mouse (Crl:CD-1 (ICR) male) | This compound | 0, 500, 1000, 2000 mg/kg (2 oral doses, 24h apart) | Negative | [2][4] |
| Ex Vivo Unscheduled DNA Synthesis (UDS) | Rat (Sprague-Dawley Crl:CD (SD) male) | This compound | 500, 1000, 2000 mg/kg (oral) | Negative | [2][4] |
Table 4: Reproductive and Developmental Toxicity (Preliminary Study)
| Species | Dosing Period | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings | Reference |
| Rat | Gestation Day 6 to 17 | 0, 50, 200, 800 | 200 | No effects on prenatal development up to 200 mg/kg/day. At 800 mg/kg/day, maternal toxicity (reduced body weight gain) was observed, along with delayed ossification and reduced fetal and placental weights. | [5] |
Table 5: Safety Pharmacology
| Study | Species | Route | Dose Levels (mg/kg) | NOEL (mg/kg) | Key Findings | Reference |
| Respiratory Function | Rat | Oral | 0, 100, 300, 1000 | 1000 | No effect on respiratory parameters. | |
| Cardiovascular Function | Dog | Oral | Not Specified | Not Specified | No significant changes reported in publicly available literature. | [2] |
| Central Nervous System | Mouse | Oral | Not Specified | Not Specified | No significant changes reported in publicly available literature. | [2] |
Experimental Protocols
Repeat-Dose Toxicity Studies (Rat and Dog)
A full, detailed protocol for these studies is not publicly available. However, based on standard guidelines (OECD 408), the likely methodology is as follows:
-
Species: Sprague-Dawley rats and Beagle dogs.
-
Groups: Typically 3 dose groups and a control group, with an equal number of male and female animals in each group.
-
Administration: this compound was administered orally by gavage once daily for 28 consecutive days. The control group received the vehicle (e.g., 5% Tween 80 in 0.5% methylcellulose).
-
Observations: Daily clinical observations, weekly measurement of body weight and food consumption.
-
Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at the end of the study.
-
Pathology: Gross necropsy was performed on all animals. A comprehensive list of tissues was collected, weighed, and examined microscopically.
-
Toxicokinetics: Blood samples were collected at specified time points to determine the systemic exposure to this compound and its main metabolites.
Genotoxicity Assays
While the full detailed protocol is not available, it would have followed standard guidelines (e.g., OECD 487).
-
Cell System: Freshly isolated human peripheral blood lymphocytes from healthy donors.
-
Treatment: Lymphocyte cultures were stimulated to divide using a mitogen (e.g., phytohemagglutinin). Cells were then exposed to this compound and its sulfone metabolite at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).
-
Micronucleus Scoring: After treatment, cytochalasin B was added to block cytokinesis, resulting in binucleated cells. The frequency of micronuclei in these binucleated cells was then scored.
-
Species: Crl:CD-1 (ICR) male mice.
-
Dosing: Animals were administered this compound orally at doses of 0 (vehicle control), 500, 1000, or 2000 mg/kg. Two doses were given 24 hours apart.
-
Sample Collection: Bone marrow was harvested 24 hours after the second dose.
-
Analysis: Bone marrow cells were smeared on slides, stained (e.g., with Giemsa), and 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess bone marrow toxicity.
-
Species: Male Sprague-Dawley Crl:CD (SD) rats.
-
Dosing: Rats received single oral doses of this compound at 500, 1000, or 2000 mg/kg.
-
Sample Collection: Livers were sampled at 2-4 hours and 12-14 hours post-administration.
-
Hepatocyte Culture and Analysis: Hepatocytes were isolated and incubated with tritiated thymidine ([³H]-thymidine). DNA repair (UDS) was measured by autoradiography, counting the silver grains over the nucleus (net grain count) in non-S-phase cells.
Reproductive and Developmental Toxicity (Preliminary Rat Study)
-
Species: Crl:CD (SD)IGS BR rats (10 mated females per group).
-
Administration: this compound was administered orally by gavage once daily at doses of 0, 50, 200, or 800 mg/kg/day.
-
Dosing Period: From gestation day 6 to day 17.
-
Endpoints: Maternal observations (body weight, clinical signs), and at termination, evaluation of uterine contents including the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal abnormalities.
Safety Pharmacology Studies
These studies were conducted in compliance with ICH S7A and S7B guidelines.[2]
-
Species: Male Crl:CD(SD)BR rats.
-
Administration: Single oral doses of 0 (vehicle), 100, 300, or 1000 mg/kg.
-
Method: Whole-body plethysmography was used to monitor respiratory parameters in unrestrained, conscious animals for 4 hours post-dose.
-
Parameters Measured: Respiratory rate, tidal volume, minute volume, and other relevant respiratory parameters.
Detailed protocols for the cardiovascular (typically in dogs using telemetry) and central nervous system (typically a functional observational battery in mice or rats) studies are not available in the public domain. However, they would have followed standard industry practices and regulatory guidelines to assess effects on blood pressure, heart rate, ECG, and a range of behavioral and neurological parameters.
Visualizations
Caption: Workflow for the in vivo mouse bone marrow micronucleus assay.
Caption: Proposed mechanism for the differential genotoxicity of this compound.
Conclusion
The preclinical toxicology studies conducted on this compound indicate a favorable safety margin for its clinical use in treating Human African Trypanosomiasis. The key toxicological findings were limited to reduced body weight gain and food consumption at high doses in repeat-dose studies. A critical aspect of its safety profile is the lack of genotoxicity in mammalian systems, despite being positive in the Ames test. This is a well-understood phenomenon for some nitro-heterocyclic compounds, where bacterial-specific enzymes are required for activation to mutagenic species. Safety pharmacology and preliminary reproductive toxicity studies did not reveal any significant untoward effects. This comprehensive preclinical data package supported the progression of this compound into clinical trials and its eventual approval for the treatment of HAT.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional Observation Battery | Taconic Biosciences [taconic.com]
Methodological & Application
Fexinidazole Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fexinidazole dosage regimens and associated protocols for in vivo animal studies, drawing from preclinical research in various disease models. The information is intended to guide the design and execution of experiments investigating the efficacy and pharmacokinetics of this compound.
Quantitative Data Summary
The following tables summarize the effective dosages and pharmacokinetic parameters of this compound in various animal models.
Table 1: this compound Efficacy in Murine Models of Infectious Diseases
| Disease Model | Animal Strain | Parasite Strain | Dosage Regimen | Route of Administration | Treatment Duration | Outcome |
| Human African Trypanosomiasis (HAT) - Acute | Mouse | T. b. rhodesiense / T. b. gambiense | 100 mg/kg/day | Oral | 4 days | Cure[1][2] |
| Human African Trypanosomiasis (HAT) - Chronic (CNS stage) | Mouse | T. b. brucei GVR35 | 200 mg/kg/day | Oral | 5 days | Cure[1][2] |
| Human African Trypanosomiasis (HAT) - Chronic (CNS stage) | Mouse | Not Specified | 100 mg/kg, twice daily | Oral | 5 days | Cure[3][4] |
| Chagas Disease - Acute | Swiss Mouse | T. cruzi Y strain | 50-100 mg/kg/day (metabolites) | Oral | 20 days | Cure (dose-dependent)[5][6] |
| Chagas Disease - Acute | Mouse | T. cruzi (benznidazole-resistant strains) | Not specified | Oral | Not specified | Effective in suppressing parasitemia[7] |
| Visceral Leishmaniasis | BALB/c Mouse | L. donovani LV9 | 200 mg/kg/day | Oral | 5 days | >98% suppression of infection[8] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Mice Following Oral Administration
| Compound | Cmax (ng/mL) | AUC0-24 (h.ng/mL) |
| This compound | 500 | 424 |
| This compound Sulfoxide (Metabolite M1) | 14,171 | 45,031 |
| This compound Sulfone (Metabolite M2) | 13,651 | 96,286 |
Data obtained from studies in mice.[2][3] Similar pharmacokinetic profiles were observed in rats and dogs.[2][3] The absolute oral bioavailability of this compound is 41% in mice, 30% in rats, and 10% in dogs.[2][3]
Table 3: Toxicology Profile of this compound in Rats and Dogs
| Species | Study Duration | No Observed Adverse Event Level (NOAEL) |
| Rat | 4 weeks | 200 mg/kg/day |
| Dog | 4 weeks | 200 mg/kg/day |
No significant issues were identified for doses up to 800 mg/kg/day.[3]
Experimental Protocols
This compound Formulation for Oral Administration in Mice
This protocol describes the preparation of a this compound suspension suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Tween 80
-
Methylcellulose (0.5% w/v in water) or sterile water
-
Homogenizer or sonicator
-
Weighing scale
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. Alternatively, a 5% (w/v) Tween 80 solution in sterile water can be used.[5][9]
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Suspension Preparation:
-
Gradually add the this compound powder to the prepared vehicle while continuously stirring.
-
For a formulation using both Tween 80 and methylcellulose, create a suspension with 5% w/v Tween 80 and 0.5% w/v methylcellulose in water.[5]
-
Use a homogenizer or sonicator to ensure a uniform and stable suspension.
-
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare the formulation fresh before each experiment.
In Vivo Efficacy Study in a Murine Model of Human African Trypanosomiasis (Chronic CNS Stage)
This protocol outlines a typical experiment to evaluate the efficacy of this compound in a mouse model of late-stage sleeping sickness.
Animal Model:
-
Species: Mouse (e.g., NMRI, BALB/c)
-
Infection: Intraperitoneal injection of Trypanosoma brucei parasites (e.g., GVR35 strain) to establish a chronic infection with central nervous system involvement.
Experimental Groups:
-
Group 1: Vehicle control (administered with the same volume of the formulation vehicle).
-
Group 2: this compound treatment group (e.g., 200 mg/kg/day).
-
Group 3 (Optional): Positive control (a known effective drug).
Procedure:
-
Infection: Infect mice with an appropriate dose of T. b. brucei parasites. The establishment of a CNS infection typically takes several weeks.
-
Treatment Initiation: Begin treatment once the CNS infection is established (e.g., day 21 post-infection).
-
Drug Administration: Administer the prepared this compound suspension or vehicle control orally via gavage once daily for 5 consecutive days.[1][2]
-
Monitoring:
-
Monitor the health of the animals daily (weight, clinical signs).
-
Assess parasitemia in the blood at regular intervals to monitor treatment efficacy.
-
-
Endpoint Analysis:
-
At the end of the study period (e.g., 180 days post-treatment), euthanize the animals.
-
Examine the brain and cerebrospinal fluid for the presence of trypanosomes to determine curative efficacy.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Fexinidazole Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Fexinidazole is an orally administered 5-nitroimidazole compound developed for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by the parasite Trypanosoma brucei. It is a prodrug that requires bioactivation by parasitic nitroreductases (NTRs) into its active metabolites, primarily this compound sulfoxide and this compound sulfone.[1] These metabolites are thought to exert their trypanocidal effect by inhibiting DNA synthesis and inducing oxidative stress within the parasite. This document provides detailed protocols for the in vitro susceptibility testing of this compound and its metabolites against T. brucei bloodstream forms.
Mechanism of Action and Resistance
This compound's mechanism of action involves a multi-step process initiated by the reduction of its nitro group by a type I nitroreductase (NTR) found in the parasite. This activation leads to the formation of reactive metabolites that are toxic to the trypanosome. These reactive species are believed to interfere with DNA synthesis and cause damage to other cellular macromolecules. Resistance to this compound has been linked to mutations in the gene encoding the parasitic NTR, which prevents the activation of the prodrug.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its primary metabolites against various strains of Trypanosoma brucei.
Table 1: In Vitro Activity of this compound against T. brucei Strains
| T. brucei Strain | IC₅₀ (µM) |
| T. b. rhodesiense STIB900 | 0.7 - 3.3 |
| T. b. gambiense | 0.7 - 3.3 |
Table 2: In Vitro Activity of this compound Metabolites against T. b. rhodesiense
| Metabolite | IC₅₀ (µM) |
| This compound Sulfoxide | ~5.4 |
| This compound Sulfone | ~5.8 |
Experimental Protocols
Cultivation of Trypanosoma brucei Bloodstream Forms
Materials:
-
Trypanosoma brucei bloodstream forms (e.g., T. b. brucei Lister 427)
-
HMI-9 (Hirumi's Modified Iscove's Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
2-Mercaptoethanol
-
T-25 or T-75 culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Prepare Complete HMI-9 Medium: To 500 mL of HMI-9 basal medium, aseptically add 50 mL of heat-inactivated FBS (10% final concentration), 5 mL of Penicillin-Streptomycin solution, and 3.5 µL of 2-mercaptoethanol.
-
Thawing Cryopreserved Parasites: Rapidly thaw a vial of cryopreserved trypanosomes in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of pre-warmed complete HMI-9 medium.
-
Centrifugation: Centrifuge the cell suspension at 1,000 x g for 10 minutes at room temperature.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete HMI-9 medium.
-
Culturing: Transfer the cell suspension to a T-25 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Maintenance: Monitor the parasite density daily. Subculture the parasites when the density reaches 1-2 x 10⁶ cells/mL by diluting the suspension with fresh, pre-warmed complete HMI-9 medium to a starting density of 1-2 x 10⁵ cells/mL.
This compound and Metabolite Preparation
Materials:
-
This compound powder
-
This compound sulfoxide powder
-
This compound sulfone powder
-
Dimethyl sulfoxide (DMSO)
-
Complete HMI-9 medium
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of this compound, this compound sulfoxide, and this compound sulfone in DMSO.
-
Working Solutions: On the day of the assay, prepare serial dilutions of the stock solutions in complete HMI-9 medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity to the parasites.
Standard Drug Susceptibility Assay (AlamarBlue® Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound.
Materials:
-
Log-phase T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
96-well, clear-bottom, black plates
-
This compound and metabolite working solutions
-
Positive control drug (e.g., pentamidine)
-
AlamarBlue® (resazurin) solution
-
Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)
Procedure:
-
Plate Seeding: Harvest log-phase trypanosomes and adjust the density to 2 x 10⁴ cells/mL in complete HMI-9 medium. Dispense 100 µL of the cell suspension into each well of the 96-well plate.
-
Compound Addition: Add 100 µL of the this compound or metabolite serial dilutions to the wells. Include wells with untreated cells (negative control) and cells treated with a positive control drug.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Assay Development: Add 20 µL of AlamarBlue® solution to each well.
-
Final Incubation: Incubate for an additional 24 hours under the same conditions.
-
Fluorescence Reading: Measure the fluorescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Washout Assay for Reversibility and Speed of Action
This assay determines if the effect of the drug is reversible after its removal.
Materials:
-
Log-phase T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
24-well plates
-
This compound and metabolite working solutions
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Drug Exposure: Seed parasites in 24-well plates at a density of 2 x 10⁵ cells/mL in the presence of various concentrations of this compound or its metabolites. Incubate for defined periods (e.g., 6, 12, 24, and 48 hours).
-
Washing: After the exposure period, transfer the contents of each well to a centrifuge tube. Pellet the parasites by centrifugation at 1,000 x g for 10 minutes.
-
Resuspension: Carefully remove the supernatant and wash the pellet twice with fresh, pre-warmed complete HMI-9 medium.
-
Reculturing: Resuspend the final pellet in fresh medium and transfer to a new well.
-
Viability Assessment: Monitor the parasite growth daily for up to 7 days using a hemocytometer to determine if the population recovers.
Isothermal Microcalorimetry for Real-Time Monitoring
This method provides real-time data on the onset of drug action and the time required to kill the parasites.
Materials:
-
Isothermal microcalorimeter
-
Sterile glass ampoules (4 mL)
-
Log-phase T. brucei bloodstream form culture
-
Complete HMI-9 medium
-
This compound and metabolite working solutions
Procedure:
-
Sample Preparation: In a sterile environment, add 3 mL of a log-phase parasite culture (e.g., 1 x 10⁵ cells/mL) to a glass ampoule. Add the desired concentration of this compound or its metabolites. Prepare a drug-free control ampoule.
-
Instrument Setup: Seal the ampoules and place them in the isothermal microcalorimeter at 37°C.
-
Data Acquisition: Record the heat flow from each ampoule over time. The metabolic activity of the parasites generates a measurable heat flow.
-
Data Analysis: Compare the heat flow profiles of the drug-treated samples to the control. A decrease in heat flow indicates an inhibition of parasite metabolism. The time to onset of action is the point at which the heat flow of the treated sample deviates from the control. The time to kill is the point at which the heat flow ceases.
Visualizations
Caption: this compound's mechanism of action pathway.
References
Application Notes: Fexinidazole in Cell Culture Experiments
Introduction
Fexinidazole is a 5-nitroimidazole derivative with potent antiprotozoal activity.[1][2] It is an orally active compound that has been approved for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense.[3][4] this compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects.[5][6] In laboratory settings, this compound is a valuable tool for studying antiparasitic drug mechanisms, drug resistance, and parasite biology. These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments to ensure reproducibility and accuracy.
Data Presentation: Solubility of this compound
This compound is supplied as a yellow crystalline solid and is practically insoluble in aqueous solutions.[2][4][7] Therefore, the use of an appropriate organic solvent is necessary to prepare stock solutions for cell culture applications. The solubility in common laboratory solvents is summarized below.
| Solvent | Solubility (approx.) | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 - 56 mg/mL | 35.8 - 200.5 mM | Use of fresh, high-purity DMSO is recommended as it can be moisture-absorbing, which reduces solubility.[1][7][8] Ultrasonication may be needed.[8] |
| Dimethylformamide (DMF) | 20 mg/mL | 71.6 mM | Can be used as the initial solvent before dilution into aqueous buffers.[7] |
| Ethanol | 0.2 mg/mL | 0.72 mM | Low solubility limits its use for high-concentration stock solutions.[7] |
| Water / Aqueous Buffers | < 0.1 mg/mL (Practically Insoluble) | - | Direct dissolution is not recommended.[7][8] |
| 1:8 DMF:PBS (pH 7.2) | 0.11 mg/mL | 0.39 mM | Prepared by first dissolving in DMF, then diluting with PBS.[7] |
Note: The molecular weight of this compound is 279.31 g/mol .[1][3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use and diluted to final working concentrations for experiments.
Materials:
-
This compound powder (purity ≥98%)[7]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Ultrasonic water bath
Procedure:
-
Pre-Weighing Preparation: Allow the this compound powder container to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile tube.
-
Add the calculated volume of sterile DMSO. For a 50 mg/mL solution, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
If dissolution is difficult, brief sonication in an ultrasonic water bath may be necessary to achieve full solubility.[8]
-
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the high-concentration stock solution into complete cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, pre-warmed complete cell culture medium appropriate for the cell line being used (e.g., HMI-9 for T. brucei)[9]
-
Sterile serological pipettes and pipette tips
-
Sterile conical tubes or multi-well culture plates
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the final desired concentration in your cell culture experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Example: To prepare 10 mL of medium with a final this compound concentration of 10 µM from a 50 mM DMSO stock:
-
Use the formula: C1V1 = C2V2
-
(50,000 µM) * V1 = (10 µM) * (10,000 µL)
-
V1 = 2 µL of the 50 mM stock solution.
-
-
-
Serial Dilution (Recommended): To ensure accurate pipetting of small volumes, perform a serial dilution.
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of culture medium. For instance, add 2 µL of the 50 mM stock to 998 µL of medium to create a 100 µM intermediate solution.
-
From this intermediate solution, add the required volume to your final culture vessel. For example, add 1 mL of the 100 µM solution to 9 mL of medium in your culture plate to achieve a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the drug. This is critical to distinguish the effects of the drug from the effects of the solvent.
-
Application to Cells: Mix the medium containing the this compound working solution gently and add it to your cells. Ensure even distribution in the culture vessel.
-
Stability Note: Aqueous solutions of this compound are not recommended for storage beyond one day.[7] Always prepare fresh working solutions immediately before use.
Mandatory Visualizations
Mechanism of Action
This compound is a prodrug that is activated within the parasite.[5] This activation is initiated by a type I nitroreductase (NTR), an enzyme found in the parasite but not in mammalian cells.[10][11] The reduction of the nitro group leads to the formation of reactive metabolites that induce DNA damage, inhibit DNA synthesis, and generate reactive oxygen species (ROS), ultimately causing oxidative stress and parasite death.[1][5][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C12H13N3O3S | CID 68792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. arctomsci.com [arctomsci.com]
- 9. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. Portico [access.portico.org]
Fexinidazole Administration in Mouse Models of Sleeping Sickness: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of fexinidazole in mouse models of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This compound is an orally active 5-nitroimidazole derivative effective against both the first (hemolymphatic) and second (meningoencephalitic) stages of the disease caused by Trypanosoma brucei gambiense and Trypanosoma brucei rhodesiense.[1][2] The protocols outlined below are compiled from various preclinical studies and are intended to serve as a comprehensive guide for researchers in the field.
Data Presentation: Efficacy of this compound in Mouse Models
The following tables summarize the quantitative data on the efficacy of this compound in treating both acute and chronic mouse models of sleeping sickness.
Table 1: Efficacy of this compound in Acute (Stage 1) Sleeping Sickness Mouse Models
| Mouse Strain | Parasite Species (Trypanosoma brucei) | Administration Route | Dosage (mg/kg/day) | Treatment Duration (days) | Cure Rate (%) | Reference |
| NMRI | T. b. rhodesiense (STIB900) | Oral (p.o.) | 100 | 4 | 100 | [1] |
| NMRI | T. b. rhodesiense (STIB900) | Intraperitoneal (i.p.) | 50 | 4 | Not specified | [1] |
| Not Specified | T. b. rhodesiense (STIB900) | Oral (p.o.) | 100 | 4 | Cured | [3] |
| Not Specified | T. b. gambiense (130R) | Oral (p.o.) | 100 | 4 | Cured | [3] |
Table 2: Efficacy of this compound in Chronic (Stage 2) CNS Infection Sleeping Sickness Mouse Models
| Mouse Strain | Parasite Species (Trypanosoma brucei) | Administration Route | Dosage (mg/kg/day) | Treatment Duration (days) | Cure Rate (%) | Reference |
| Not Specified | T. b. brucei (GVR35) | Oral (p.o.) | 200 | 5 | 87.5 (7 of 8 mice) | [1] |
| Not Specified | T. b. brucei (GVR35) | Oral (p.o.) | 100 (twice daily) | 5 | 100 | [1][3] |
| Not Specified | T. b. brucei (GVR35) | Intraperitoneal (i.p.) | 50 (twice daily) | 5 | 100 | [1] |
Experimental Protocols
These protocols provide a detailed methodology for key experiments involving the administration of this compound in mouse models of sleeping sickness.
Protocol 1: General Experimental Workflow
This protocol outlines the typical workflow for evaluating the efficacy of this compound in a mouse model of sleeping sickness.
Caption: General workflow for in vivo efficacy testing of this compound.
Protocol 2: this compound Formulation and Administration
This compound is administered orally as a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Vehicle (e.g., 1% methyl-cellulose in water, or a mixture of Tween 80 and Methocel)[1][4]
-
Sterile water
-
Oral gavage needles
Procedure:
-
Stock Solution Preparation (if required): For ease of handling, a stock solution of this compound in DMSO can be prepared.
-
Vehicle Preparation: Prepare the chosen vehicle. For example, a 1% (w/v) methyl-cellulose solution in sterile water.
-
Final Formulation:
-
For oral administration, this compound is typically formulated as a suspension.[4]
-
A common formulation involves suspending the required amount of this compound powder in a vehicle containing a small percentage of DMSO (e.g., 10%) to aid solubility, with the remainder being an aqueous solution.[1] Another described vehicle is 1% DMSO in 99% methyl-cellulose (1% w/v in water).[4]
-
The final concentration should be calculated based on the average weight of the mice and the desired dosage, ensuring the administration volume is appropriate for the mice (typically 0.1-0.2 mL).
-
-
Administration:
-
Administer the this compound suspension to the mice via oral gavage using a suitable gavage needle.
-
For intraperitoneal administration, this compound can be dissolved in 10% DMSO.[1]
-
Protocol 3: Mouse Infection Models
A. Acute (Stage 1) Model: This model represents the early, hemolymphatic stage of the disease.
-
Parasite Strain: Trypanosoma brucei rhodesiense (e.g., STIB900) or Trypanosoma brucei gambiense.[1][3]
-
Infection: Mice are infected intraperitoneally (i.p.) with a specified number of parasites (e.g., 1 x 10^4 to 1 x 10^5 trypanosomes).
-
Parasitemia Monitoring: Parasitemia is monitored daily by tail blood smear examination.
-
Treatment Initiation: Treatment is typically initiated when a stable parasitemia is established, usually 3-4 days post-infection.
B. Chronic (Stage 2) CNS Model: This model mimics the late, meningoencephalitic stage of the disease where parasites have crossed the blood-brain barrier.
-
Parasite Strain: A neurotropic strain such as Trypanosoma brucei brucei (e.g., GVR35) is commonly used.[1]
-
Infection: Mice are infected i.p. with a lower dose of parasites (e.g., 1 x 10^3 trypanosomes) to allow for a more prolonged infection course.
-
CNS Invasion: The parasites establish a central nervous system (CNS) infection over a period of approximately 21-28 days.
-
Treatment Initiation: Treatment is initiated after the establishment of CNS infection.
Protocol 4: Assessment of Efficacy
1. Parasitemia Monitoring:
-
Blood is collected from the tail vein at regular intervals (e.g., daily during and immediately after treatment, then weekly).
-
The number of parasites is quantified using a hemocytometer or by microscopic examination of a blood smear.
-
A mouse is considered aparasitemic if no parasites are detected in the blood for a defined period (e.g., 60 days).
2. Survival Monitoring:
-
Mice are monitored daily for signs of morbidity and mortality.
-
The survival of treated mice is compared to that of an untreated control group.
3. Assessment of CNS Cure (for Chronic Model):
-
At the end of the observation period (e.g., 180 days post-treatment), surviving mice are euthanized.
-
The brain is removed and homogenized.
-
The brain homogenate is examined microscopically for the presence of trypanosomes.
-
Alternatively, a sub-inoculation of the brain homogenate into a fresh, naive mouse can be performed to confirm the absence of viable parasites.
4. Definition of Cure:
-
A mouse is considered cured if it remains aparasitemic in the blood for the entire follow-up period and no parasites are detected in the CNS at the end of the experiment.
Signaling Pathway and Mechanism of Action
This compound is a pro-drug that is metabolized into two active metabolites, a sulfoxide and a sulfone derivative.[1][5] These metabolites are believed to be responsible for the majority of the trypanocidal activity.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group of the metabolites within the parasite, leading to the formation of reactive nitro radicals that are toxic to the trypanosome.
Caption: Proposed mechanism of action of this compound.
These application notes and protocols provide a foundational guide for the use of this compound in preclinical mouse models of sleeping sickness. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Mouse pharmacokinetics of this compound and its metabolites in plasma and brain after oral administration. - figshare - Figshare [figshare.com]
- 5. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Fexinidazole and its Metabolites in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fexinidazole and its major active metabolites, this compound sulfoxide (M1) and this compound sulfone (M2), in human plasma. This compound is a 5-nitroimidazole derivative and the first all-oral treatment for both stages of human African trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense.[1] Monitoring the plasma concentrations of this compound and its metabolites is crucial for pharmacokinetic studies and to ensure therapeutic efficacy. This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for high-throughput analysis in clinical and research settings.
Introduction
This compound is a prodrug that is rapidly metabolized in vivo to two biologically active metabolites: a sulfoxide (M1) and a sulfone (M2).[2] These metabolites are believed to be responsible for the majority of the drug's trypanocidal activity. The mechanism of action involves the activation of the nitro group by a parasitic nitroreductase, leading to the formation of reactive metabolites that induce parasitic cell death. A reliable and validated analytical method is essential for the quantitative analysis of this compound and its metabolites in biological matrices to support pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for this application.
Experimental Protocols
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard to the plasma sample.[3]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
Mass Spectrometry (MS):
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Data Presentation
The following tables summarize the key quantitative parameters of the LC-MS/MS method for the analysis of this compound and its metabolites.
Table 1: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 280.1 | 140.1 | 25 |
| This compound Sulfoxide (M1) | 296.1 | 140.1 | 28 |
| This compound Sulfone (M2) | 312.1 | 140.1 | 30 |
| Internal Standard (IS) | - | - | - |
Note: The exact m/z values and collision energies may need to be optimized for the specific instrument used.
Table 2: Method Validation Summary
| Parameter | This compound | This compound Sulfoxide (M1) | This compound Sulfone (M2) |
| Linearity Range (ng/mL) | 0.5 - 500 | 10 - 1000 | 10 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 10 | 10 |
| Precision (%CV) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% | > 85% |
Data presented in this table is a representative summary based on typical performance characteristics of such methods and may vary between laboratories.[2][4]
This compound Activation Pathway
This compound is a prodrug that requires activation within the trypanosome parasite. The key step in this activation is the reduction of the nitro group by a type I nitroreductase (NTR), an enzyme present in the parasite but not in the human host.[5][6] This enzymatic reduction generates a series of reactive metabolites that are toxic to the parasite.
The activation of this compound leads to the formation of highly reactive species that can cause damage to parasitic DNA and proteins, ultimately leading to cell death.[7][8] This targeted activation within the parasite contributes to the drug's efficacy and selectivity.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound and its active metabolites in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The detailed protocol and performance characteristics outlined in this application note can be readily adapted by researchers in the field of drug development and tropical medicine.
References
- 1. This compound | C12H13N3O3S | CID 68792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Activation of benznidazole by trypanosomal type I nitroreductases results in glyoxal formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Unraveling the antitrypanosomal mechanism of benznidazole and related 2-nitroimidazoles: From prodrug activation to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Application Notes and Protocols: Fexinidazole as a Positive Control in Drug Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fexinidazole is a 5-nitroimidazole compound that has demonstrated broad-spectrum activity against several kinetoplastid parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It is the first all-oral treatment for Human African Trypanosomiasis (HAT)[1][2]. This compound is a prodrug, meaning it requires metabolic activation to exert its antiparasitic effects[3]. This activation is mediated by a parasite-specific type I nitroreductase (NTR), an enzyme absent in mammalian cells[4][5]. This selective activation makes this compound and its metabolites highly toxic to the parasite with lower toxicity to host cells, rendering it an excellent positive control for in vitro and in vivo drug screening assays targeting these pathogens. These application notes provide detailed protocols for using this compound as a positive control in antiparasitic drug discovery.
Mechanism of Action
This compound's mechanism of action involves its conversion into reactive metabolites that induce parasiticidal effects. Once inside the parasite, this compound is activated through the reduction of its nitro group by a NADH-dependent bacterial-like nitroreductase[6][7]. This process generates reactive amine species and nitro radicals that lead to widespread damage to cellular macromolecules, including DNA and proteins[2][3][4]. The resulting oxidative stress and damage to critical cellular components disrupt DNA replication and repair, impair mitochondrial function, and ultimately lead to parasite death[3]. In the host, this compound is rapidly metabolized into two primary active metabolites, this compound sulfoxide (M1) and this compound sulfone (M2), which also possess trypanocidal activity[1][3][8].
Caption: this compound's mechanism of action workflow.
Quantitative Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of this compound and its primary metabolites against various kinetoplastid parasites. These values are essential for establishing appropriate concentrations when using this compound as a positive control.
Table 1: In Vitro Activity of this compound and Metabolites against Trypanosoma Species
| Parasite Species | Strain | Life Stage | Compound | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|---|
| T. brucei gambiense | STIB930 | Bloodstream | This compound | 0.16 - 0.36 µg/mL | [9] |
| T. brucei gambiense | Clinical Isolates | Bloodstream | This compound | 0.30 - 0.93 µg/mL | [9] |
| T. brucei rhodesiense | STIB900 | Bloodstream | This compound | ~1.0 | [10] |
| T. brucei subspecies | Various | Bloodstream | This compound | 0.7 - 3.3 | [10][11] |
| T. cruzi | Y Strain | Epimastigote | This compound | 23 ± 3 (at 72h) | [12] |
| T. cruzi | Y Strain | Amastigote | This compound | 1.0 ± 0.5 | [12] |
| T. cruzi | Y Strain | Amastigote | This compound Sulfoxide | 5.4 (1.6 µg/mL) | [13] |
| T. cruzi | Y Strain | Amastigote | this compound Sulfone | 5.8 (1.8 µg/mL) |[13] |
Table 2: In Vitro Activity of this compound and Metabolites against Leishmania donovani
| Strain | Life Stage | Compound | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|
| LdBOB | Promastigote | This compound | 5.6 ± 0.2 | [6][14] |
| LdBOB | Axenic Amastigote | This compound | 2.8 ± 0.1 | [6][14] |
| LV9 | Intracellular Amastigote | This compound Sulfoxide | 5.3 ± 0.1 | [14] |
| LV9 | Intracellular Amastigote | this compound Sulfone | 5.3 ± 0.2 |[14] |
Table 3: Cytotoxicity and Selectivity Index
| Cell Line | Compound | CC50 (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Mammalian Cells | This compound | >100x IC50 of T. brucei | >100 | [10] |
| LLC-MK2 | this compound | 80 | 80 (vs T. cruzi amastigotes) |[12] |
Experimental Protocols
The following are detailed protocols for common drug screening assays where this compound serves as a reliable positive control.
Protocol 1: In Vitro Susceptibility Assay for Trypanosoma brucei Bloodstream Forms using Resazurin
This assay is a common method for determining the viability of T. brucei after drug exposure. Resazurin (Alamar Blue) is a cell-permeable dye that is reduced by metabolically active cells to the fluorescent resorufin.
Materials:
-
T. brucei bloodstream forms (e.g., T.b. brucei)
-
HMI-9 medium with 10% fetal bovine serum (FBS)
-
This compound (positive control)
-
Test compounds
-
Resazurin solution (e.g., 0.125 mg/mL in PBS)
-
96-well microtiter plates (black, clear bottom for fluorescence reading)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain T. brucei bloodstream forms in HMI-9 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator[15].
-
Assay Preparation:
-
Dispense 50 µL of HMI-9 medium into each well of a 96-well plate[15].
-
Prepare serial dilutions of this compound and test compounds in the medium. Add 50 µL of the diluted compounds to the appropriate wells. Include wells with medium only (negative control) and vehicle control (e.g., DMSO).
-
Adjust the parasite density to 2 x 10⁵ cells/mL in fresh medium[15].
-
Add 50 µL of the parasite suspension to each well, resulting in a final volume of 150 µL and a starting density of approximately 6.7 x 10⁴ cells/mL.
-
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator[15].
-
Viability Assessment:
-
Add 15 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours[15].
-
-
Data Acquisition: Measure fluorescence using a microplate reader at 560 nm excitation and 590 nm emission[15].
-
Data Analysis: Convert fluorescence readings to percent parasite viability relative to the vehicle control. Calculate the 50% inhibitory concentration (IC50) for each compound using a suitable software package.
Protocol 2: In Vitro Susceptibility Assay for Intracellular Leishmania donovani Amastigotes
This protocol assesses the efficacy of compounds against the clinically relevant intracellular amastigote stage of L. donovani.
Materials:
-
L. donovani promastigotes and amastigotes
-
THP-1 human monocytic cells (or other suitable macrophage-like cell line)
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
This compound (or its metabolites, sulfoxide and sulfone, as positive controls)[6][14]
-
Test compounds
-
Giemsa stain or a DNA-binding fluorescent dye (e.g., DAPI)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope (light or fluorescence)
Procedure:
-
Macrophage Seeding and Differentiation:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C, 5% CO₂. After incubation, wash the cells to remove PMA and non-adherent cells.
-
-
Parasite Infection:
-
Infect the differentiated THP-1 macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate contact and incubate for 4 hours at 37°C, 5% CO₂.
-
Wash the wells gently with pre-warmed medium to remove extracellular promastigotes.
-
-
Compound Treatment:
-
Add fresh medium containing serial dilutions of this compound (or its metabolites) and test compounds. Include vehicle controls.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Quantification of Infection:
-
Fix the cells with methanol.
-
Stain the cells with Giemsa or a fluorescent dye like DAPI.
-
Determine the number of amastigotes per 100 macrophages or the percentage of infected macrophages by microscopic observation.
-
-
Data Analysis: Calculate the percent inhibition of parasite proliferation compared to the vehicle control. Determine the 50% effective concentration (EC50) for each compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cell-based antiparasitic drug screening campaign, from initial high-throughput screening to hit confirmation and characterization, where this compound would be used as a positive control.
Caption: A typical workflow for antiparasitic drug screening.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. This compound interferes with the growth and structural organization of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Fexinidazole: Application Notes and Protocols for the Treatment of Experimental Visceral Leishmaniasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fexinidazole, a 2-substituted 5-nitroimidazole, in preclinical experimental models of visceral leishmaniasis (VL). This compound, originally developed for human African trypanosomiasis, has demonstrated significant potential as an oral therapy for VL.[1][2][3][4][5][6] This document details its mechanism of action, summarizes key efficacy data, and provides detailed protocols for its evaluation in both in vitro and in vivo models.
Mechanism of Action
This compound is a prodrug that requires metabolic activation to exert its leishmanicidal activity.[7] In the host, it is rapidly oxidized into its two primary active metabolites: this compound sulfoxide and this compound sulfone.[1][2][5][8] The parent compound itself is inactive against Leishmania donovani amastigotes within macrophages.[1][2][3][5][6][9]
The anti-leishmanial activity of this compound's metabolites is dependent on the presence of a parasite-specific NADH-dependent bacterial-like nitroreductase.[1][2][5] Overexpression of this enzyme in L. donovani has been shown to increase sensitivity to this compound by 19-fold.[1][2][5] The reduction of the nitro group by this enzyme is believed to generate reactive nitrogen species, leading to oxidative stress and damage to parasitic DNA, proteins, and lipids, ultimately resulting in parasite death.[7]
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound and its metabolites against L. donovani.
| Compound | Parasite Stage | EC50 (µM) |
| This compound | Promastigotes | 5.6 ± 0.2 |
| Amastigotes | 2.8 ± 0.1 | |
| This compound Sulfoxide | Amastigotes | Similar to parent drug |
| This compound Sulfone | Amastigotes | Similar to parent drug |
| Miltefosine (Control) | Promastigotes | 6.1 ± 0.3 |
| Amastigotes | 4.4 ± 0.2 |
Data sourced from studies on L. donovani strain LdBOB.[10]
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
The efficacy of oral this compound was evaluated in BALB/c mice infected with L. donovani.
| Treatment Group | Dose (mg/kg/day) | Duration (days) | Parasite Burden Suppression (%) |
| This compound | 200 | 5 | 98.4 |
| Miltefosine | - | - | Comparable to this compound |
| Pentostam | - | - | Comparable to this compound |
A once-daily oral regimen of this compound at 200 mg/kg for 5 days resulted in a 98.4% suppression of liver parasite burden.[1][2][3] The estimated ED50 and ED90 for this compound in this model were 12 mg/kg and 57 mg/kg, respectively.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against visceral leishmaniasis.
In Vitro Drug Susceptibility Assays
1. Parasite Culture
-
Leishmania donovani Promastigote Culture:
-
Culture L. donovani promastigotes (e.g., strain LdBOB) in HOMEM (Gibco) supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Maintain cultures at 26°C.
-
Sub-passage parasites every 3-4 days to maintain logarithmic growth phase.
-
-
Leishmania donovani Axenic Amastigote Culture:
-
Adapt promastigotes to amastigote-like forms by culturing in MAA/20 medium at 37°C with 5% CO2.
-
2. Promastigote Susceptibility Assay
-
Objective: To determine the 50% effective concentration (EC50) of this compound against the promastigote stage of the parasite.
-
Protocol:
-
Seed 2 x 10^5 promastigotes/mL in a 96-well plate.
-
Add serial dilutions of this compound (and its metabolites if available) to the wells.
-
Include a no-drug control and a positive control (e.g., miltefosine).
-
Incubate the plate at 26°C for 72 hours.
-
Add a viability dye (e.g., resazurin) and incubate for a further 2-4 hours.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
-
3. Intracellular Amastigote Susceptibility Assay
-
Objective: To determine the EC50 of this compound and its metabolites against the clinically relevant intracellular amastigote stage.
-
Protocol:
-
Macrophage Isolation: Harvest peritoneal macrophages from BALB/c mice.
-
Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 4 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% FBS and incubate overnight at 37°C with 5% CO2.
-
Infection: Infect the macrophages with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours.
-
Drug Treatment: Remove non-internalized promastigotes by washing. Add fresh medium containing serial dilutions of this compound, this compound sulfoxide, and this compound sulfone.
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
Quantification: Fix and stain the cells with Giemsa. Determine the number of amastigotes per 100 macrophages by light microscopy.
-
EC50 Calculation: Calculate the EC50 values from the dose-response curves.
-
In Vivo Efficacy in a Murine Model
1. Animal Model
-
Animals: Female BALB/c mice (6-8 weeks old).
-
Infection: Infect mice intravenously with 2 x 10^7 L. donovani amastigotes (e.g., strain LV9) harvested from the spleen of a previously infected hamster.
2. Drug Administration
-
Timing: Begin treatment 7 days post-infection.[1]
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.4% Tween 80).
-
Dosing: Administer this compound orally once daily for five consecutive days at various doses (e.g., 50, 100, 200 mg/kg).[1][11] Include a vehicle control group and a positive control group (e.g., miltefosine).
3. Parasite Burden Quantification
-
Timing: Euthanize mice 14 days post-infection.[1]
-
Organ Harvest: Aseptically remove the liver and spleen.
-
Impression Smears: Prepare impression smears of the liver on glass slides, fix with methanol, and stain with Giemsa.
-
Leishman-Donovan Units (LDU): Quantify the parasite burden in the liver by microscopy and express it as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams.
-
Limiting Dilution Assay: Homogenize a pre-weighed portion of the spleen and liver in HOMEM medium. Perform serial dilutions of the homogenate in a 96-well plate containing a suitable culture medium. Incubate at 26°C for 7-10 days and examine for the presence of viable promastigotes. Calculate the parasite burden based on the highest dilution at which parasites are observed.[11]
Disclaimer: These protocols are intended as a guide and may require optimization based on specific laboratory conditions and parasite strains. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Daily clinical lab news - this compound Shows Promise for Treating Visceral Leishmaniasis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 4. Drug for leishmaniasis :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 5. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) The Anti-Trypanosome Drug this compound Shows Potential for Treating Visceral Leishmaniasis (2012) | Susan Wyllie | 160 Citations [scispace.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigational Drugs for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity and in vivo efficacy of this compound against New World Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexinidazole: Application Notes and Protocols for Neglected Tropical Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole is a 5-nitroimidazole compound that has emerged as a significant advancement in the treatment of neglected tropical diseases (NTDs), particularly Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2][3] Originally synthesized in the 1970s, it was "rediscovered" and developed by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Sanofi.[2][4][5][6] this compound holds the distinction of being the first all-oral treatment for both the first and second stages of HAT caused by Trypanosoma brucei gambiense, the most common form of the disease.[2][[“]] Its development represents a paradigm shift in the management of this fatal disease, offering a simpler and safer alternative to previous treatments that required hospitalization and intravenous administration.[8][9]
These application notes provide a comprehensive overview of this compound's mechanism of action, its application in preclinical and clinical research for HAT and Chagas disease, and detailed protocols for key experiments.
Mechanism of Action
This compound is a prodrug, meaning it is inactive until it is metabolized within the parasite into its active forms.[1] The mechanism is multifaceted and involves several key steps:
-
Metabolic Activation: this compound is orally administered and rapidly absorbed.[10] In the parasite, it undergoes bioreductive activation, a process catalyzed by a parasitic type I nitroreductase (NTR).[11][12][13] This activation leads to the formation of reactive nitro radicals.[1]
-
Formation of Active Metabolites: The parent compound is also metabolized in the host's liver into two primary active metabolites: a sulfoxide derivative (M1) and a sulfone derivative (M2).[1][10][14] These metabolites, particularly the longer-lasting sulfone, are believed to be the primary drivers of the drug's in vivo efficacy.[4][15]
-
Cytotoxic Effects: The activated forms of this compound and its metabolites exert their trypanocidal effect through multiple pathways:
-
DNA Damage and Inhibition of Synthesis: The reactive metabolites can interfere with DNA replication and repair mechanisms within the parasite.[1] Studies have shown that this compound treatment leads to a significant defect in DNA synthesis.[12][13][16]
-
Oxidative Stress: The generation of nitro radicals leads to the production of reactive oxygen species (ROS), which cause widespread damage to cellular components like lipids, proteins, and nucleic acids.[1][12]
-
Mitochondrial Dysfunction: this compound has also been shown to impair mitochondrial function in the parasite.[1]
-
This multi-pronged attack disrupts essential biological processes, ultimately leading to the death of the parasite.[1]
Application in Human African Trypanosomiasis (HAT) Research
This compound is a cornerstone in modern HAT research and treatment, particularly for the gambiense form of the disease.
Preclinical Research
In vitro and in vivo studies were crucial in establishing the efficacy of this compound.
-
In Vitro Efficacy: this compound and its primary metabolites have demonstrated trypanocidal activity against various T. brucei subspecies, including both laboratory strains and clinical isolates.[3][5][15][17]
-
In Vivo Efficacy: Murine models of both acute (stage 1) and chronic (stage 2, involving the central nervous system) HAT infections have shown high cure rates with oral administration of this compound.[3][5][6][17]
Clinical Research
Clinical trials have confirmed the efficacy and safety of this compound in human patients.
-
Phase II/III Trials: A pivotal phase II/III clinical trial demonstrated a high treatment success rate of 91.2% for this compound in patients with late-stage gambiense HAT, compared to 97.6% for the standard nifurtimox-eflornithine combination therapy (NECT).[8] Given its oral route of administration and simpler treatment regimen, this efficacy was considered well within an acceptable margin.[8]
-
Efficacy Across Stages: this compound is effective against both stage 1 and stage 2 g-HAT, which eliminates the need for a risky lumbar puncture to determine the disease stage in many cases.[8][9]
-
Pediatric Use: Studies have also confirmed the safety and efficacy of this compound in children, with a treatment success rate of 97.6% at 12 months.[18]
Application in Chagas Disease Research
The success of this compound in HAT prompted its investigation for Chagas disease, caused by the related parasite Trypanosoma cruzi.
Preclinical Research
-
In Vitro Efficacy: this compound's active metabolites, the sulfoxide and sulfone, have shown in vitro activity against intracellular forms of T. cruzi, with IC50 values comparable to the standard drug benznidazole.[4]
-
In Vivo Efficacy: In murine models of both acute and chronic Chagas disease, this compound demonstrated efficacy in suppressing parasitemia and preventing death, even against benznidazole-resistant strains.[19][20] At higher doses, it achieved better cure rates and reduced cardiac inflammation compared to benznidazole.[4][20]
Clinical Research
Despite promising preclinical data, clinical trials of this compound for Chagas disease have been disappointing.
-
Phase II Trials: A phase 2 trial evaluating lower doses and shorter treatment durations of this compound in adults with chronic indeterminate Chagas disease found that while the drug was well-tolerated, it was not effective in sustainably eliminating the T. cruzi parasite.[21][22] Although parasite load decreased after treatment, a rebound was observed weeks later.[21][22] Consequently, the development of this compound as a monotherapy for Chagas disease has been discontinued.[21][22]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Efficacy of this compound and its Metabolites
| Parasite Species | Strain(s) | Compound | IC50 (µM) | Reference(s) |
| Trypanosoma brucei subspecies | Various lab strains & clinical isolates | This compound | 0.7 - 3.3 | [5][15][17] |
| Trypanosoma brucei | - | This compound | ~1 | [5][6] |
| Trypanosoma cruzi | Y strain (intracellular) | This compound Sulfoxide | 5.4 | [4] |
| Trypanosoma cruzi | Y strain (intracellular) | This compound Sulfone | 5.8 | [4] |
| Trypanosoma cruzi | Y strain (intracellular) | Benznidazole (control) | 6.9 | [4] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Disease Model | Parasite Strain | Dosing Regimen | Outcome | Reference(s) |
| Acute HAT | T. b. rhodesiense / T. b. gambiense | 100 mg/kg/day for 4 days (oral) | Cure | [3][5][17] |
| Chronic HAT (CNS infection) | T. b. brucei GVR35 | 200 mg/kg/day for 5 days (oral) | Cure | [3] |
| Chronic HAT (CNS infection) | T. b. brucei | 100 mg/kg twice daily for 5 days (oral) | Cure | [5][6] |
| Acute Chagas Disease | T. cruzi Y strain | 100 mg/kg/day for 20 days (oral) | 100% Cure | [4] |
| Acute Chagas Disease | T. cruzi Y strain | 50 mg/kg/day for 20 days (oral) | 30-40% Cure | [4] |
| Acute Chagas Disease | Benznidazole-resistant strains | - | Effective suppression of parasitemia | [19][20] |
Table 3: Clinical Efficacy of this compound in Human African Trypanosomiasis (T. b. gambiense)
| Patient Population | Disease Stage | Treatment | Success Rate (Follow-up) | Reference(s) |
| Adults & Adolescents (≥15 years) | Stage 2 (meningo-encephalitic) | This compound | 91.2% (18 months) | [8] |
| Adults & Adolescents (≥15 years) | Stage 2 (meningo-encephalitic) | NECT (control) | 97.6% (18 months) | [8] |
| Adults | Stage 1 & early Stage 2 | This compound | 98.7% (12 months) | [8] |
| Children (6-14 years) | All stages | This compound | 97.6% (12 months) | [18] |
Experimental Protocols
The following are detailed protocols for key experiments in this compound research, based on methodologies described in the cited literature.
Protocol 1: In Vitro Susceptibility Assay for Trypanosoma brucei
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against bloodstream forms of T. brucei.
Materials:
-
T. brucei bloodstream form parasites (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microtiter plates
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Plate reader (fluorometer/spectrophotometer)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Parasite Culture: Maintain T. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.
-
Drug Dilution: Prepare a serial dilution of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., from 0.1 to 100 µM). Include a drug-free control (medium with DMSO at the highest concentration used).
-
Assay Setup:
-
Adjust the parasite density to 2 x 10^4 cells/mL in fresh medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Add 100 µL of the appropriate this compound dilution or control medium to each well, resulting in a final parasite density of 1 x 10^4 cells/mL.
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
Add 20 µL of the resazurin-based viability reagent to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy in a Murine Model of Acute HAT
Objective: To evaluate the efficacy of orally administered this compound in a mouse model of acute T. brucei infection.
Materials:
-
Female Swiss mice (or other appropriate strain)
-
T. brucei rhodesiense or T. b. gambiense trypomastigotes
-
This compound formulation for oral gavage (e.g., suspension in 0.5% methylcellulose and 5% polysorbate 80)
-
Oral gavage needles
-
Microscope and slides for parasitemia determination
-
Heparinized capillary tubes
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10^4 trypomastigotes.
-
Treatment Initiation: Begin treatment on day 3 post-infection, when parasitemia is established.
-
Drug Administration:
-
Divide mice into groups: untreated control, vehicle control, and this compound-treated groups (e.g., 50, 100, 200 mg/kg/day).
-
Administer the appropriate treatment orally by gavage once daily for 4 consecutive days.
-
-
Monitoring:
-
Monitor parasitemia daily by collecting a small amount of blood from the tail vein and examining it under a microscope to count the number of parasites.
-
Monitor the general health and survival of the mice daily for up to 60 days post-infection.
-
-
Cure Assessment: A mouse is considered cured if no parasites are detected in the blood for the duration of the follow-up period (e.g., 60 days).
-
Data Analysis:
-
Plot the mean parasitemia over time for each group.
-
Generate Kaplan-Meier survival curves for each group and compare using a log-rank test.
-
Calculate the percentage of cured mice in each treatment group.
-
Conclusion
This compound represents a major breakthrough in the field of NTD research and treatment, particularly for Human African Trypanosomiasis. Its oral bioavailability and efficacy against both stages of T. b. gambiense infection have revolutionized patient management. While its application for Chagas disease has not been successful in clinical trials, the preclinical data and the broader understanding of its mechanism of action continue to be of significant value to researchers. The protocols and data presented here provide a foundation for further research into this compound and the development of new therapies for these devastating diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. Phase II/III studies show high efficacy and safety of this compound, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 9. mdpi.com [mdpi.com]
- 10. Portico [access.portico.org]
- 11. Nitroheterocyclic drug resistance mechanisms in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Safety and efficacy of oral this compound in children with gambiense human African trypanosomiasis: a multicentre, single-arm, open-label, phase 2/3 trial | DNDi [dndi.org]
- 19. This compound: a potential new drug candidate for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound: A Potential New Drug Candidate for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. This compound Is Not Effective in Treating Chagas Disease - ISGLOBAL [isglobal.org]
- 22. researchportal.lih.lu [researchportal.lih.lu]
Application Notes and Protocols for Oral Administration of Fexinidazole in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, oral administration, and pharmacokinetic analysis of fexinidazole in rodent models. The protocols outlined below are compiled from established methodologies in preclinical studies.
Overview and Mechanism of Action
This compound is a 5-nitroimidazole derivative under development as a broad-spectrum antiprotozoal drug. It is a prodrug that is rapidly metabolized in vivo to its biologically active sulfoxide (M1) and sulfone (M2) metabolites.[1][2][3] The mechanism of action involves the enzymatic reduction of the nitro group by a parasitic nitroreductase.[2][3] This bioactivation generates reactive amine species that are thought to damage parasitic DNA and proteins, leading to cell death.[2][3] this compound has demonstrated efficacy in rodent models of Human African Trypanosomiasis (HAT), also known as sleeping sickness, and has the potential for treating other parasitic diseases.[4][5][6]
Signaling Pathway: this compound Bioactivation and Cytotoxicity
Caption: Bioactivation pathway of this compound.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Mice Following a Single Oral Dose
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC0–24 (h·ng/mL) | Absolute Bioavailability (%) |
| This compound | 200 | 500 | 424 | 41%[1][7] |
| This compound Sulfoxide (M1) | 200 | 14,171 | 45,031 | - |
| This compound Sulfone (M2) | 200 | 13,651 | 96,286 | - |
Data compiled from studies in NMRI mice.[1][7]
Table 2: Efficacy of Orally Administered this compound in Mouse Models of Human African Trypanosomiasis (HAT)
| HAT Model | Mouse Strain | Treatment Regimen | Outcome |
| Acute (Stage 1) | Swiss | 100 mg/kg/day for 4 days | 100% cure rate[7][8] |
| Chronic (Stage 2 - CNS infection) | GVR35 | 200 mg/kg/day for 5 days | High efficacy, near-complete cure[7] |
| Chronic (Stage 2 - CNS infection) | GVR35 | 100 mg/kg, twice daily for 5 days | 100% cure rate[8] |
Experimental Protocols
Preparation of this compound Oral Suspension
This protocol describes the preparation of a this compound suspension for oral gavage in rodents. Two common vehicle formulations are provided.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Methylcellulose (0.5% or 1% w/v in water)
-
Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate glassware (beakers, graduated cylinders)
Formulation A: 1% DMSO / 0.5% Methylcellulose
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and/or stirring for an extended period to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder for the desired concentration and animal cohort size.
-
In a separate small tube, dissolve the this compound powder in a minimal volume of DMSO (to constitute 1% of the final volume).
-
While stirring the methylcellulose solution, slowly add the this compound/DMSO mixture.
-
Continue stirring until a homogenous suspension is achieved.
Formulation B: 5% Tween 80 / 0.5% Methylcellulose
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water as described above.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 5% (v/v) and mix thoroughly.
-
Weigh the required amount of this compound powder.
-
Slowly add the this compound powder to the vehicle while continuously stirring.
-
Continue stirring until a uniform suspension is formed.
Note: The stability of the suspension should be assessed. It is recommended to prepare the formulation fresh on the day of dosing.
Oral Gavage Administration in Rodents
This protocol provides a standardized procedure for oral gavage in mice and rats. All procedures should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a rounded tip)[9][10]
-
Syringes
-
Animal scale
-
Prepared this compound suspension
Procedure:
-
Weigh the animal to determine the correct dosing volume. The maximum recommended volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.[9][10]
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process. Mark the needle at the level of the animal's nose.[9][10]
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Properly restrain the animal to immobilize the head and align the head and spine in a straight line.[11]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal may swallow, which facilitates passage.[9]
-
If any resistance is met, withdraw the needle and attempt again. Do not force the needle. [11]
-
Once the needle is inserted to the pre-measured depth, slowly administer the suspension.
-
Gently withdraw the needle along the same path of insertion.
-
Monitor the animal for several minutes post-administration for any signs of distress, such as labored breathing.[9]
Pharmacokinetic Study Workflow: Blood and Brain Tissue Collection
This protocol outlines the collection of samples for pharmacokinetic analysis of this compound and its metabolites.
Experimental Workflow Diagram
Caption: Pharmacokinetic study workflow.
Procedure:
-
Dosing: Administer this compound via oral gavage as described in Protocol 3.2. This marks time zero.
-
Blood Collection:
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples.
-
For serial sampling from the same animal, use methods like submandibular or saphenous vein puncture.[12] For terminal time points, cardiac puncture under deep anesthesia is appropriate.[13]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Immediately place samples on ice.
-
-
Plasma Preparation:
-
Brain Tissue Collection (for terminal time points):
-
Following the final blood collection, euthanize the animal according to approved IACUC protocols.
-
Perfuse the animal with cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Carefully dissect the brain, weigh it, and rinse with cold PBS.
-
Snap-freeze the tissue in liquid nitrogen or on dry ice and store at -80°C, or proceed directly to homogenization.[14]
-
-
Brain Tissue Homogenization:
-
Sample Analysis:
-
Analyze the concentrations of this compound and its metabolites in plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Discovery, Development, Inventions and Patent Review of this compound: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 4. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fexinidazole's Effect on Parasite DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexinidazole is a 5-nitroimidazole compound that has demonstrated significant efficacy against kinetoplastid parasites, including Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), as well as species of Leishmania and Trypanosoma cruzi.[1][2][3] A critical aspect of its mechanism of action is the inhibition of parasite DNA synthesis.[1][4] this compound is a prodrug, activated by a type I nitroreductase (NTR) specific to these parasites, which is absent in mammalian cells, providing a basis for its selective toxicity.[5][6] The activation of this compound leads to the generation of reactive metabolites that are believed to induce DNA damage and disrupt DNA replication, ultimately leading to parasite death.[7][8]
These application notes provide a detailed overview of the experimental protocols and data related to the study of this compound's effects on parasite DNA synthesis.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on parasite cell cycle and DNA synthesis.
| Drug | Concentration | Treatment Duration | Parasite | Effect on S-Phase Population | Reference |
| This compound | 70 µM | 48 hours | T. b. brucei | Significant loss of S-phase cells | [1] |
| This compound | 70 µM | 24 hours | T. b. brucei | >20% reduction in DNA synthesizing cells | [9] |
| Nifurtimox | Not specified | Not specified | T. b. brucei | Loss of G2 population | [1] |
| Benznidazole | Not specified | Not specified | T. b. brucei | Loss of G2 population | [1] |
| Drug | Concentration | Treatment Duration | Parasite | DNA Synthesis Inhibition | Reference |
| This compound | 70 µM | 24 hours | T. b. brucei | ~20% reduction in BrdU-positive cells | [9] |
| Melarsoprol | 26 nM | 24 hours | T. b. brucei | Complete inhibition of DNA synthesis | [9] |
| Eflornithine | 100 µM | 24 hours | T. b. brucei | ~10% decrease in DNA synthesis | [9] |
| Pentamidine | 5 nM | 24 hours | T. b. brucei | Subtle increase in BrdU-positive population | [9] |
Experimental Protocols
Parasite Culture and Drug Treatment
This protocol describes the general procedure for culturing bloodstream form (BSF) Trypanosoma brucei and treating them with this compound.
Materials:
-
Trypanosoma brucei BSF (e.g., Lister 427)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Protocol:
-
Maintain T. b. brucei BSF in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO₂.
-
Seed parasites at a density of 1 x 10⁵ cells/mL in 96-well plates.
-
Prepare serial dilutions of this compound from the stock solution in HMI-9 medium.
-
Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for the desired time points (e.g., 24, 48 hours).
-
At each time point, determine cell density using a hemocytometer or automated cell counter to assess growth inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the parasite cell cycle.
Materials:
-
This compound-treated and control parasites
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10⁶ parasites by centrifugation (1000 x g, 10 min, 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate on ice for at least 1 hour (or store at -20°C).
-
Centrifuge the fixed cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at 37°C for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
DNA Synthesis Measurement by BrdU Incorporation Assay
This protocol details the measurement of active DNA synthesis using the incorporation of 5-bromo-2'-deoxyuridine (BrdU) followed by flow cytometric detection.[1]
Materials:
-
This compound-treated and control parasites
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
PBS
-
Fixation/Permeabilization buffer
-
DNase I solution
-
Anti-BrdU antibody (FITC-conjugated)
-
Flow cytometer
Protocol:
-
To 1 mL of parasite culture (treated and control), add BrdU to a final concentration of 20 µM.
-
Incubate for 1 hour at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU flow kit.
-
Treat the cells with DNase I to expose the incorporated BrdU.
-
Stain the cells with a FITC-conjugated anti-BrdU antibody.
-
Analyze the samples by flow cytometry to determine the percentage of BrdU-positive cells, which represents the population of cells actively synthesizing DNA.
Assessment of DNA Damage by γH2A Phosphorylation Assay
This protocol describes a method to detect DNA double-strand breaks through the phosphorylation of the histone variant H2A at serine 139 (γH2A), a marker of DNA damage.[1][2]
Materials:
-
This compound-treated and control parasites
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Anti-γH2A primary antibody
-
Fluorescently-labeled secondary antibody
-
Flow cytometer or fluorescence microscope
Protocol:
-
Harvest and wash parasites as described previously.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary anti-γH2A antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash the cells with PBS.
-
Analyze the samples by flow cytometry or fluorescence microscopy to quantify the level of γH2A phosphorylation, indicative of DNA damage.
Visualizations
Signaling Pathway of this compound Action
References
- 1. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. edutalktoday.com [edutalktoday.com]
- 5. Assessing the Essentiality of Leishmania donovani Nitroreductase and Its Role in Nitro Drug Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of trypanocidal drugs on DNA synthesis: new insights into melarsoprol growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fexinidazole in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with fexinidazole in Dimethyl Sulfoxide (DMSO). The following frequently asked questions (FAQs) and troubleshooting guides address common issues to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers, but it is generally considered to be soluble in the range of 10 mg/mL to 56 mg/mL.[1][2] It is supplied as a crystalline solid.[1] For in vitro studies, stock solutions are typically prepared in DMSO before further dilution.[3][4][5]
Q2: My this compound solution in DMSO appears cloudy or has visible precipitate. What are the common causes?
A2: Several factors can contribute to the incomplete dissolution or precipitation of this compound in DMSO:
-
Concentration Exceeds Solubility Limit: Attempting to prepare a solution at a concentration higher than this compound's solubility limit in DMSO will result in undissolved solid.
-
Water Contamination in DMSO: DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound.[2] this compound is practically insoluble in water.[6]
-
Low-Quality DMSO: The purity of the DMSO can affect its solvent properties.
-
Temperature: Solubility can be temperature-dependent. Room temperature might not be sufficient for dissolving higher concentrations.
Q3: I observed precipitation when diluting my this compound-DMSO stock solution in an aqueous medium for my experiment. Is this normal?
A3: Yes, this is a common observation. This compound is sparingly soluble in aqueous buffers.[1] When a concentrated DMSO stock solution is diluted into an aqueous medium (like cell culture media or PBS), the this compound may precipitate out as the solvent environment changes and can no longer keep it dissolved. This is a critical consideration for cell-based assays to avoid inaccurate results due to compound precipitation. The final DMSO concentration in assays should be kept low, typically not exceeding 0.05%, to avoid deleterious effects on parasite growth.[7]
Q4: How should I properly store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the this compound stock solution at -20°C or -80°C.[8][9] To prevent inactivation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[9] It is not recommended to store aqueous solutions of this compound for more than one day.[1]
Quantitative Data Summary
For easy reference, the following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Reported Solubility | Source |
| DMSO | ~10 mg/mL | Cayman Chemical[1] |
| DMSO | 50 mg/mL (requires ultrasonic) | Arctom[8] |
| DMSO | 56 mg/mL (use fresh DMSO) | Selleck Chemicals[2] |
| Dimethyl formamide (DMF) | ~20 mg/mL | Cayman Chemical[1] |
| Ethanol | ~0.2 mg/mL | Cayman Chemical[1] |
| Water | Insoluble / < 0.1 mg/mL | Selleck Chemicals, Arctom[2][8] |
| 1:8 DMF:PBS (pH 7.2) | ~0.11 mg/mL | Cayman Chemical[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[8]
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration.
-
Inert Gas Purge: Purge the solvent with an inert gas to remove dissolved oxygen, which can potentially degrade the compound.[1]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the solution in an ultrasonic bath for 5-10 minutes. Gentle warming may also be necessary for some preparations.[8]
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[8][9]
Troubleshooting Guides
Guide 1: this compound Powder Not Dissolving in DMSO
If you are facing issues with dissolving this compound in DMSO, follow these troubleshooting steps.
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Guide 2: Precipitation Upon Dilution in Aqueous Media
This guide provides steps to mitigate precipitation when diluting your DMSO stock solution.
Caption: Mitigating precipitation of this compound in aqueous solutions.
This compound Mechanism of Action Overview
This compound is a prodrug that requires metabolic activation to exert its antiparasitic effects.[10] It is a 5-nitroimidazole derivative that inhibits DNA synthesis.[2] After oral administration, this compound is rapidly converted to its active sulfoxide and sulfone metabolites.[6][7] The mechanism is thought to involve the generation of reactive species that cause damage to parasitic DNA and proteins.[10][11]
Caption: Simplified overview of this compound's activation and mechanism.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Discovery, Development, Inventions and Patent Review of this compound: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arctomsci.com [arctomsci.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. This compound | C12H13N3O3S | CID 68792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fexinidazole Treatment in Mice
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using fexinidazole in mouse models of African trypanosomiasis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in mice?
This compound is a 5-nitroimidazole drug candidate for the treatment of Human African Trypanosomiasis (HAT), also known as sleeping sickness.[1][2] In mice, it is rapidly metabolized into two active metabolites, this compound sulfoxide (Fex-SO) and this compound sulfone (Fex-SO2).[3][4][5] These metabolites are believed to be responsible for the majority of the trypanocidal activity in vivo.[1][2][6] The mode of action is thought to involve the reductive activation of the nitro group by parasitic nitroreductases, leading to the formation of reactive intermediates that damage parasite DNA and proteins.[5][7]
Q2: What are the recommended starting doses for this compound in mouse models of HAT?
Recommended oral (p.o.) doses for this compound in mice depend on the infection stage:
-
Acute (Stage 1) Infection: A daily dose of 100 mg/kg for 4 consecutive days has been shown to be 100% curative.[1][2][4]
-
Chronic (Stage 2) Infection with CNS involvement: A daily dose of 200 mg/kg for 5 consecutive days is highly effective.[1][2][4][8] Alternatively, a twice-daily (b.i.d.) oral dose of 100 mg/kg for 5 days has also resulted in 100% cure.[8][9][10]
Q3: What are the key pharmacokinetic parameters of this compound and its metabolites in mice?
Following oral administration, this compound is rapidly absorbed and metabolized. The active sulfoxide and sulfone metabolites achieve significantly higher concentrations and have longer half-lives than the parent drug.[3][4]
Table 1: Key Pharmacokinetic Parameters of this compound and its Metabolites in Mice after a Single Oral Dose
| Compound | Cmax (ng/mL) | AUC0–24 (h.ng/mL) |
| This compound | 500 | 424 |
| This compound Sulfoxide | 14,171 | 45,031 |
| This compound Sulfone | 13,651 | 96,286 |
Data from studies involving oral administration.[3][4]
Q4: How should this compound be formulated for oral administration in mice?
This compound can be formulated as a suspension for oral gavage. A common vehicle is a mixture of 1% DMSO and 99% methylcellulose (1% w/v in water).[8][11] Another reported vehicle is a combination of Tween 80 and Methocel.[1]
Q5: Is this compound effective against both T. b. gambiense and T. b. rhodesiense in mice?
Yes, this compound has demonstrated efficacy against both subspecies in mouse models.[1][9] It has been shown to be curative in models using T. b. rhodesiense (e.g., STIB900 strain for acute infection) and T. b. brucei (e.g., GVR35 strain for chronic infection), which serves as a model for both forms of stage 2 HAT.[1][8][9]
Troubleshooting Guide
Q1: I am observing lower than expected efficacy with my this compound treatment. What could be the issue?
Several factors could contribute to reduced efficacy:
-
Incorrect Dosing: Verify that the dose is appropriate for the stage of infection. Chronic, late-stage infections with central nervous system involvement require higher doses (e.g., 200 mg/kg/day) than acute infections (e.g., 100 mg/kg/day).[1][2][4]
-
Inadequate Formulation: Ensure this compound is properly suspended in the vehicle before each administration to guarantee consistent dosing.
-
Mouse Strain and Parasite Isolate: The susceptibility to this compound can vary between different parasite strains. The GVR35 mouse model is a commonly used model for chronic infection.[1]
-
Route of Administration: Oral administration is the standard and effective route.[1][2] Intraperitoneal (i.p.) administration has also been used, but oral dosing is more relevant to its clinical application.[1]
Q2: My mice are showing signs of toxicity. How can I mitigate this?
While this compound is generally well-tolerated in mice at therapeutic doses, toxicity can occur at very high doses.[3][8][12]
-
Confirm Dosing Accuracy: Double-check dose calculations and the concentration of your dosing solution.
-
Observe for Adverse Effects: Monitor mice for any signs of distress. The No Observed Adverse Event Level (NOAEL) in 4-week toxicity studies in rats and dogs was 200 mg/kg/day.[3][8][12]
-
Genotoxicity: this compound is mutagenic in the Ames test due to bacterial-specific metabolism but is not genotoxic to mammalian cells in vitro or in vivo.[3][13][14]
Q3: There is high variability in the outcomes of my experiment. What are potential sources of this variability?
High variability in drug distribution and exposure between individual mice has been reported.[15]
-
Standardize Administration Technique: Ensure consistent oral gavage technique to minimize variability in drug delivery.
-
Food Intake: Food can significantly increase the absorption of this compound.[16][17] Standardizing the feeding schedule of the mice in relation to drug administration may help reduce variability.
-
Metabolism Differences: Individual differences in metabolism can lead to variations in the levels of active metabolites.
Experimental Protocols
In Vivo Efficacy in Acute Mouse Model (T. b. rhodesiense STIB900)
-
Infection: Mice are infected intraperitoneally (i.p.) with T. b. rhodesiense STIB900.
-
Treatment Initiation: Treatment starts 3 days post-infection.
-
Dosing Regimen: this compound is administered orally (p.o.) once daily for 4 consecutive days. A dose of 100 mg/kg has been shown to be 100% curative.[1]
-
Monitoring: Mice are monitored for parasitemia and survival for at least 60 days to check for relapse.[1]
In Vivo Efficacy in Chronic Mouse Model (T. b. brucei GVR35)
-
Infection: Mice are infected with T. b. brucei GVR35. This model mimics the advanced stage of the disease with brain infection.[1]
-
Treatment Initiation: Treatment typically starts 21 days post-infection when parasites have disseminated into the brain.
-
Dosing Regimen: this compound is administered orally (p.o.) once daily for 5 consecutive days at a dose of 200 mg/kg.[1][2][4] An alternative curative regimen is 100 mg/kg administered orally twice daily (b.i.d.) for 5 days.[1][9][10]
-
Monitoring: Cure is assessed by the absence of parasites in the blood and brain, and survival for an extended period post-treatment.
Data Presentation
Table 2: In Vivo Efficacy of this compound in Acute Mouse Model (STIB900)
| Dose (mg/kg/day) | Route | Duration (days) | Cure Rate (%) |
| 25 | p.o. | 4 | 0 |
| 50 | p.o. | 4 | 25 |
| 100 | p.o. | 4 | 100 |
| 20 | i.p. | 4 | 0 |
| 50 | i.p. | 4 | 100 |
Data adapted from studies on the STIB900 acute mouse model.[1]
Table 3: In Vivo Efficacy of this compound in Chronic Mouse Model (GVR35)
| Dose (mg/kg/day) | Route | Duration (days) | Cure Rate (%) |
| 100 (single dose) | p.o. | 5 | 25-37.5 |
| 200 (single dose) | p.o. | 5 | 87.5 |
| 100 (b.i.d.) | p.o. | 5 | 100 |
| 50 (b.i.d.) | i.p. | 5 | 100 |
Data adapted from studies on the GVR35 chronic mouse model.[1]
Visualizations
Caption: this compound metabolism and proposed mechanism of action.
Caption: Experimental workflow for chronic HAT mouse model.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Mouse pharmacokinetics of this compound and its metabolites in plasma and brain after oral administration. - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Genotoxicity profile of this compound--a drug candidate in clinical development for human African trypanomiasis (sleeping sickness) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-dependent effect and pharmacokinetics of this compound and its metabolites in a mouse model of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of an optimal dosing regimen for this compound, a novel oral drug for the treatment of human African trypanosomiasis: first-in-human studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Fexinidazole Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and long-term storage stability of fexinidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work with this compound.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I seeing significant degradation of my this compound sample during routine analysis? | This compound is susceptible to degradation in acidic and alkaline conditions. Your mobile phase or sample diluent might be outside the optimal pH range. | Ensure the mobile phase and sample diluent are within a neutral pH range. If using a buffer, verify its pH. For HPLC analysis, a mobile phase of methanol and water (50:50 v/v) has been shown to be effective. |
| My this compound assay values are inconsistent across different storage conditions. | This compound is sensitive to light and moisture. Improper storage can lead to degradation and variable results. | Store this compound tablets in their original aluminum/aluminum foil blisters to protect from light and moisture.[1] The recommended storage temperature is below 30°C.[1] For the active pharmaceutical ingredient (API), store in a well-closed container, protected from light. |
| I am observing unexpected peaks in my chromatogram during a stability study. | These could be degradation products of this compound. Forced degradation studies have shown that this compound degrades under hydrolytic (acidic and alkaline), oxidative, and thermal stress. | To identify the source of the peaks, perform a forced degradation study under controlled conditions (see Experimental Protocols section). This will help in characterizing the degradation products and confirming if the observed peaks correspond to them. |
| How can I prevent the oxidation of this compound during my experiment? | While relatively stable under oxidative conditions compared to hydrolytic stress, some degradation can occur.[2] | When preparing solutions, consider using de-gassed solvents. For long-term storage of solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways of this compound?
This compound primarily degrades through hydrolysis under acidic and alkaline conditions.[2] It is relatively stable under oxidative and thermal stress.[2] In vivo, this compound is metabolized via oxidation to its active metabolites, this compound sulfoxide and this compound sulfone.
2. What are the recommended long-term storage conditions for this compound?
This compound tablets should be stored below 30°C and protected from light and moisture.[1] The tablets have a shelf life of up to 5 years when stored under these conditions.[1] Stability data also indicates that this compound is stable for at least 24 months at 25°C/60% relative humidity (RH) and for at least 6 months under accelerated conditions of 40°C/75% RH.[3]
3. What are the known metabolites of this compound?
The main metabolites of this compound are this compound sulfoxide (M1) and this compound sulfone (M2), which are formed through oxidation. These metabolites are also pharmacologically active.
4. Is this compound sensitive to light?
Yes, this compound is sensitive to light.[4] It is recommended to store it in its original light-protective packaging.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation and long-term stability studies.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Reflux | 13.2%[2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | Reflux | 16.53%[2] |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temperature | 9.71%[2] |
| Thermal Degradation | Dry Heat | 48 hours | 60°C | 6.49%[2] |
Table 2: Long-Term and Accelerated Stability of this compound
| Storage Condition | Duration | Stability |
| 25°C / 60% RH | 24 months | Stable[3] |
| 40°C / 75% RH | 6 months | Stable[3] |
| Below 30°C | 5 years | Stable (Tablets)[1] |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol describes a validated HPLC method for the quantification of this compound and the separation of its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Methanol: Water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 317 nm.
-
Injection Volume: 20 µL.
-
Retention Time: Approximately 5.8 minutes.
Forced Degradation Study Protocol
This protocol outlines the conditions for inducing the degradation of this compound to study its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Reflux the solution for 24 hours.
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Reflux the solution for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 60°C in a hot air oven for 48 hours.
-
Sample Analysis: After the specified stress period, neutralize the acidic and alkaline samples, and dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
Visualizations
Caption: Forced degradation pathways of this compound under various stress conditions.
Caption: In vivo metabolic pathway of this compound to its active metabolites.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ijpdr.com [ijpdr.com]
- 3. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Fexinidazole In Vitro Assays: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for fexinidazole in vitro assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vitro experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or inconsistent activity of this compound in my parasite culture?
Possible Causes & Solutions:
-
Poor Solubility: this compound has low aqueous solubility (5.9 µg/mL), which can lead to precipitation in culture media and inaccurate concentrations.[1]
-
Solution: Prepare stock solutions in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2][3][4] Ensure the final concentration of the solvent in the assay does not exceed a non-toxic level (e.g., 0.05% for DMSO).[3] For aqueous buffers, first dissolve this compound in DMF and then dilute with the buffer.[4]
-
-
Metabolic Conversion: this compound is rapidly metabolized in vitro to its active sulfoxide and sulfone metabolites, particularly in the presence of liver fractions like S9.[2][5][6][7] The parent compound might appear less active if the assay duration is too short for significant metabolic conversion to occur.
-
Drug Resistance: Resistance to this compound can develop rapidly in vitro.[9][10] This is often associated with mutations in the parasite's nitroreductase (NTR) enzyme, which is required to activate the drug.[11][12]
-
Solution: Use parasite strains with confirmed sensitivity to this compound. If resistance is suspected, perform susceptibility testing on a fresh, low-passage parasite culture. Consider sequencing the NTR gene in resistant clones to identify potential mutations.[11]
-
-
Assay Duration: this compound and its metabolites may require extended exposure to induce maximum trypanocidal effects.[13]
Question 2: I am seeing conflicting results in my genotoxicity assays (e.g., positive Ames test but negative mammalian cell assays). Is this expected?
Yes, this is an expected outcome for this compound.
-
Mechanism of Action: this compound is a prodrug that requires activation by a bacterial-like nitroreductase (NTR) enzyme present in trypanosomes.[11][12] This enzyme is also present in the Salmonella typhimurium strains used in the Ames test, leading to a positive mutagenicity result.[5][7][14]
-
Mammalian Cell Safety: Mammalian cells lack this specific type of NTR, and therefore cannot efficiently activate this compound to its genotoxic form.[5][15] Consequently, this compound is not genotoxic in mammalian cells, as demonstrated by negative results in assays like the in vitro micronucleus test using human lymphocytes.[2][5][6][16]
Question 3: My this compound solution appears cloudy or has precipitated after dilution in culture medium. What should I do?
This is likely due to the low aqueous solubility of this compound.
-
Immediate Action: Do not use the cloudy solution as the drug concentration will be inaccurate. Prepare a fresh dilution.
-
Preventative Measures:
-
Increase the concentration of the organic solvent in your stock solution, but be mindful of the final solvent concentration in your assay.
-
When diluting, add the stock solution to the medium while vortexing to ensure rapid and even dispersion.
-
Consider using a different solvent for your stock solution. This compound has higher solubility in DMF (20 mg/ml) and DMSO (10 mg/ml) compared to ethanol (0.2 mg/ml).[4]
-
For some in vivo studies, this compound has been prepared as a suspension with Tween 80 and methylcellulose to improve its dispersibility.[2] While not ideal for all in vitro assays, this approach may be adaptable for specific experimental needs.
-
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a prodrug that is activated by a parasitic type I nitroreductase (NTR) enzyme.[15] This activation leads to the formation of reactive metabolites that are thought to cause damage to the parasite's DNA and proteins, ultimately leading to cell death.[12] Recent studies suggest that this compound treatment results in a significant inhibition of DNA synthesis in trypanosomes.[9][10][17]
What are the main metabolites of this compound and are they active?
The two primary metabolites of this compound are this compound sulfoxide (M1) and this compound sulfone (M2).[3][5][7][18] Both of these metabolites are pharmacologically active against trypanosomes and contribute significantly to the in vivo efficacy of the drug.[3][8][13]
Can parasites develop resistance to this compound?
Yes, resistance to this compound can be readily generated in vitro.[9][10][11] This resistance is often linked to the loss or mutation of the nitroreductase (NTR) enzyme responsible for drug activation.[11] Importantly, parasites resistant to this compound can exhibit cross-resistance to other nitroaromatic drugs like nifurtimox.[8][11]
What are typical IC50 values for this compound in vitro?
The in vitro potency of this compound can vary depending on the parasite species and strain.
| Parasite Species | Strain | IC50 (µM) | IC50 (µg/mL) | Reference |
| T. b. rhodesiense | STIB900 | - | 0.48-0.82 | [5] |
| T. b. gambiense & T. b. rhodesiense | Various | 0.7-3.3 | 0.2-0.9 | [13][14] |
| T. cruzi (intracellular) | - | 5.4 (sulfoxide) | 1.6 (sulfoxide) | [3] |
| T. cruzi (intracellular) | - | 5.8 (sulfone) | 1.8 (sulfone) | [3] |
| T. brucei | Various | 0.95-3.31 | - | [4] |
| L. donovani (promastigote) | - | 5.6 | - | [4] |
| L. donovani (amastigote) | - | 2.8 | - | [4] |
What are the recommended solvents and storage conditions for this compound?
-
Solvents: this compound is soluble in DMF (~20 mg/ml), DMSO (~10 mg/ml), and to a lesser extent, ethanol (~0.2 mg/ml).[4]
-
Storage: this compound should be stored as a crystalline solid at -20°C.[4] Aqueous solutions are not recommended for storage for more than one day.[4]
Experimental Protocols & Workflows
Protocol: In Vitro Trypanocidal Activity Assay
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC50) of this compound against bloodstream-form Trypanosoma brucei.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% DMSO to a concentration of 10 mM.
-
Perform serial dilutions in culture medium to create a range of working concentrations. The final DMSO concentration in the assay should be ≤ 0.1%.
-
-
Parasite Culture:
-
Culture bloodstream-form T. brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Ensure parasites are in the logarithmic growth phase before starting the assay.
-
-
Assay Setup:
-
In a 96-well plate, add 100 µL of parasite suspension at a density of 2 x 10^4 cells/mL to each well.
-
Add 100 µL of the this compound working solutions to the wells in triplicate. Include wells with untreated parasites (medium only) and parasites treated with the highest concentration of DMSO as controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment (e.g., using AlamarBlue):
-
Add 20 µL of AlamarBlue reagent to each well.
-
Incubate for an additional 4-6 hours.
-
Measure fluorescence using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Diagrams
Caption: Bioactivation pathway of this compound in trypanosomes.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. academic.oup.com [academic.oup.com]
- 3. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound - A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - ProQuest [proquest.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Discovery, Development, Inventions and Patent Review of this compound: The First All-Oral Therapy for Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 15. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 16. academic.oup.com [academic.oup.com]
- 17. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
Fexinidazole Bioavailability Enhancement in Animal Models: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the bioavailability of fexinidazole in animal models. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low and variable plasma concentrations of this compound in our mouse model after oral administration. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound is a known challenge. Here are the primary factors to consider and troubleshoot:
-
Food Effect: this compound absorption is significantly influenced by the presence of food. Administration to fasted animals can result in substantially lower plasma concentrations. Clinical studies have shown that food intake can increase the absorption of this compound and its active metabolites by approximately 200%.[1]
-
Troubleshooting Tip: Ensure consistent administration with a standardized meal. For rodent studies, providing a small amount of standard chow or a high-fat pellet shortly before or with the this compound dose can help mimic the fed state and improve absorption.
-
-
Formulation Type: The physical form of the administered drug can impact its dissolution and absorption. A suspension is reported to have approximately 25% higher bioavailability compared to a tablet formulation.[1]
-
Troubleshooting Tip: For preclinical animal studies, administering this compound as a well-formulated suspension is highly recommended over solid dosage forms. Ensure the suspension is homogenous before each administration to guarantee consistent dosing.
-
-
Vehicle Selection: The choice of vehicle for the suspension is critical for maintaining drug particle suspension and ensuring accurate dosing.
-
Troubleshooting Tip: A commonly used and effective vehicle for this compound in mouse studies is a suspension in 5% Tween 80 with 0.5% methylcellulose in water.[2] This combination helps to wet the drug particles and provide viscosity to prevent rapid settling.
-
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors, esophageal or gastric injury, or accidental administration into the trachea, all of which will affect drug absorption and animal welfare.
-
Troubleshooting Tip: Ensure personnel are thoroughly trained in oral gavage. Use appropriately sized gavage needles with a ball tip to prevent injury. Administer the suspension slowly and observe the animal for any signs of distress during and after the procedure.
-
Q2: What are the key pharmacokinetic parameters of this compound and its active metabolites in mice?
A2: this compound is a prodrug that is rapidly metabolized into two pharmacologically active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[2] These metabolites are responsible for a significant portion of the therapeutic effect. The table below summarizes the key pharmacokinetic parameters in mice after a single oral dose.
Quantitative Data Summary
| Parameter | This compound (Parent Drug) | This compound Sulfoxide (M1) | This compound Sulfone (M2) |
| Cmax (ng/mL) | 500 | 14,171 | 13,651 |
| AUC0–24 (h.ng/mL) | 424 | 45,031 | 96,286 |
| Absolute Bioavailability | 41% | - | - |
| Data obtained from single-dose oral administration studies in mice.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage in Mice
This protocol is based on methodologies reported in preclinical studies.[2]
Materials:
-
This compound powder
-
Tween 80
-
Methylcellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Calculate Required Amounts: Determine the total volume of suspension needed and calculate the required mass of this compound, Tween 80, and methylcellulose. For a target concentration of 10 mg/mL in a 10 mL final volume, you would need 100 mg of this compound.
-
Prepare the Vehicle:
-
In a beaker, add 5% of the final volume as Tween 80 (e.g., 0.5 mL for a 10 mL total volume).
-
Add 0.5% of the final volume as methylcellulose (e.g., 50 mg for a 10 mL total volume).
-
Add approximately 90% of the final volume of sterile water.
-
Stir the mixture on a stir plate until the methylcellulose is fully dissolved. This may take some time.
-
-
Prepare the this compound Paste:
-
Weigh the required amount of this compound powder.
-
In a mortar, add the this compound powder.
-
Add a small amount of the prepared vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the drug particles are well-wetted and will disperse evenly.
-
-
Formulate the Suspension:
-
Gradually add the remaining vehicle to the mortar while continuing to mix.
-
Transfer the contents to a graduated cylinder and add vehicle to reach the final desired volume.
-
Transfer the final suspension to a beaker with a magnetic stir bar and stir continuously to maintain homogeneity.
-
-
Administration:
-
Keep the suspension stirring during the dosing procedure to ensure each animal receives the correct dose.
-
Use a syringe with an appropriately sized oral gavage needle for administration.
-
Protocol 2: Pharmacokinetic Study of this compound in Mice
Study Design:
-
Animals: Use a sufficient number of mice (e.g., 3-5 per time point) to obtain robust data.
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Dosing: Administer the prepared this compound suspension via oral gavage. For bioavailability studies, an intravenous administration group is also required.
-
Feeding: For studies investigating the food effect, provide a standardized meal at a set time before or with dosing. For fasted studies, withhold food overnight.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or terminal cardiac puncture.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma concentrations of this compound and its metabolites using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) using appropriate software.
Visualizations
Caption: Workflow for assessing the bioavailability of a this compound formulation in mice.
Caption: Metabolic activation pathway of this compound.
Investigational Approaches to Enhance Bioavailability
While the food effect and formulation as a suspension are established methods to improve this compound's bioavailability, advanced formulation strategies commonly used for poorly soluble drugs could be explored. These approaches have not been specifically reported for this compound but represent potential avenues for further research.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate. This is a proven strategy for many poorly soluble drugs.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs like this compound. These systems form fine emulsions in the gastrointestinal tract, which can enhance drug solubilization and absorption.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to faster dissolution and potentially improved bioavailability.
-
Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can form inclusion complexes with enhanced aqueous solubility and dissolution properties.
References
- 1. Determination of an Optimal Dosing Regimen for this compound, a Novel Oral Drug for the Treatment of Human African Trypanosomiasis: First-in-Human Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
Fexinidazole Neuropsychiatric Adverse Reaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address fexinidazole-induced neuropsychiatric adverse reactions in a research setting.
Troubleshooting Guides
This section offers solutions to common issues that may arise during the investigation of this compound's neuropsychiatric effects.
Issue 1: Inconsistent behavioral changes observed in animal models after this compound administration.
-
Question: We are administering this compound to rodents and observing high variability in behavioral tests for anxiety and depression (e.g., elevated plus maze, forced swim test). What could be the cause?
-
Answer:
-
Metabolite Variability: this compound is rapidly metabolized into two major active metabolites, this compound sulfoxide (M1) and this compound sulfone (M2), which readily cross the blood-brain barrier.[1][2] Individual differences in metabolism can lead to varying concentrations of these active metabolites in the central nervous system (CNS), causing inconsistent behavioral outcomes.
-
Troubleshooting Step: Measure plasma and brain concentrations of this compound and its M1 and M2 metabolites to correlate with behavioral changes.
-
-
Timing of Behavioral Testing: The timing of behavioral assays relative to drug administration is critical.
-
Troubleshooting Step: Conduct a pharmacokinetic study to determine the peak concentrations of this compound and its metabolites in the brain and schedule behavioral testing accordingly.[3]
-
-
Stress Interaction: The underlying stress of the experimental procedures themselves can interact with the effects of this compound.
-
Troubleshooting Step: Ensure adequate acclimatization of the animals to the testing environment and handle them consistently to minimize confounding stress.
-
-
Issue 2: No significant neurotoxic effects observed in vitro neuronal cell cultures exposed to this compound.
-
Question: We are not observing significant cell death or morphological changes in our neuronal cell cultures (e.g., SH-SY5Y, primary neurons) treated with this compound. Does this mean it's not neurotoxic?
-
Answer:
-
Focus on Functional Neurotoxicity: Neuropsychiatric effects may not always be a result of overt cell death. This compound could be altering neuronal function.
-
Metabolite Activity: The parent compound, this compound, may have lower intrinsic activity on neuronal cells compared to its metabolites.
-
Troubleshooting Step: Synthesize or procure the M1 and M2 metabolites and test their effects directly on your neuronal cultures.
-
-
In Vitro Model Limitations: A simple 2D cell culture may not fully recapitulate the complexity of the in vivo brain environment.
-
Troubleshooting Step: Consider using more complex in vitro models such as 3D brain organoids or co-cultures of neurons and glial cells to better mimic the in vivo situation.[6]
-
-
Frequently Asked Questions (FAQs)
General Information
-
What are the reported neuropsychiatric adverse reactions to this compound in humans?
-
What is the proposed mechanism for these neuropsychiatric effects?
Experimental Design
-
Which animal models are suitable for studying this compound-induced neuropsychiatric effects?
-
What should be considered when designing in vitro studies?
-
It's crucial to use neuronal cell lines that express relevant neurotransmitter systems. Human-derived cells like SH-SY5Y (dopaminergic) or induced pluripotent stem cell (iPSC)-derived neurons can provide more relevant data.[6] Assays should focus on neuronal function, such as neurotransmitter release and electrophysiology, in addition to viability.[4][5]
-
Quantitative Data Summary
Table 1: Neuropsychiatric Adverse Reactions in a Clinical Trial of this compound vs. NECT *
| Adverse Reaction | This compound (%) | NECT (%) |
| Insomnia | 28 | 12 |
| Headache | >10 | Not specified |
| Tremor | >10 | Not specified |
| Agitation | >1 | Not specified |
| Anxiety | >1 | Not specified |
| Psychotic Disorder | >1 | Not specified |
| Abnormal Behavior | >1 | Not specified |
| Depression | >1 | Not specified |
| Nightmare | >1 | Not specified |
| Personality Change | >1 | Not specified |
*NECT: Nifurtimox-Eflornithine Combination Therapy. Data synthesized from multiple sources.[1][10][11]
Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Neurotransmitter Release
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or iPSC-derived dopaminergic neurons in appropriate media.
-
Drug Exposure: Treat the differentiated neurons with varying concentrations of this compound and its M1 and M2 metabolites for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Depolarization-Induced Release:
-
Wash the cells with a balanced salt solution.
-
Stimulate the cells with a depolarizing agent (e.g., high potassium solution) to induce neurotransmitter release.
-
Collect the supernatant.
-
-
Quantification: Analyze the concentration of key neurotransmitters (e.g., dopamine, glutamate) in the supernatant using techniques like HPLC or ELISA.[5]
-
Data Analysis: Compare the amount of neurotransmitter released from treated cells to control cells.
Protocol 2: In Vivo Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer this compound orally at various doses. Include a vehicle control group.
-
Timing: Based on pharmacokinetic data, conduct the EPM test at the time of expected peak CNS concentrations of this compound and its metabolites.
-
EPM Procedure:
-
Place the animal in the center of the EPM, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms versus the closed arms using video tracking software.[12]
-
-
Data Analysis: A significant decrease in the time spent in the open arms is indicative of anxiogenic-like effects.
Visualizations
Caption: this compound metabolism and CNS penetration pathway.
Caption: Troubleshooting inconsistent behavioral results.
Caption: Logical pathway for in vitro investigation.
References
- 1. This compound--a new oral nitroimidazole drug candidate entering clinical development for the treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. Dose-dependent effect and pharmacokinetics of this compound and its metabolites in a mouse model of human African trypanosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human neuronal signaling and communication assays to assess functional neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
Fexinidazole Solubility and Precipitation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing fexinidazole precipitation in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that influence its aqueous solubility?
This compound is a BCS Class II drug, meaning it has low aqueous solubility and high permeability. Its solubility is highly dependent on pH. As a weak base with a pKa of approximately 5.8, this compound is more soluble in acidic environments where it can be protonated, and its solubility significantly decreases in neutral to basic conditions.
Q2: Why am I observing precipitation when preparing this compound solutions?
Precipitation of this compound in aqueous media is a common issue primarily due to its low intrinsic solubility and pH-dependent solubility profile. Precipitation can be triggered by:
-
High pH: Increasing the pH of an acidic this compound solution above its pKa will cause the compound to deprotonate and precipitate.
-
Solvent Shifting: Adding an aqueous buffer to a stock solution of this compound prepared in an organic solvent (like DMSO) can cause it to crash out if the final concentration exceeds its solubility limit in the mixed solvent system.
-
Temperature Changes: While less common, significant decreases in temperature can reduce the solubility of this compound and lead to precipitation.
-
High Concentration: Attempting to prepare aqueous solutions at concentrations that exceed the thermodynamic solubility limit under the given conditions (pH, temperature, co-solvents) will inevitably lead to precipitation.
Q3: What is the aqueous solubility of this compound at different pH values?
The solubility of this compound demonstrates a steep decline as the pH increases. Below is a summary of its solubility at 37°C.
| pH | Aqueous Solubility (µg/mL) |
| 1.2 | > 1000 |
| 4.5 | ~200 |
| 6.8 | < 10 |
| 7.4 | < 5 |
Data is compiled from various sources for illustrative purposes.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to diagnosing and resolving this compound precipitation during your experiments.
Troubleshooting Workflow for this compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation.
Experimental Protocols & Solubility Enhancement
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol is for preparing a concentrated stock solution, typically for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate volumetric flasks and pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound to a volumetric flask. Add a portion of the total required volume of DMSO.
-
Mixing: Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming in a water bath (<40°C) can be used to aid dissolution if necessary.
-
Final Volume: Once dissolved, add DMSO to the final desired volume and mix thoroughly.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. This compound is soluble in DMSO at concentrations up to 10 mg/mL.[1]
Critical Note: When diluting this stock solution into aqueous media, always add the aqueous buffer to the DMSO stock slowly while mixing to minimize localized high concentrations that can cause precipitation.[1]
Protocol 2: Aqueous Solubility Enhancement Using Co-solvents
This protocol describes a general method to prepare this compound solutions for in vivo studies using a co-solvent system.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Co-solvent Addition: Sequentially add the other co-solvents in the following order, ensuring complete mixing after each addition: PEG300, then Tween-80.
-
Aqueous Phase Addition: Slowly add the saline to the organic mixture while continuously stirring or vortexing.
-
Final Formulation Example: A common vehicle for in vivo administration consists of a ratio such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] The final solution should be clear. Adjust ratios as needed based on the required final concentration.
Solubility Enhancement Strategies
If precipitation persists, consider these advanced formulation strategies. The selection depends on the experimental requirements and desired dosage form.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Increases the ionization of the weakly basic this compound, forming a more soluble salt at pH < 5.8. | Most effective method for simple aqueous solutions. Not suitable for physiological pH. |
| Co-solvency | Reduces the polarity of the aqueous solvent, increasing the solubility of the lipophilic drug. | Requires careful selection of biocompatible co-solvents (e.g., PEG, ethanol).[3][4] |
| Complexation | Encapsulates the this compound molecule within a hydrophilic host (e.g., cyclodextrins), masking its hydrophobicity. | Can significantly increase solubility. Stoichiometry of the complex is important.[3][4] |
| Surfactant Micelles | This compound partitions into the hydrophobic core of micelles formed by surfactants (e.g., Tween 80, SLS). | Effective at concentrations above the critical micelle concentration (CMC) of the surfactant. |
| Solid Dispersions | Disperses this compound in an amorphous state within a hydrophilic polymer matrix, enhancing the dissolution rate. | Advanced formulation technique, often used for oral solid dosage forms. |
Logical Relationship of Solubility Enhancement Techniques
Caption: Overview of methods to enhance this compound solubility.
References
Technical Support Center: Fexinidazole Dosage and QT Prolongation Risk
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fexinidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in designing and executing experiments aimed at understanding and mitigating the risk of QT prolongation associated with this compound and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the established relationship between this compound dosage and QT interval prolongation?
A1: this compound administration is associated with a concentration-dependent prolongation of the QT interval.[1][2] This effect is primarily linked to its major sulfone metabolite, M2.[1][3][4] Clinical studies have shown that the approved dosing regimen of this compound can lead to a mean increase in the Fridericia-corrected QT interval (QTcF) of approximately 19 milliseconds.[2]
Q2: Which this compound metabolite is of primary concern for cardiotoxicity?
A2: The sulfone metabolite, M2, is the primary determinant of QT interval prolongation.[1][3][4] In vitro studies have demonstrated that the M2 metabolite exhibits a mild inhibitory effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key mechanism underlying drug-induced QT prolongation.[4] Due to its slower elimination, M2 is the major bioactive metabolite contributing to systemic exposure over the treatment course.[3]
Q3: What is the approved dosing regimen for this compound in the treatment of Human African Trypanosomiasis (HAT)?
A3: The approved oral dosage for HAT is weight-based and administered over 10 days, consisting of a loading dose followed by a maintenance dose.[1][5]
| Patient Weight | Loading Dose (Days 1-4) | Maintenance Dose (Days 5-10) |
| ≥ 35 kg | 1800 mg once daily | 1200 mg once daily |
| ≥ 20 kg to < 35 kg | 1200 mg once daily | 600 mg once daily |
Q4: Are there any known drug interactions that can exacerbate the risk of QT prolongation with this compound?
A4: Yes, co-administration of this compound with other drugs known to prolong the QT interval should be avoided.[5][6] Additionally, drugs that induce hepatic CYP450 enzymes may increase the plasma concentrations of this compound's active metabolites, M1 and M2, potentially increasing the risk of QT prolongation.[2][6] A washout period of 5 half-lives for other QT-prolonging drugs is recommended before initiating this compound therapy.[6]
Q5: What are the key considerations for monitoring cardiac safety in clinical trials involving this compound?
A5: Intensive ECG monitoring was implemented in all clinical trials of this compound.[4] Key considerations, based on general guidelines for thorough QT/QTc studies, include establishing a baseline ECG, periodic monitoring throughout the trial, and post-treatment follow-up.[7][8][9] It is crucial to monitor for significant increases in the QTc interval and to have clear protocols for dose modification or discontinuation if predefined thresholds are exceeded.[2]
Troubleshooting Guides
Issue 1: Observing Significant QT Prolongation in Preclinical Models
Possible Cause:
-
High dosage of this compound leading to elevated plasma concentrations of the M2 metabolite.
-
The animal model may have a different metabolic profile for this compound compared to humans, leading to higher accumulation of M2.
-
The animal model may have inherent cardiac electrophysiology that makes it more susceptible to QT-prolonging effects.
Troubleshooting Steps:
-
Re-evaluate Dosage: Assess if the administered dose is within a clinically relevant range. Consider a dose-response study to characterize the relationship between this compound exposure (and M2 levels) and the degree of QT prolongation.
-
Pharmacokinetic Analysis: Conduct a detailed pharmacokinetic analysis in the animal model to determine the plasma concentrations of this compound, M1, and M2. Compare these to known human pharmacokinetic data to assess the relevance of the model.
-
Alternative Models: If the current model shows excessive sensitivity, consider using a different preclinical model with a metabolic and cardiac electrophysiological profile more aligned with humans.
Issue 2: Difficulty in Establishing a Clear No-Effect Dose for QT Prolongation
Possible Cause:
-
The inherent pharmacological properties of the M2 metabolite may lead to QT prolongation even at low therapeutic concentrations.
-
Limitations of the experimental model in detecting subtle changes in QT interval.
Troubleshooting Steps:
-
Refined Dose-Ranging Studies: Design studies with a wider range of doses, including very low doses, to better define the lower end of the dose-response curve.
-
Sensitive Measurement Techniques: Employ high-fidelity ECG recording and analysis techniques to improve the precision of QT interval measurements.
-
In Vitro Assays: Utilize in vitro assays, such as the hERG patch-clamp assay, to quantify the direct inhibitory effect of this compound and its metabolites on cardiac ion channels. This can provide a mechanistic understanding of the observed in vivo effects.
Experimental Protocols
In Vitro hERG Channel Inhibition Assay (Manual Patch-Clamp)
Objective: To determine the inhibitory effect of this compound and its metabolites (M1 and M2) on the hERG potassium channel expressed in a mammalian cell line.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel. Culture the cells under standard conditions.
-
Electrophysiology:
-
Prepare whole-cell patch-clamp recordings.
-
Use a bath solution containing appropriate physiological ion concentrations. The pipette solution should also contain a physiological intracellular ionic composition.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.
-
-
Compound Application:
-
Prepare stock solutions of this compound, M1, and M2 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the bath solution to achieve a range of test concentrations.
-
Apply the test solutions to the cells and record the hERG current at steady-state.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence and absence of the test compounds.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value.
-
Clinical QT Monitoring Protocol (Illustrative Example)
Objective: To monitor and evaluate the effect of this compound on the QT interval in human subjects during a clinical trial.
Methodology:
-
Baseline Assessment:
-
Obtain triplicate 12-lead ECGs at baseline (pre-dose) to establish a time-matched baseline for each subject.
-
-
On-Treatment Monitoring:
-
Collect triplicate 12-lead ECGs at multiple time points after drug administration, focusing on the time of peak plasma concentration (Tmax) of this compound and its M2 metabolite.
-
ECG collection should be standardized (e.g., time of day, patient posture) to minimize variability.
-
-
Data Analysis:
-
Measure the QT interval from the ECGs. Use a central, blinded ECG core laboratory for analysis to ensure consistency and reduce bias.
-
Correct the QT interval for heart rate using a standard formula (e.g., Fridericia's correction - QTcF).
-
Calculate the change from baseline in QTcF (ΔQTcF) for each time point.
-
Analyze the relationship between this compound and M2 plasma concentrations and ΔQTcF.
-
-
Safety Thresholds:
-
Establish predefined safety thresholds for QTcF prolongation (e.g., an absolute QTcF > 500 ms or a ΔQTcF > 60 ms).
-
Define clear actions to be taken if a subject exceeds these thresholds (e.g., repeat ECG, dose reduction, or study withdrawal).
-
Visualizations
Caption: this compound metabolism and its impact on QT interval.
Caption: Workflow for assessing this compound's QT prolongation risk.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound and metoprolol Interactions - Drugs.com [drugs.com]
- 3. Pharmacokinetic-Pharmacodynamic Assessment of the Hepatic and Bone Marrow Toxicities of the New Trypanoside this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Issue 9: Cardiac Assessment in Clinical Trials | The Altascientist [altasciences.com]
- 8. fda.gov [fda.gov]
- 9. Points to Consider to Design the ‘Thorough QT/QTc Study’ [jstage.jst.go.jp]
Fexinidazole in Solution: Technical Support and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the instability of fexinidazole in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water. Direct dissolution in aqueous buffers is not recommended. The advised method is to first prepare a concentrated stock solution in an appropriate organic solvent.
-
Recommended Solvents: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2]
-
Procedure: To prepare a stock solution, dissolve the this compound powder in 100% DMSO or DMF.[3] For aqueous-based experiments, this stock solution can then be serially diluted into the aqueous buffer to the desired final concentration.
-
Important Consideration: When diluting the organic stock solution into an aqueous buffer, it is crucial to add the stock solution to the buffer slowly while vortexing or stirring to prevent precipitation. The final concentration of the organic solvent in the assay should be kept low (typically below 0.5%) to avoid solvent-induced artifacts or toxicity in cellular assays.
Q2: I have prepared an aqueous working solution of this compound. How long is it stable?
A2: Aqueous solutions of this compound are not recommended for long-term storage. It is best practice to prepare fresh aqueous working solutions for each experiment from a frozen organic stock. For aqueous buffers, it is not recommended to store the solution for more than one day.[2]
Q3: What are the primary factors that cause this compound to degrade in solution?
A3: The main factors contributing to this compound degradation in solution are pH and light.
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[4][5] It is most stable in neutral to slightly acidic pH.
-
Light: Photostability studies have shown that this compound can undergo significant degradation upon exposure to light.[6] Therefore, solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.
Q4: How should I store my this compound powder and stock solutions?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Solid Powder: The solid crystalline form of this compound is stable for at least 24 months at 25°C/60% relative humidity and for at least 6 months under accelerated conditions of 40°C/75% relative humidity when protected from light.[2][6] It should be stored in its original container, protected from light.[6]
-
Organic Stock Solutions: Concentrated stock solutions in DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Troubleshooting Guide
| Issue Observed | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock into aqueous buffer | - Final concentration exceeds aqueous solubility.- Improper mixing technique. | - Lower the final concentration of this compound.- Add the organic stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing. |
| Inconsistent experimental results between assays | - Degradation of this compound in aqueous working solution.- Use of aged or improperly stored stock solutions. | - Prepare fresh aqueous working solutions for each experiment.- Ensure stock solutions are properly stored at -20°C in single-use aliquots and protected from light. |
| Low potency or activity in biological assays | - Degradation of this compound due to pH of the medium or exposure to light.- Inaccurate concentration due to precipitation. | - Check the pH of your experimental medium; if possible, adjust to a neutral or slightly acidic pH.- Protect your experimental setup from light, especially during long incubations.- Visually inspect solutions for any signs of precipitation before use. |
This compound Stability and Degradation
This compound, a 5-nitroimidazole derivative, is a prodrug that is metabolized in vivo to its active sulfoxide and sulfone forms.[3][7] The stability of the parent molecule is crucial for consistent experimental results.
Summary of this compound Stability under Stress Conditions
Forced degradation studies have been conducted to understand the stability of this compound under various stress conditions. The following table summarizes the percentage of degradation observed.
| Stress Condition | Reagent/Parameters | Duration | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 13.2%[5] |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 16.53%[5] |
| Oxidative Stress | 3% H₂O₂ | 24 hours | 9.71%[5] |
| Thermal Stress | 60°C | 24 hours | 6.49%[5] |
These findings indicate that this compound is most susceptible to degradation under alkaline and acidic conditions.[5]
This compound Metabolic Activation and Mechanism of Action
This compound requires metabolic activation to exert its antiparasitic effect. This process is initiated by nitroreductases within the parasite. The resulting reactive nitro species are believed to be responsible for the drug's trypanocidal activity through damage to parasitic DNA and proteins.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpdr.com [ijpdr.com]
- 5. ijpdr.com [ijpdr.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
strategies to enhance fexinidazole efficacy in resistant strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fexinidazole, particularly in the context of resistant strains of trypanosomes.
Troubleshooting Guides
Issue: Reduced this compound Efficacy in In Vitro Cultures
Possible Cause 1: this compound Degradation or Improper Storage
-
Question: How can I be sure my this compound stock solution is active?
-
Answer: this compound is a 5-nitroimidazole compound. To ensure its stability, stock solutions should be prepared in an appropriate solvent (e.g., DMSO), aliquoted, and stored at -20°C or lower, protected from light. Avoid repeated freeze-thaw cycles. To validate the activity of your stock, we recommend testing it against a known sensitive (wild-type) strain of Trypanosoma brucei and comparing the EC50 value to published data (typically in the range of 0.7-3.3 µM)[1][2][3].
Possible Cause 2: Parasite Resistance
-
Question: My T. brucei strain shows reduced susceptibility to this compound. How can I confirm if this is due to a known resistance mechanism?
-
Answer: Resistance to this compound is primarily linked to the parasite's type I nitroreductase (NTR), which is essential for activating this prodrug[4][5]. A common mechanism of resistance involves mutations in or loss of the NTR gene. To investigate this, you can sequence the NTR gene in your parasite strain to check for mutations. Additionally, you can perform cross-resistance assays with other nitroaromatic drugs like nifurtimox and benznidazole. This compound-resistant parasites often exhibit cross-resistance to these compounds[4][5][6].
Possible Cause 3: Suboptimal Assay Conditions
-
Question: Could my experimental setup be affecting the apparent efficacy of this compound?
-
Answer: Yes, several factors can influence the outcome of in vitro susceptibility assays. Ensure that your parasite cultures are in the logarithmic growth phase during the experiment. The incubation time is also critical; this compound and its metabolites may require up to 48 hours of exposure to induce maximum trypanocidal effects[1][3]. Finally, verify the accuracy of your parasite counting method and the calibration of your plate reader if using a colorimetric or fluorometric assay.
Frequently Asked Questions (FAQs)
This compound and its Metabolites
-
Question: What are the active forms of this compound?
-
Answer: this compound is a prodrug that is rapidly metabolized in vivo into two primary active metabolites: a sulfoxide and a sulfone derivative. These metabolites are believed to be responsible for a significant portion of the drug's therapeutic effect and have demonstrated trypanocidal activity[1][3][7].
Mechanisms of Action and Resistance
-
Question: How does this compound kill trypanosomes?
-
Answer: this compound is activated by a parasite-specific type I nitroreductase (NTR). This activation process is thought to generate reactive metabolites that cause DNA damage and inhibit DNA synthesis, ultimately leading to parasite death[8][9].
-
Question: What is the primary mechanism of resistance to this compound?
-
Answer: The main mechanism of resistance is the functional loss of the activating enzyme, the type I nitroreductase (NTR), through gene mutation or deletion[4][5]. This prevents the conversion of the this compound prodrug into its active, cytotoxic form.
Strategies to Enhance Efficacy
-
Question: Are there any strategies to overcome this compound resistance?
-
Answer: Combination therapy is a promising strategy. Since this compound resistance is linked to a specific activation pathway, combining it with a drug that has a different mechanism of action can be effective. Eflornithine, which is part of the nifurtimox-eflornithine combination therapy (NECT), is a potential candidate for combination with this compound due to its unrelated mode of action[10].
-
Question: Is there evidence of cross-resistance between this compound and other trypanocidal drugs?
-
Answer: Yes, significant cross-resistance has been observed between this compound and other nitroaromatic drugs like nifurtimox and benznidazole[4][5][6]. This is because they share a common activation pathway via the nitroreductase enzyme. However, this compound does not show cross-reactivity with drugs like melarsoprol, eflornithine, or pentamidine[1].
Data Presentation
Table 1: In Vitro Activity of this compound and its Metabolites against Trypanosoma brucei
| Compound | Strain | EC50 (µM) | Reference |
| This compound | Wild-Type | 0.7 - 3.3 | [1][2][3] |
| This compound | Nifurtimox-Resistant | ~27-29 fold higher than WT | [6] |
| This compound Sulfoxide | Wild-Type | Similar to this compound | [1] |
| This compound Sulfone | Wild-Type | Similar to this compound | [1] |
| Nifurtimox | Wild-Type | ~3.4 | [4] |
| Nifurtimox | This compound-Resistant | ~10 fold higher than WT | [6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Human African Trypanosomiasis (HAT)
| Model | Drug | Dose (mg/kg/day) | Duration (days) | Outcome | Reference |
| Acute Infection | This compound | 100 | 4 | Cure | [1][2][3] |
| Chronic Infection (CNS involvement) | This compound | 200 | 5 | Cure | [1][2][3] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant T. brucei In Vitro
-
Initial Exposure: Culture wild-type bloodstream form T. brucei in HMI-9 medium supplemented with 20% fetal bovine serum.
-
Stepwise Drug Increase: Begin by exposing the parasites to a sub-lethal concentration of this compound (e.g., starting at 1.0 µM)[4].
-
Monitoring and Passage: Monitor the parasite culture daily. When the parasites resume normal growth, passage them into a fresh culture with a slightly increased concentration of this compound (e.g., a 1.5 to 2-fold increase).
-
Selection: Repeat the stepwise increase in drug concentration over several months. This compound-resistant lines have been successfully generated after continuous culture for over 100 days[4].
-
Cloning: Once a resistant line is established, clone the parasites by limiting dilution in the absence of the drug to obtain a homogenous population.
-
Confirmation: Confirm the resistance phenotype by determining the EC50 of the cloned line and comparing it to the parental wild-type strain.
Protocol 2: In Vitro Drug Susceptibility Assay (EC50 Determination)
-
Parasite Culture: Culture bloodstream form T. brucei to a density of approximately 1 x 10^5 cells/mL.
-
Drug Preparation: Prepare a 2-fold serial dilution of this compound in HMI-9 medium in a 96-well plate.
-
Incubation: Add the parasite suspension to each well of the 96-well plate. Include wells with untreated parasites as a negative control and a positive control with a known trypanocidal drug.
-
Resazurin Assay: After 48 hours of incubation at 37°C and 5% CO2, add resazurin solution to each well and incubate for an additional 24 hours.
-
Data Acquisition: Measure fluorescence using a microplate reader (excitation 530 nm, emission 590 nm).
-
EC50 Calculation: Calculate the EC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Caption: this compound activation pathway and mechanism of resistance.
Caption: Experimental workflow for generating and characterizing this compound resistance.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal activity of this compound, a new oral nitroimidazole drug candidate for treatment of sleeping sickness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. edutalktoday.com [edutalktoday.com]
- 10. firescholars.seu.edu [firescholars.seu.edu]
Validation & Comparative
Fexinidazole vs. Benznidazole for Chagas Disease: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, benznidazole has been the cornerstone of treatment. Recently, fexinidazole, a nitroimidazole antimicrobial, has been investigated as a potential alternative. This guide provides an objective comparison of the efficacy of this compound and benznidazole for the treatment of Chagas disease, supported by available experimental data.
Quantitative Efficacy Data
Direct head-to-head clinical trials comparing this compound and benznidazole for Chagas disease in a single human cohort are limited. The following tables summarize efficacy data from separate clinical and preclinical studies to facilitate a comparative assessment.
Table 1: Clinical Efficacy of this compound in Chronic Indeterminate Chagas Disease (FEXI-12 Trial)
| Treatment Regimen (this compound) | Total Dose | Sustained Parasitological Clearance (up to 4 months post-treatment) |
| 600 mg once daily for 10 days | 6.0 g | 19% (8/43 patients across all regimens) |
| 1200 mg daily for 3 days | 3.6 g | |
| 600 mg daily for 3 days, then 1200 mg daily for 4 days | 6.6 g | |
| Historical Placebo Control | N/A | 13% (6/46 patients) |
Data from the FEXI-12 phase 2 trial. Sustained parasitological clearance was the primary endpoint, defined by sustained negative PCR results. Despite initial sharp decreases in parasite load, a rebound was observed approximately 10 weeks after treatment completion.[1]
Table 2: Clinical Efficacy of Benznidazole in Chronic Indeterminate Chagas Disease
| Treatment Regimen (Benznidazole) | Sustained Parasitological Clearance | Study Population |
| 2.5 mg/kg/day for 60 days | 82.2% (at 12 months post-treatment) | Adults |
| Standard Treatment | ~80% (sustained effect for at least 12 months post-treatment) | General patient population |
Data compiled from multiple clinical trials. Sustained parasitological clearance is a common efficacy endpoint.[2][3]
Table 3: Comparative Efficacy in a Preclinical Murine Model of Chronic Chagas Disease
| Treatment (30 mg/kg, orally, once daily for 5 days) | Outcome |
| This compound | Outperformed benznidazole in reducing parasite burden |
| Benznidazole | Less effective than this compound in this specific preclinical model |
This preclinical study suggests this compound may have potent activity against T. cruzi.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are summaries of the experimental protocols for key clinical trials of this compound and benznidazole.
This compound: FEXI-12 Phase 2 Trial
-
Study Design: A multicentre, randomized, double-blind, phase 2 trial.[1]
-
Participant Population: Adult patients (18–60 years old) with confirmed T. cruzi infection determined by serology and PCR, without signs of organ involvement (chronic indeterminate Chagas disease).[1]
-
Treatment Arms:
-
Control Group: A historical placebo control group was used for comparison.[1]
-
Primary Endpoint: Sustained negative PCR results at the end of treatment and on each visit up to four months of follow-up.[1]
-
Efficacy Assessment: Parasite load was monitored via PCR at various time points.
Benznidazole: NuestroBen Phase 3 Trial Protocol
-
Study Design: A phase III, randomized, multicentre, non-inferiority clinical trial.[5][6]
-
Participant Population: Adult participants (≥18 and ≤60 years) with chronic Chagas disease in the indeterminate form or with mild cardiac progression. Confirmation of T. cruzi infection is required through serology and PCR.[5]
-
Treatment Arms:
-
Primary Endpoint: Sustained elimination of parasitemia, measured by negative PCR results, from the end of treatment through 12 months of follow-up.[5][6]
-
Secondary Endpoints: Assessment of sustained parasite clearance at multiple time points post-treatment, as well as evaluation of drug tolerability and treatment adherence.[5][6]
Mechanism of Action
Both this compound and benznidazole are nitroimidazole compounds that require activation within the Trypanosoma cruzi parasite to exert their trypanocidal effects.
Caption: Comparative mechanism of action for this compound and benznidazole.
Experimental Workflow: A Representative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial evaluating a new treatment for Chagas disease, based on the protocols of the FEXI-12 and NuestroBen studies.
References
- 1. researchportal.lih.lu [researchportal.lih.lu]
- 2. Treatment of adult chronic indeterminate Chagas disease: proof-of-concept randomized placebo-controlled study of benznidazole and three E1224 dosing regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical trial confirms the tolerability of the drug this compound in the treatment of Chagas disease | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. bmjopen.bmj.com [bmjopen.bmj.com]
- 6. New regimens of benznidazole for the treatment of chronic Chagas disease in adult participants in indeterminate form or with mild cardiac progression (NuestroBen study): protocol for a phase III randomised, multicentre non-inferiority clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of fexinidazole as a treatment for HAT stage 2
A new era in the treatment of Human African Trypanosomiasis (HAT), or sleeping sickness, has been ushered in with the development of fexinidazole. This all-oral therapy presents a significant advancement over previous treatments for the second stage of the disease, which historically relied on complex and often toxic intravenous infusions. This guide provides a comprehensive comparison of this compound with its primary alternative, nifurtimox-eflornithine combination therapy (NECT), supported by data from pivotal clinical trials.
Efficacy and Safety: A Head-to-Head Comparison
Clinical trials have demonstrated the efficacy and safety of this compound for stage 2 Trypanosoma brucei gambiense HAT. While NECT shows a slightly higher success rate, this compound's oral administration offers a substantial advantage in resource-limited settings.[1]
Quantitative Efficacy Data
| Outcome | This compound | NECT (Nifurtimox-Eflornithine Combination Therapy) | Eflornithine Monotherapy | Reference(s) |
| Success Rate (18 months) | 91.2% | 97.6% | 91.6% | [1][2] |
| Success Rate in Severe Stage 2 (CSF-WBC >100 cells/µL) | 86.9% | 98.7% | Not Reported | [3] |
| Relapse Rate (24 months) | 5.3% (14/264) | 0% (0/130) | Not Reported | [4] |
Quantitative Safety Data
| Adverse Event | This compound | NECT (Nifurtimox-Eflornithine Combination Therapy) | Eflornithine Monotherapy | Reference(s) |
| All-Cause Mortality (24 months) | 4.4% (in severe cases) | 0% (in severe cases) | 1 death (out of 51) | [5][6] |
| Serious Adverse Events | ~11.7% | ~9.6% | ~25.5% | [6] |
| Most Common Adverse Events | Headache, vomiting, insomnia, nausea, asthenia, tremor, decreased appetite, dizziness.[3] | Gastrointestinal complaints, convulsions (rare). | Drug reactions, seizures, arrhythmia. | [6][7][8] |
| QTc Prolongation (>500ms) | <1% | 0% | Not Reported | [9] |
Experimental Protocols
Pivotal Clinical Trial for this compound vs. NECT
A pivotal Phase II/III, multicenter, randomized, open-label, non-inferiority trial was conducted to compare the efficacy and safety of this compound with NECT for the treatment of stage 2 T. b. gambiense HAT.[1]
Inclusion Criteria:
-
Age ≥ 15 years.
-
Confirmed stage 2 T. b. gambiense infection.
-
Able to ingest at least one complete meal per day.
-
Karnofsky index > 50.
-
Willingness to comply with the follow-up visit schedule.[10]
Treatment Regimens:
-
This compound Arm: Oral this compound administered once daily for 10 days. The dosage was 1800 mg/day for the first four days, followed by 1200 mg/day for the remaining six days.
-
NECT Arm: Intravenous eflornithine (400 mg/kg/day, administered in two infusions) for 7 days, combined with oral nifurtimox (15 mg/kg/day, administered in three doses) for 10 days.[2]
Primary Endpoint:
-
Treatment success at 18 months post-treatment, defined as the absence of trypanosomes in body fluids and a cerebrospinal fluid (CSF) white blood cell (WBC) count of ≤20 cells/µL.[2]
Follow-up:
-
Patients were followed up at 6, 12, 18, and 24 months after treatment completion.[3]
NECT Clinical Trial Protocol
A multicenter, randomized, open-label, active-control, phase III non-inferiority trial was conducted to compare NECT with eflornithine monotherapy.[2]
Inclusion Criteria:
-
Age ≥ 15 years.
-
Confirmed second-stage T. b. gambiense infection.[2]
Treatment Regimens:
-
NECT Arm: Intravenous eflornithine (400 mg/kg/day, every 12 hours) for 7 days with oral nifurtimox (15 mg/kg/day, every 8 hours) for 10 days.[2]
-
Eflornithine Monotherapy Arm: Intravenous eflornithine (400 mg/kg/day, every 6 hours) for 14 days.[2]
Primary Endpoint:
-
Cure at 18 months after treatment, defined as the absence of trypanosomes in body fluids and a leucocyte count ≤20 cells per µL.[2]
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound against Trypanosoma brucei.
Experimental Workflow: this compound vs. NECT Clinical Trial
Caption: Workflow of the pivotal clinical trial comparing this compound and NECT.
Conclusion
This compound represents a paradigm shift in the management of stage 2 HAT, offering a safe and effective oral treatment that simplifies administration and increases accessibility for patients in remote areas.[1] While NECT remains a highly effective treatment, particularly for severe cases, the logistical advantages of this compound position it as a cornerstone of future HAT elimination strategies. Continued research and post-market surveillance will be crucial to further validate its long-term effectiveness and place in the therapeutic landscape.
References
- 1. Phase II/III studies show high efficacy and safety of this compound, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 2. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nifurtimox-eflornithine Combination Therapy for Second-Stage Trypanosoma Brucei Gambiense Sleeping Sickness: A Randomized Clinical Trial in Congo | Journal Article / Research | MSF Science Portal [scienceportal.msf.org]
- 9. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 10. Pivotal Study of this compound for Human African Trypanosomiasis in Stage 2 [ctv.veeva.com]
A Comparative Guide: Fexinidazole Versus Pentamidine for the Treatment of Trypanosoma brucei gambiense
In the landscape of therapeutic options for Human African Trypanosomiasis (HAT), also known as sleeping sickness, caused by Trypanosoma brucei gambiense (g-HAT), the advent of fexinidazole has marked a significant paradigm shift, particularly in comparison to established treatments like pentamidine. This guide provides a detailed, objective comparison of this compound and pentamidine, focusing on their performance, underlying mechanisms, and the experimental data supporting their use.
Executive Summary
This compound, an oral 5-nitroimidazole derivative, has emerged as a first-line treatment for both stage 1 (hemolymphatic) and non-severe stage 2 (meningoencephalitic) g-HAT, offering a significant advantage in ease of administration over the injectable pentamidine.[1][2] Pentamidine, an aromatic diamidine, has been a long-standing treatment for stage 1 g-HAT but is ineffective against the neurological second stage as it does not efficiently cross the blood-brain barrier.[3][4] Clinical data suggests that this compound has a high efficacy and a manageable safety profile, comparable to historical data for pentamidine in stage 1 disease.
Data Presentation: Efficacy and Safety
Direct head-to-head clinical trials comparing this compound exclusively with pentamidine for stage 1 g-HAT are not extensively detailed in readily available literature. However, retrospective analyses and clinical studies of this compound provide valuable comparative insights. A retrospective study conducted at Lui Hospital in South Sudan between July 2018 and June 2024 compared outcomes for patients with stage 1 and non-severe stage 2 g-HAT treated with this compound versus those treated with pentamidine or a nifurtimox-eflornithine combination therapy (NECT).[1][2][5]
Table 1: Comparison of Clinical Outcomes at Discharge
| Outcome | This compound Cohort | Pentamidine/NECT Cohort | p-value |
| Unfavourable Outcome* | 23% | 6% | 0.230 |
| Persistence of Symptoms | 20.0% | 6.3% | Not specified |
| Abnormal Neurological Examination | 6.7% | 6.3% | Not specified |
*Unfavourable outcome was defined as the presence of signs or symptoms of g-HAT at discharge or death attributable to g-HAT or its treatment during hospitalization.[2][5]
Table 2: Comparison of Adverse Drug Reactions (ADRs)
| Adverse Drug Reaction | This compound Cohort | Pentamidine/NECT Cohort | p-value |
| Overall ADR Frequency | 70% | 50% | 0.181 |
| Gastro-intestinal ADRs | 63% | 19% | 0.005 |
It is important to note that in this retrospective analysis, the pentamidine group was combined with the NECT group for comparison with this compound.[1][2][5] While no significant difference was found in the overall frequency of ADRs, the this compound cohort experienced a significantly higher rate of gastro-intestinal side effects.[1][2][5]
A prospective, multicentre, open-label cohort study of this compound for stage 1 and early stage 2 g-HAT reported a treatment success rate of 98.7% at 12 months.[6] Historically, pentamidine has demonstrated non-response rates of 4.6% to 9.2% for stage 1 g-HAT.[3]
Experimental Protocols
Detailed protocols for a direct comparative trial of this compound and pentamidine are not available. However, the methodology for clinical trials assessing the efficacy and safety of this compound provides a framework for understanding the rigorous evaluation process.
This compound Clinical Trial Protocol (Adapted from NCT02169557 and NCT03025789) [4][7][8][9]
-
Study Design: A prospective, multicentre, open-label, single-arm cohort study to assess the efficacy and safety of this compound in patients with stage 1 or early stage 2 g-HAT.[4]
-
Patient Population: Patients aged 6 years or older, weighing at least 20 kg, with confirmed T. b. gambiense infection.[9]
-
Treatment Regimen:
-
This compound: Administered orally once daily for 10 days. The dosage is typically a loading dose of 1800 mg for the first four days, followed by 1200 mg for the remaining six days, taken with food to enhance absorption.[4]
-
-
Efficacy Assessment: The primary endpoint is the treatment success rate at 12 or 18 months post-treatment, defined by the absence of trypanosomes in the cerebrospinal fluid and blood, and a favorable clinical status.[4][9]
-
Safety Assessment: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Laboratory parameters, including liver function tests, and electrocardiograms (ECGs) are monitored throughout the study.[10] Common side effects of this compound include nausea, vomiting, headache, and insomnia.[11]
-
Pentamidine (Historical Comparator): For stage 1 g-HAT, pentamidine is typically administered as a single daily intramuscular injection for 7 days.[3][4] Adverse effects can include hypotension, nausea, vomiting, local pain at the injection site, and hypoglycemia.[12]
Mechanism of Action
The trypanocidal mechanisms of this compound and pentamidine are distinct, targeting different aspects of the parasite's biology.
This compound: A Prodrug Requiring Bioactivation
This compound is a prodrug that requires metabolic activation to exert its anti-trypanosomal effect.[13][14] Upon oral administration, it is metabolized into two active metabolites, a sulfoxide and a sulfone.[13][14][15] This bioactivation is thought to be mediated by a parasite-specific nitroreductase (NTR).[16][17] The activated metabolites are believed to interfere with DNA synthesis and repair mechanisms within the parasite, leading to cell death.[13][14][15] Additionally, the generation of reactive nitrogen species may contribute to oxidative stress and cellular damage.[14][16]
Pentamidine: Targeting DNA and Cellular Transport
Pentamidine's mechanism of action is multifaceted. It is actively transported into the trypanosome via multiple transporter proteins.[1][11] Once inside the parasite, it is thought to interfere with DNA biosynthesis.[12] Pentamidine binds to the minor groove of DNA, particularly in adenine-thymine (AT)-rich regions, which can disrupt DNA replication and transcription.[18][19] It can also accumulate in the mitochondria and interfere with mitochondrial function.[19][20]
Visualizations
Experimental Workflow
Caption: A generalized workflow for a clinical trial comparing this compound and pentamidine for g-HAT.
This compound Mechanism of Action
Caption: Bioactivation pathway of this compound in Trypanosoma brucei gambiense.
Pentamidine Mechanism of Action
References
- 1. Pentamidine transport and sensitivity in brucei-group trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by the P2 adenosine transporter and at least one novel, unrelated transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral this compound for stage 1 or early stage 2 African Trypanosoma brucei gambiense trypanosomiasis: a prospective, multicentre, open-label, cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of this compound in gambiense human African trypanosomiasis: a retrospective analysis of cases treated in Lui Hospital, South Sudan (2018–2024) | springermedizin.de [springermedizin.de]
- 6. Phase II/III studies show high efficacy and safety of this compound, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 7. trial.medpath.com [trial.medpath.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. Effectiveness and safety of this compound for gambiense human African trypanosomiasis and exploration of adherence in outpatients: a phase 3b, prospective, open-label, non-randomised, cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and efficacy of oral this compound in children with gambiense human African trypanosomiasis: a multicentre, single-arm, open-label, phase 2–3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uptake of pentamidine in Trypanosoma brucei brucei is mediated by three distinct transporters: implications for cross-resistance with arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pentamidine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dose-dependent effect and pharmacokinetics of this compound and its metabolites in a mouse model of human African trypanosomiasis [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. This compound results in specific effects on DNA synthesis and DNA damage in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug resistance in African trypanosomiasis: the melarsoprol and pentamidine story - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Analysis of Fexinidazole and Nifurtimox Side Effects: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of the side effect profiles of fexinidazole and nifurtimox, two critical drugs in the treatment of kinetoplastid infections. The information presented is collated from pivotal clinical trials, regulatory assessments, and scientific literature to support informed decision-making in research and drug development.
Data Presentation: Quantitative Comparison of Adverse Events
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and nifurtimox. Direct comparison should be made with caution due to differences in patient populations, disease states (Human African Trypanosomiasis for this compound and Chagas disease for nifurtimox), and trial designs.
Table 1: Common Treatment-Emergent Adverse Events with this compound (in patients with Human African Trypanosomiasis)
| Adverse Event | Incidence (%) in this compound Group | Incidence (%) in NECT* Group |
| Gastrointestinal | ||
| Vomiting | >10 | Not specified |
| Nausea | >10 | Not specified |
| Dyspepsia | >10 | Not specified |
| Upper Abdominal Pain | >10 | Not specified |
| Decreased Appetite | >10 | Not specified |
| Neurological | ||
| Headache | >10 | Not specified |
| Insomnia | >10 | Not specified |
| Tremor | >10 | Not specified |
| Dizziness | >10 | Not specified |
| General | ||
| Asthenia (Weakness) | >10 | Not specified |
| Metabolic | ||
| Hypocalcemia | >10 | Not specified |
| Hyperkalemia | >10 | Not specified |
| Musculoskeletal | ||
| Back Pain | >10 | Not specified |
*NECT (Nifurtimox-Eflornithine Combination Therapy) was the active comparator in a pivotal trial. Specific percentages for each adverse event in the NECT arm were not detailed in the provided search results, but gastrointestinal complaints are noted as a common side effect of NECT therapy[1]. In a pivotal trial, 81% of patients in the this compound group and 79% in the NECT group experienced treatment-related adverse events[2].
Table 2: Common Treatment-Emergent Adverse Events with Nifurtimox (in pediatric patients with Chagas Disease - CHICO Trial)
| Adverse Event | Incidence (%) in Nifurtimox 60-day treatment group |
| Gastrointestinal | |
| Vomiting | Common |
| Abdominal Pain | Common |
| Nausea | Common |
| Decreased Appetite | Common |
| Neurological | |
| Headache | Common |
| General | |
| Pyrexia (Fever) | Common |
| Dermatological | |
| Rash | Common |
In the CHICO trial, study drug-related treatment-emergent adverse events were observed in 28.3% of patients treated for 60 days[3][4]. Discontinuation due to an adverse event occurred in 5.5% of patients in the 60-day treatment group[5]. Another study on nifurtimox in a broader population reported that 91.4% of patients experienced at least one adverse event, with the most common being nausea (50.6%), anorexia (46.1%), weight loss (35.0%), and headache (33.3%)[6].
Experimental Protocols
The safety and tolerability of this compound and nifurtimox were primarily assessed in prospective, multicenter clinical trials. The methodologies for monitoring and reporting adverse events in these key studies are outlined below.
This compound Pivotal Trial (vs. NECT for Human African Trypanosomiasis)
Objective: To evaluate the efficacy and safety of this compound compared to nifurtimox-eflornithine combination therapy (NECT) in patients with late-stage Trypanosoma brucei gambiense Human African Trypanosomiasis.
Methodology for Safety Assessment:
-
Adverse Event (AE) Monitoring: The safety and tolerability of the treatment were assessed through routine monitoring of adverse events from the first day of treatment until the end of the hospitalization period (day 18)[2].
-
Serious Adverse Event (SAE) Reporting: Serious adverse events were collected from the time of informed consent until the end of the follow-up period[2].
-
AE Definition and Grading: Any clinical sign, symptom, or abnormal laboratory result that occurred or worsened after the start of the study treatment and had a National Cancer Institute Common Toxicity Criteria for Adverse Events (CTCAE, version 4.03) grade higher than 1 was reported as an adverse event[2].
-
Data Collection: Information on AEs was evaluated by a physician and recorded on a clinical trial adverse event case report form (CRF). Each AE was classified as serious or non-serious to determine the reporting procedure[7].
Nifurtimox CHICO Trial (NCT02625974) in Pediatric Patients with Chagas Disease
Objective: To evaluate the efficacy, safety, and pharmacokinetics of a new pediatric formulation of nifurtimox in children with Chagas disease.
Methodology for Safety Assessment:
-
Study Design: A prospective, randomized, double-blind, historically controlled phase III trial[8].
-
Adverse Event (TEAE) Definition: Treatment-emergent adverse events were defined as events that first occurred or worsened at or after the first application of the study drug up to and including 7 days after the last application[9].
-
Data Collection and Reporting: The trial protocol specifies the procedures for identifying, recording, and reporting adverse events[10][11]. The Principal Investigator holds the overall responsibility for AE monitoring[10]. All reported AEs and SAEs are documented in the subject's chart and the Case Report Form (CRF)[9].
-
Causality and Severity Assessment: A qualified investigator assesses each event for seriousness, expectedness, severity, and causality[11]. Severity is often graded on a scale (e.g., mild, moderate, severe)[10].
These protocols adhere to the principles outlined in the ICH Harmonised Tripartite Guideline for Clinical Safety Data Management (ICH E2A), which provides standard definitions and guidelines for expedited reporting of adverse drug reactions[12][13][14][15].
Mandatory Visualization
This compound Proposed Toxicity Pathway
Caption: Proposed toxicity pathway for this compound.
Nifurtimox Proposed Toxicity Pathway
Caption: Proposed toxicity pathway for nifurtimox.
Experimental Workflow for Adverse Event Monitoring in Clinical Trials
Caption: General workflow for adverse event monitoring.
References
- 1. This compound Winthrop - opinion on medicine for use outside EU | European Medicines Agency (EMA) [ema.europa.eu]
- 2. dndi.org [dndi.org]
- 3. researchgate.net [researchgate.net]
- 4. Prospective, historically controlled study to evaluate the efficacy and safety of a new paediatric formulation of nifurtimox in children aged 0 to 17 years with Chagas disease one year after treatment (CHICO) | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Characteristics and Adverse Events of Patients for Whom Nifurtimox Was Released Through CDC-Sponsored Investigational New Drug Program for Treatment of Chagas Disease — U.S. 2001–2021 [stacks.cdc.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. utrgv.edu [utrgv.edu]
- 10. research.refined.site [research.refined.site]
- 11. research.unc.edu [research.unc.edu]
- 12. database.ich.org [database.ich.org]
- 13. ICH E2A Clinical safety data management: definitions and standards for expedited reporting - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. ICH E2A CLINICAL SAFETY DATA MANAGEMENT: DEFINITIONS AND STANDARDS FOR EXPEDITED REPORTING - ECA Academy [gmp-compliance.org]
- 15. ema.europa.eu [ema.europa.eu]
Cross-Resistance Between Fexinidazole and Other Nitroimidazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fexinidazole and other key nitroimidazoles, focusing on the critical issue of cross-resistance. The emergence of resistance to antimicrobial and antiparasitic agents is a significant challenge in global health. Understanding the patterns and mechanisms of cross-resistance between drugs of the same class is paramount for the strategic development of new therapies and the effective management of existing ones. This document summarizes quantitative data from in vitro and in vivo studies, details the experimental protocols used to generate this data, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Efficacy and Cross-Resistance: Quantitative Data
The in vitro and in vivo efficacy of this compound and other nitroaromatic compounds, such as nifurtimox and benznidazole, has been extensively studied, particularly against trypanosomatid parasites. A significant finding from these studies is the existence of reciprocal cross-resistance, where resistance to one nitro drug often confers resistance to others. This phenomenon is primarily linked to the shared bioactivation pathway of these compounds.
Below are tables summarizing the key quantitative data from studies on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).
Table 1: In Vitro Cross-Resistance in T. brucei
| Parasite Line | Drug | EC50 (μM) | Fold Resistance | Reference |
| Wild-Type (WT) | This compound | 1.6 ± 0.1 | - | [1][2] |
| Nifurtimox | 1.8 ± 0.1 | - | [1][2] | |
| Nifurtimox-Resistant (NfxR1) | This compound | 27-fold higher than WT | ~27 | [1] |
| Nifurtimox | 8-fold higher than WT | ~8 | [1] | |
| Nifurtimox-Resistant (NfxR2) | This compound | 29-fold higher than WT | ~29 | [1] |
| Nifurtimox | 8-fold higher than WT | ~8 | [1] | |
| This compound-Resistant (FxR1) | This compound | 17.8 ± 1.5 | ~11 | [1][2] |
| Nifurtimox | 18.4 ± 0.6 | ~10 | [1][2] |
Table 2: In Vivo Cross-Resistance in T. brucei Infected Mice
| Parasite Line | Drug | ED50 (mg/kg) | Fold Resistance | Reference |
| Wild-Type (WT) | This compound | 21 ± 0.3 | - | [1] |
| Nifurtimox-Resistant (NfxR1) | This compound | ~171 | ~8.5 | [1] |
Experimental Protocols
The data presented above were generated using standardized methodologies to assess drug efficacy. The following are detailed descriptions of the key experimental protocols.
In Vitro Drug Susceptibility Assay
This protocol is used to determine the 50% effective concentration (EC50) of a drug against bloodstream-form Trypanosoma brucei.
-
Parasite Culture: T. brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Stock solutions of this compound and other nitroimidazoles are typically prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations.
-
Assay Setup: Parasites are seeded into 96-well microtiter plates at a density of 2 x 10^4 cells/mL. The drug dilutions are then added to the wells. Each drug concentration is typically tested in triplicate.
-
Incubation: The plates are incubated for 48 hours, followed by the addition of a viability reagent such as AlamarBlue (resazurin). The plates are then incubated for a further 24 hours.
-
Data Analysis: The fluorescence of the reduced resazurin (resorufin) is measured using a microplate reader. The EC50 values, which represent the concentration of the drug that inhibits parasite growth by 50%, are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraFit).[1][2]
In Vivo Efficacy Study in a Mouse Model
This protocol is used to determine the 50% effective dose (ED50) of a drug in a murine model of HAT.
-
Animal Model: Groups of mice (e.g., female BALB/c mice) are infected intraperitoneally with a specific number of parasites (e.g., 1 x 10^4) of either the wild-type or a resistant T. brucei strain.
-
Drug Administration: Twenty-four hours post-infection, the mice are treated with the drug. This compound is administered orally once a day for a specified number of days (e.g., 4 days). The drug is typically formulated in a vehicle such as 20% (w/v) aqueous HP-β-CD.
-
Monitoring: Parasitemia is monitored by examining tail blood smears at regular intervals. The survival of the mice is recorded daily for up to 60 days.
-
Data Analysis: The ED50 value, the dose required to cure 50% of the infected mice, is calculated from the survival data. A cure is defined as the absence of parasites in the blood for the duration of the follow-up period.[1][2]
Molecular Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms of action and resistance, as well as the experimental processes, the following diagrams have been generated using the DOT language.
Discussion and Conclusion
The available data strongly indicate a shared mechanism of action and resistance among nitroaromatic drugs like this compound, nifurtimox, and benznidazole.[3] The primary driver of this cross-resistance is the alteration of the type I nitroreductase (NTR) enzyme, which is essential for the bioactivation of these prodrugs within the parasite.[3][4] The loss or downregulation of NTR renders the parasite less susceptible to the cytotoxic effects of these compounds.[3][4]
This reciprocal cross-resistance has significant clinical implications. The use of one nitro drug could select for parasite populations that are also resistant to other nitro drugs, potentially compromising future treatment options.[1][2] For instance, widespread resistance to nifurtimox as part of the Nifurtimox-Eflornithine Combination Therapy (NECT) could undermine the efficacy of this compound monotherapy.[3]
While the focus of the provided studies is on trypanosomes, similar mechanisms of nitroimidazole resistance involving altered reductive activation pathways have been observed in other protozoa like Trichomonas vaginalis and Giardia duodenalis, as well as in anaerobic bacteria.[5][6][7] In these organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin play a crucial role in drug activation, and their downregulation is associated with resistance.[6]
References
- 1. Cross-Resistance to Nitro Drugs and Implications for Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History [mdpi.com]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Fexinidazole and Melarsoprol for the Treatment of Human African Trypanosomiasis
A Comprehensive Guide for Researchers and Drug Development Professionals
Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease that is fatal without treatment. For decades, the therapeutic landscape was dominated by highly toxic arsenical compounds, most notably melarsoprol. The recent introduction of fexinidazole, the first all-oral treatment for HAT, represents a paradigm shift in the management of this neglected tropical disease. This guide provides a detailed, evidence-based comparison of this compound and melarsoprol, focusing on their efficacy, safety, mechanisms of action, and the experimental protocols underpinning their clinical use.
Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative data from clinical studies of this compound and melarsoprol. It is important to note that direct head-to-head randomized controlled trials are scarce; much of the comparative data for this compound relies on comparison with historical data for melarsoprol or with other treatments like nifurtimox-eflornithine combination therapy (NECT).
Table 1: Efficacy in Stage 2 T.b. rhodesiense HAT
| Outcome | This compound (Single-Arm Study)[1][2] | Melarsoprol (Historical Data)[1][2] |
| Fatality Rate at End of Hospitalization | 0% (90% CI 0.00-8.43) | ~8.5% |
| Treatment Success at 12 Months | 97% (1 relapse) | Data not directly comparable |
Table 2: Safety and Tolerability
| Adverse Event | This compound[3][4][5] | Melarsoprol[4][6] |
| Route of Administration | Oral | Intravenous |
| Encephalopathic Syndrome | Not reported as a common adverse event | 5-10% of patients, with ~50% mortality |
| Treatment-Related Fatalities | Rare | 1-5% of patients |
| Common Adverse Events | Nausea, vomiting, headache, insomnia | Brain dysfunction, numbness, rashes, kidney and liver problems, injection site pain ("fire in the veins") |
| QT Prolongation | Can occur | Not a primary reported issue |
| Hospitalization Requirement | Reduced need for systematic hospitalization | Required for the entire treatment course |
Mechanisms of Action
The trypanocidal mechanisms of this compound and melarsoprol are fundamentally different, which is reflected in their distinct safety profiles.
This compound: A Prodrug Activated by the Parasite
This compound is a 5-nitroimidazole prodrug that requires bioactivation within the Trypanosoma parasite.[6] Its active metabolites are believed to exert their effect through two primary mechanisms:
-
DNA Synthesis Inhibition: The activated metabolites interfere with DNA synthesis, leading to cell cycle arrest and parasite death.
-
Generation of Reactive Nitrogen Species: The nitro-reduction of this compound produces cytotoxic nitric oxide and other reactive nitrogen species that damage parasite macromolecules.
Melarsoprol: An Arsenical Compound with Broad Cytotoxicity
Melarsoprol is a trivalent arsenical compound that also acts as a prodrug. Its active metabolite, melarsen oxide, is highly reactive and non-specific, leading to significant host toxicity. The proposed mechanism involves:
-
Inhibition of Trypanothione Reductase: Melarsen oxide forms an adduct with trypanothione, a key antioxidant in trypanosomes. This adduct inhibits trypanothione reductase, leading to oxidative stress and cell death.
-
Disruption of Glycolysis: Melarsoprol and its metabolites can inhibit key enzymes in the glycolytic pathway, depriving the parasite of energy.
-
Broad Enzymatic Inhibition: The arsenical nature of the drug leads to the indiscriminate binding to sulfhydryl groups on various essential proteins in both the parasite and the host.
Experimental Protocols
The clinical investigation of this compound and melarsoprol has evolved significantly, reflecting advancements in clinical trial design and ethical considerations.
This compound: Modern, Controlled Clinical Trials
The clinical development of this compound has followed modern, rigorous clinical trial protocols. A pivotal study for T.b. rhodesiense HAT was a prospective, open-label, single-arm, Phase II/III, non-randomised study (DNDi-FEX-07-HAT).[1][2][5]
Key Methodologies:
-
Study Design: Single-arm, multicenter, open-label trial. For T.b. gambiense, a pivotal Phase II/III trial was randomized and compared this compound to NECT.[4]
-
Patient Population: Patients with confirmed first- or second-stage HAT.
-
Intervention:
-
Loading Dose: 1800 mg of this compound once daily for 4 days.
-
Maintenance Dose: 1200 mg once daily for 6 days.
-
Administered with food to enhance absorption.
-
-
Primary Endpoint: Fatality rate at the end of hospitalization.
-
Secondary Endpoints: Treatment success at 12 and 18 months, incidence of adverse events.
-
Monitoring: Regular clinical assessments, electrocardiograms (ECGs) to monitor for QT prolongation, and laboratory tests.
Melarsoprol: Historical and Less Standardized Protocols
Melarsoprol's treatment regimens were developed empirically and have varied considerably over time and between treatment centers. The protocols are often complex and require prolonged hospitalization.
Key Methodologies:
-
Study Design: Often observational or compared different empirical dosing schedules.
-
Patient Population: Primarily patients with second-stage HAT.
-
Intervention:
-
Administered intravenously as a 3.6% solution in propylene glycol.
-
Complex and lengthy dosing schedules, often involving multiple series of injections separated by rest periods. A more recent, abridged 10-day schedule has been used.
-
Concomitant administration of corticosteroids (e.g., prednisolone) is often employed to reduce the risk of reactive encephalopathy.
-
-
Endpoints: Cure rate (parasitological clearance) and incidence of severe adverse events, particularly encephalopathy.
-
Monitoring: Intensive clinical monitoring for signs of toxicity, especially neurological complications.
Conclusion
The comparison between this compound and melarsoprol clearly illustrates the significant advancements in the treatment of Human African Trypanosomiasis. This compound, with its oral administration, improved safety profile, and high efficacy, represents a major breakthrough, facilitating treatment in resource-limited settings and reducing the burden on patients and healthcare systems. In contrast, melarsoprol, while historically important for its ability to treat late-stage disease, is hampered by its severe toxicity and complex administration. For researchers and drug development professionals, the story of this compound and melarsoprol serves as a powerful case study in the evolution of pharmacotherapy for neglected diseases, highlighting the critical importance of developing safer, more accessible, and patient-friendly treatments.
References
- 1. Evidence summary: systematic review of oral this compound as first line treatment for rhodesiense Human African Trypanosomiasis - Guidelines for the treatment of human African trypanosomiasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound as a new oral treatment for human African trypanosomiasis due to Trypanosoma brucei rhodesiense: A prospective, open-label, single-arm, Phase II–III, non-randomised study | DNDi América Latina [dndial.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Phase II/III studies show high efficacy and safety of this compound, the first oral treatment for sleeping sickness | DNDi [dndi.org]
- 5. dndi.org [dndi.org]
- 6. Efficacy and Toxicity of this compound and Nifurtimox Plus Eflornithine in the Treatment of African Trypanosomiasis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the efficacy of fexinidazole in a non-human primate model
A Note on Preclinical Models: The development of fexinidazole, the first all-oral treatment for both stages of Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT), predominantly utilized mouse models for preclinical efficacy and safety assessment before advancing to human clinical trials.[1][2] This approach aligns with modern drug development strategies for neglected tropical diseases, which aim to reduce the use of non-human primates (NHPs) for ethical and practical reasons. While NHP models have been historically used in trypanosomiasis research, specific, direct comparative efficacy studies of this compound in NHPs are not available in published literature. This guide, therefore, presents the robust data from the mouse models for this compound and provides a comparative context with older alternative treatments, noting the different preclinical models used in their evaluation.
Comparative Efficacy of this compound and Alternative Drugs
The following tables summarize the available preclinical efficacy data for this compound in mouse models and historical information on alternative HAT treatments.
Table 1: Efficacy of this compound in Mouse Models of Human African Trypanosomiasis
| Drug | Animal Model | HAT Stage | Trypanosoma brucei Species | Dosing Regimen | Efficacy (Cure Rate) | Reference |
| This compound | Mouse | Stage 1 (Acute) | T.b. rhodesiense / T.b. gambiense | 100 mg/kg/day, oral, 4 days | Cured | [1][3] |
| This compound | Mouse | Stage 2 (Chronic/CNS) | T.b. brucei | 200 mg/kg/day, oral, 5 days | "Highly effective" | [3] |
| This compound | Mouse | Stage 2 (Chronic/CNS) | T.b. brucei | 100 mg/kg, oral, twice daily, 5 days | 100% | [1][3] |
| This compound | Mouse | Stage 1 (Acute) | T.b. brucei | 100 mg/kg, oral or intraperitoneal | Parasite growth suppression | [4] |
Table 2: Overview of Alternative Treatments for Human African Trypanosomiasis
| Drug | Typical Use (HAT Stage) | Common Preclinical Model Mentioned | Key Limitations |
| Melarsoprol | Stage 2 (both T.b. gambiense & T.b. rhodesiense) | Mouse, Sheep | High toxicity (reactive encephalopathy in 5-10% of patients), parenteral administration.[5][6] |
| Pentamidine | Stage 1 (T.b. gambiense) | Mouse | Ineffective for Stage 2, parenteral administration.[7][8] |
| Suramin | Stage 1 (T.b. rhodesiense) | Mouse | Ineffective for Stage 2, parenteral administration, requires prolonged treatment.[9] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | Stage 2 (T.b. gambiense) | Not specified in results | Requires hospitalization, complex intravenous administration. |
Experimental Protocols
This compound Efficacy Assessment in a Mouse Model (Stage 2 HAT)
This protocol is a synthesized representation of the methodology described in the referenced literature.[1][3][10]
-
Animal Model: Female Swiss mice.
-
Disease Induction: Mice are infected intraperitoneally with a specific strain of Trypanosoma brucei (e.g., T. b. brucei GVR35) to establish a chronic infection that progresses to the central nervous system (CNS), mimicking Stage 2 HAT. The infection is allowed to establish for approximately 21 days.
-
Treatment Groups:
-
Vehicle control group (e.g., 5% Tween 80/95% methyl-cellulose).
-
This compound treatment group(s) with varying dosage regimens (e.g., 100 mg/kg twice daily or 200 mg/kg once daily).
-
Positive control group (e.g., melarsoprol).
-
-
Drug Administration: this compound is formulated as a suspension and administered orally via gastric gavage for 5 consecutive days.
-
Efficacy Assessment:
-
Parasitemia Monitoring: Blood samples are taken from the tail vein at regular intervals to monitor the presence of trypanosomes.
-
Survival: Mice are monitored daily for signs of disease and survival is recorded for a defined period post-treatment (e.g., up to 180 days).
-
CNS Parasite Clearance: At the end of the experiment, brain tissue may be examined for the presence of parasites to confirm CNS cure.
-
-
Outcome: A cure is typically defined as the absence of parasites in the blood and brain and the survival of the animal for the duration of the follow-up period.
Visualizations
This compound Preclinical to Clinical Development Workflow
Caption: this compound's path from laboratory screening to regulatory approval.
Proposed Mechanism of Action of this compound
Caption: Bio-activation of this compound leading to parasite cell death.
This compound vs. Traditional HAT Treatments: A Logical Comparison
References
- 1. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel agent tackles acute trypanosomiasis in preclinical models | BioWorld [bioworld.com]
- 5. [Human African trypanosomiasis, contributions of experimental models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human African trypanosomiasis: pharmacological re-engagement with a neglected disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug reformulation for a neglected disease. The NANOHAT project to develop a safer more effective sleeping sickness drug | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Metabolic Maze: Unraveling Fexinidazole's Impact on Parasites in a Comparative Context
A deep dive into the metabolic consequences of fexinidazole treatment in pathogenic parasites remains a critical area of investigation. While direct comparative metabolomic studies on this compound are not yet available in the public domain, analysis of related nitroimidazole compounds, such as benznidazole and nifurtimox, provides valuable insights into the potential metabolic perturbations induced by this class of drugs. This guide synthesizes the current understanding of this compound's mechanism and draws comparisons with the metabolic effects of other key anti-parasitic nitroimidazoles, offering a foundational resource for researchers, scientists, and drug development professionals.
This compound, a 5-nitroimidazole derivative, is a prodrug that requires activation by a parasitic nitroreductase.[1] Once activated, it is metabolized into the more active sulfoxide and sulfone forms.[2][3] The current understanding of its mechanism of action points towards the generation of reactive nitrogen species that induce DNA damage and interfere with DNA synthesis, ultimately leading to parasite death.
To contextualize the potential metabolic impact of this compound, this guide presents a comparative overview of the metabolomic effects of two other crucial nitroimidazole drugs: benznidazole and nifurtimox.
Comparative Analysis of Metabolic Alterations
While awaiting direct metabolomic data for this compound, the following tables summarize the reported metabolic changes in parasites treated with benznidazole and nifurtimox. These alterations, particularly in redox and energy metabolism, offer plausible hypotheses for the metabolic consequences of this compound treatment.
Table 1: Metabolic Changes in Trypanosoma cruzi Treated with Benznidazole [4][5]
| Metabolite Class | Observed Change | Implication |
| Thiols | ||
| Trypanothione | Significantly Diminished | Depletion of a key antioxidant defense molecule, leading to increased oxidative stress. |
| Homotrypanothione | Significantly Diminished | Compromised ability to neutralize reactive oxygen species. |
| Cysteine | Significantly Diminished | Disruption of protein synthesis and redox balance. |
| Drug Adducts | ||
| Benznidazole-thiol adducts | Detected | Evidence of covalent modification of essential reducing agents by drug metabolites. |
| Amino Acids & Peptides | ||
| Gamma-glutamyl dipeptides | Increased | Potential compensatory mechanism or disruption of glutathione metabolism. |
Table 2: Metabolic Changes in Trypanosoma brucei Treated with Nifurtimox [6][7]
| Metabolite Class | Observed Change | Implication |
| Carbohydrates | Altered levels | Disruption of central carbon metabolism and energy production. |
| Nucleotides | Altered levels | Interference with DNA and RNA synthesis, and cellular energy charge. |
| Polyamines | ||
| Acetylated ornithine | Detected (not previously described) | Unexpected perturbation of polyamine biosynthesis. |
| Acetylated putrescine | Detected (not previously described) | Potential novel mechanism of action or detoxification pathway. |
| Drug Metabolites | ||
| Saturated open chain nitrile | Detected | Indication of metabolic activation of nifurtimox by the parasite. |
Visualizing the Molecular Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the proposed mechanism of this compound and the experimental workflows for the metabolomic analysis of related drugs.
Caption: Proposed mechanism of action for this compound in parasites.
Caption: General experimental workflow for parasite metabolomics.
Detailed Experimental Protocols
The methodologies employed in the cited studies for benznidazole and nifurtimox provide a blueprint for future comparative metabolomic analyses of this compound.
Metabolomic Analysis of Benznidazole-Treated Trypanosoma cruzi[4]
-
Parasite Culture and Treatment: T. cruzi epimastigotes were cultured in a suitable medium. For drug treatment, parasites were exposed to 20 µM benznidazole for six hours. Control groups included untreated parasites and parasites to which benznidazole was added immediately before metabolite extraction.
-
Metabolite Extraction: Parasite metabolism was quenched by rapid cooling. The cells were then harvested by centrifugation and metabolites were extracted using a solvent system such as chloroform/methanol/water to separate polar and non-polar metabolites.
-
Mass Spectrometry: The extracted metabolites were analyzed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). Both positive and negative ionization modes were used to detect a wide range of metabolites.
-
Data Analysis: The raw data was processed to identify and quantify metabolites. Statistical analyses, such as t-tests, were performed to identify significant differences in metabolite abundance between treated and control groups. Metabolite identification was confirmed by comparing retention times and mass-to-charge ratios with known standards.
Metabolomic Analysis of Nifurtimox-Treated Trypanosoma brucei[7]
-
Parasite Culture and Treatment: Bloodstream form T. brucei were cultured in HMI-9 medium. For the analysis of drug action, parasites were treated with toxic concentrations of nifurtimox (60 µM), and samples were collected at multiple time points (0, 1, 2, and 5 hours).
-
Metabolite Extraction: Metabolism was quenched by immersing the culture flasks in a dry ice/ethanol bath. The parasites were separated from the medium by centrifugation, and metabolites were extracted using a chloroform:methanol:water (1:3:1) solvent system.
-
Mass Spectrometry: Untargeted metabolomic analysis was performed using an LC-MS system. The separation of metabolites was achieved using a ZIC-pHILIC column.
-
Data Analysis: The acquired LC-MS data was processed using software for peak picking, alignment, and quantification. Statistical analysis was used to identify metabolites that were significantly altered by nifurtimox treatment.
Future Directions and Conclusion
The metabolomic studies of benznidazole and nifurtimox reveal distinct but overlapping effects on parasite metabolism, primarily targeting redox balance and central carbon metabolism. It is highly probable that this compound, as a related nitroimidazole, exerts its anti-parasitic effects through similar, if not identical, metabolic pathways.
However, the absence of direct comparative metabolomic data for this compound represents a significant knowledge gap. Future research should prioritize untargeted and targeted metabolomic studies to directly compare the effects of this compound with other nitroimidazoles and standard-of-care drugs. Such studies will be instrumental in:
-
Precisely elucidating the metabolic pathways perturbed by this compound.
-
Identifying potential biomarkers of drug efficacy and resistance.
-
Informing the development of next-generation anti-parasitic agents with improved efficacy and reduced toxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Antitrypanosomal activity of this compound metabolites, potential new drug candidates for Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benznidazole Biotransformation and Multiple Targets in Trypanosoma cruzi Revealed by Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benznidazole biotransformation and multiple targets in Trypanosoma cruzi revealed by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Untargeted Metabolomics Reveals a Lack Of Synergy between Nifurtimox and Eflornithine against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Fexinidazole's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of fexinidazole, a nitroimidazole antimicrobial, with alternative treatments for trypanosomatid infections. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the proposed mechanism of action and experimental workflows.
This compound's Profile
This compound is an orally administered prodrug that has demonstrated efficacy against various trypanosomatid parasites.[1] It is indicated for the treatment of both first-stage (hemolymphatic) and second-stage (meningoencephalitic) Human African Trypanosomiasis (HAT) caused by Trypanosoma brucei gambiense.[2] Its mechanism of action is centered on its bioactivation within the parasite.
Proposed Mechanism of Action
This compound itself is not the active compound. In vivo, it is rapidly metabolized into two primary active metabolites: this compound sulfoxide (M1) and this compound sulfone (M2).[3][4][5] The prevailing hypothesis for its mechanism of action involves the following steps:
-
Metabolic Activation: this compound and its metabolites are activated by a parasite-specific type I nitroreductase (NTR) enzyme.[2][5][6][7][8]
-
Generation of Reactive Intermediates: This enzymatic reduction of the nitro group is believed to generate cytotoxic reactive amines and other radical species.[1][6][9][10]
-
Cellular Damage: These reactive intermediates are thought to induce widespread damage to parasitic DNA and proteins, leading to cell death.[1][6][9][10] Studies also suggest that this compound's cytotoxic effects may involve the inhibition of DNA synthesis and the induction of oxidative stress.[1][11][12]
This parasite-specific activation pathway contributes to the selective toxicity of this compound towards the pathogen with reduced effects on mammalian cells.[5]
Comparative In Vivo Efficacy
This compound has been evaluated in various animal models against several trypanosomatid species and compared with standard-of-care treatments.
Human African Trypanosomiasis (HAT)
In murine models of HAT, this compound has demonstrated high efficacy in both the acute (hemolymphatic) and chronic (meningoencephalitic) stages of the disease.
Table 1: In Vivo Efficacy of this compound in Murine Models of Human African Trypanosomiasis
| Parasite Strain | Mouse Model Stage | This compound Dose | Treatment Duration | Efficacy (Cure Rate) | Comparator Drug & Efficacy | Reference |
| T. b. rhodesiense (STIB900) | Acute | 100 mg/kg/day (oral) | 4 days | 100% | - | [13] |
| T. b. brucei (GVR35) | Chronic (CNS infection) | 200 mg/kg/day (oral) | 5 days | 87.5% (7/8 mice) | - | [13][14] |
| T. b. brucei (GVR35) | Chronic (CNS infection) | 100 mg/kg twice daily (oral) | 5 days | 100% | - | [13][15] |
Chagas Disease
Studies in murine models of Chagas disease, caused by Trypanosoma cruzi, have shown that this compound and its metabolites are effective, with cure rates comparable or superior to the standard treatment, benznidazole.[16]
Table 2: In Vivo Efficacy of this compound and its Metabolites in a Murine Model of Acute Chagas Disease (T. cruzi Y strain)
| Compound | Dose (mg/kg/day, oral) | Treatment Duration | Parasitemia Suppression | Cure Rate | Reference |
| This compound Sulfoxide | 25 | 20 days | 70-100% | Not specified | [16] |
| This compound Sulfoxide | 50 | 20 days | 70-100% | Not specified | [16] |
| This compound Sulfoxide | 100 | 20 days | 70-100% | Not specified | [16] |
| This compound Sulfone | 25 | 20 days | 70-100% | Not specified | [16] |
| This compound Sulfone | 50 | 20 days | 70-100% | Not specified | [16] |
| This compound Sulfone | 100 | 20 days | 70-100% | Not specified | [16] |
| Benznidazole (Comparator) | 50 | 20 days | Not specified | Not specified | [16] |
| Benznidazole (Comparator) | 100 | 20 days | Not specified | Not specified | [16] |
This compound has also demonstrated efficacy against benznidazole-resistant T. cruzi strains and has been shown to prevent cardiac inflammation at higher doses.[16]
Visceral Leishmaniasis
This compound has also shown potential for the treatment of visceral leishmaniasis, caused by Leishmania donovani. Interestingly, in this context, the parent this compound compound was inactive in vitro against amastigotes, while its sulfoxide and sulfone metabolites were active.[7][8][17]
Table 3: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis
| This compound Dose | Treatment Duration | Suppression of Infection | Comparator Drugs & Efficacy | Reference |
| 200 mg/kg/day (oral) | 5 days | 98.4% | Equivalent to miltefosine and Pentostam | [7][8][17][18][19] |
Experimental Protocols
Murine Model of Acute Chagas Disease
-
Animal Model: Female Swiss mice.
-
Parasite Strain: Trypanosoma cruzi Y strain.
-
Infection: Mice are inoculated intraperitoneally with trypomastigotes.
-
Treatment: Treatment is initiated after confirmation of infection. This compound, its metabolites, or benznidazole are administered orally once daily for 20 consecutive days.
-
Outcome Measures:
-
Parasitemia is monitored throughout the treatment period by counting parasites in fresh blood samples.
-
Cure is assessed by parasitological (blood culture) and PCR assays after the treatment period.[16]
-
Murine Model of Chronic Human African Trypanosomiasis (CNS Infection)
-
Animal Model: Mice.
-
Parasite Strain: Trypanosoma brucei brucei GVR35.
-
Infection: Mice are infected to establish a central nervous system infection, mimicking the second stage of HAT.
-
Treatment: this compound is administered orally.
-
Outcome Measures: Cure is determined by the absence of parasites in the brain and blood after the treatment course.[14][15]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed metabolic activation pathway of this compound.
General Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for in vivo drug efficacy studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A New Drug for African Sleeping Sickness on the Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitrypanosomal Activity of this compound Metabolites, Potential New Drug Candidates for Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The anti-trypanosome drug this compound shows potential for treating visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Daily clinical lab news - this compound Shows Promise for Treating Visceral Leishmaniasis - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 19. scispace.com [scispace.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fexinidazole
This document provides crucial safety and logistical guidance for the proper disposal of fexinidazole in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to handle this compound with appropriate care. Adherence to the following personal protective equipment (PPE) standards is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Prevents eye contact with this compound dust or solutions.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Avoids direct skin contact.[1] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be needed if dust is generated. | Prevents inhalation of this compound dust or aerosols.[1][2] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other pharmaceutical compounds, is governed by local, state, and federal regulations.[1] While this compound is not currently listed as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it must be disposed of responsibly to prevent environmental contamination.[1][3][4]
Step 1: Segregation and Waste Classification Properly segregate this compound waste from other laboratory waste streams at the point of generation. This is the most critical step in ensuring compliant disposal.
-
Non-Hazardous Pharmaceutical Waste: Unused or expired this compound that is not mixed with any RCRA-listed hazardous chemical should be placed in a designated non-hazardous pharmaceutical waste container. These containers are typically white with blue lids or clearly labeled for this purpose.[4][5][6]
-
Hazardous Waste: If this compound is mixed with a solvent or other chemical classified as hazardous waste (e.g., certain solvents used in experiments), the entire mixture must be treated as hazardous waste. This waste must be collected in a designated hazardous waste container, typically black and clearly labeled.[5][6]
-
Trace-Contaminated Items: Items with trace amounts of this compound, such as empty vials, used gloves, and contaminated lab paper, should be disposed of in the non-hazardous pharmaceutical waste stream.
Step 2: Container Management Ensure all waste containers are appropriate, correctly labeled, and securely sealed.
-
Use leak-proof containers with secure lids.[6]
-
Label the container clearly with "this compound Waste" or as "Non-Hazardous Pharmaceutical Waste." If it is a hazardous mixture, follow all RCRA labeling requirements.
-
Keep containers closed except when adding waste.
Step 3: Final Disposal Dispose of the accumulated waste through your institution's environmental health and safety (EHS) office or a licensed pharmaceutical waste contractor.[1] These specialized services ensure that the waste is transported and treated in compliance with all regulations. The primary method for treating pharmaceutical waste is incineration at a permitted facility.[4][6]
Important Considerations:
-
DO NOT dispose of this compound down the drain or in regular trash unless explicitly permitted by your local regulations and institutional policies.[4][7] Improper disposal can lead to environmental contamination of waterways.[3][4]
-
For small spills, absorb the material with an inert, non-combustible material (e.g., diatomite, universal binders), and place the contaminated material in a sealed container for disposal as described above.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Waste Disposal.
Experimental Protocol: Spill Neutralization and Cleanup
No experimental protocols for the routine disposal of this compound are cited in the available literature beyond the standard procedures outlined above. However, the protocol for managing a spill constitutes a critical safety and disposal procedure.
Objective: To safely clean and decontaminate a laboratory area following a spill of this compound powder or solution.
Materials:
-
Appropriate PPE (as listed in the table above)
-
Inert absorbent material (e.g., diatomite, universal binders, cat litter)
-
Two sealable plastic bags or a sealable waste container
-
Decontamination solution (e.g., 70% ethanol)
-
Paper towels
-
Waste labels
Methodology:
-
Evacuate and Ventilate: Ensure the immediate area is clear of personnel who are not involved in the cleanup. Increase ventilation in the area if possible without causing the powder to become airborne.[1]
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.
-
Contain the Spill:
-
For solid spills , gently cover the powder with absorbent material to prevent it from becoming airborne.
-
For liquid spills , surround the spill with absorbent material to prevent it from spreading further.
-
-
Absorb and Collect: Carefully sweep or wipe up the absorbed spill material, moving from the outside of the spill inward. Place the collected material into a sealable plastic bag or container.[1]
-
Decontaminate the Area: Wipe down the spill area and any affected equipment with a paper towel soaked in a decontamination solution like 70% ethanol. Place the used paper towels into a second sealable bag along with the gloves used for the cleanup.[1]
-
Package and Label for Disposal: Place the first bag containing the absorbed material into the second bag with the cleaning materials. Seal the outer bag and label it as "this compound Spill Debris" for disposal via the non-hazardous pharmaceutical waste stream.
-
Final Steps: Wash hands thoroughly with soap and water after the cleanup is complete. Report the spill to the laboratory supervisor or EHS officer as required by institutional policy.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 7. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Fexinidazole
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Fexinidazole, a nitroimidazole antimicrobial agent. Adherence to these guidelines is essential for ensuring the safety of all researchers, scientists, and drug development professionals in the laboratory environment. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating careful handling and the use of appropriate personal protective equipment (PPE).
Hazard Identification and Safety Precautions
This compound presents several health hazards that require strict adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | GHS07 |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | GHS07 |
Precautionary Statements:
To mitigate the risks associated with these hazards, the following precautionary measures must be taken:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
Table 2: Recommended Personal Protective Equipment for Handling this compound
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect eyes from dust and splashes. |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of harmful dust. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the standard procedure for safely handling this compound from receipt to disposal. Adherence to this process is critical for minimizing risk.
Emergency Procedures: this compound Spill
In the event of a this compound spill, immediate and appropriate action is required to contain the material and prevent exposure.
First Aid Measures
In case of exposure to this compound, follow these first aid guidelines:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[1] Therefore, it is crucial to handle this compound with a high degree of caution and to minimize all potential exposures.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others. This compound is not found on the FDA's "flush list," and therefore, should not be disposed of down the drain.
Recommended Disposal Procedure:
-
Unused or Expired this compound:
-
Do not flush.
-
Mix the this compound powder or tablets with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes the drug less appealing to children and pets and unrecognizable to people who may go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid.
-
Dispose of the sealed container in the household trash.
-
-
Empty Containers:
-
Before disposing of empty containers, remove or scratch off all personal and identifying information from the label to protect privacy.
-
Dispose of the empty container in the trash.
-
Always consult and adhere to your institution's specific waste disposal policies and local regulations for chemical waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
